ANTHRACENE-2,6-DIOL
Description
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Structure
3D Structure
Properties
IUPAC Name |
anthracene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHFHMVEOHFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541545 | |
| Record name | Anthracene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101488-73-7 | |
| Record name | Anthracene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Anthracene-2,6-diol
This guide provides a comprehensive overview of the synthesis and characterization of anthracene-2,6-diol, a valuable polycyclic aromatic hydrocarbon for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into the experimental choices and validation processes that ensure the reliable production and confirmation of this versatile compound.
Introduction: The Significance of this compound
Anthracene and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in the development of dyes, scintillators, and chemotherapeutic agents.[1] The strategic placement of hydroxyl groups on the anthracene scaffold, as seen in this compound (also known as 2,6-dihydroxyanthracene), significantly influences the molecule's electronic properties, solubility, and biological activity.[2] This makes it a particularly interesting building block for the synthesis of novel phosphacyclophanes and polymers.[3][4] Furthermore, dihydroxyanthracene derivatives are being explored for their potential as anticancer agents, owing to their ability to interact with biological targets.[2][5]
The reliable synthesis and thorough characterization of this compound are paramount for its successful application in these fields. This guide provides a detailed protocol for its preparation and the analytical techniques required to verify its identity and purity.
Synthesis of this compound: A Validated Approach
Several synthetic routes to the anthracene core have been established, including the Friedel-Crafts reaction, Haworth synthesis, and the Elbs reaction. However, for the specific synthesis of this compound, a highly effective and reliable method involves the reduction of 2,6-dihydroxy-9,10-anthraquinone. This approach is favored for its efficiency and the commercial availability of the starting material.
Synthetic Workflow: Reduction of 2,6-Dihydroxy-9,10-anthraquinone
The following diagram illustrates the key steps in the synthesis of this compound from its corresponding anthraquinone.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established reduction methods for dihydroxy-9,10-anthraquinones.[6]
Materials:
-
2,6-Dihydroxy-9,10-anthraquinone (Starting Material)
-
Sodium borohydride (NaBH₄) (Reducing Agent)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Argon or Nitrogen gas (Inert atmosphere)
-
Hydrochloric acid (HCl) or other suitable acid for acidification
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)
-
Solvents for recrystallization or column chromatography (e.g., ethanol, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dihydroxy-9,10-anthraquinone in a 1 M sodium carbonate solution.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can interfere with the reaction.
-
Reduction: While stirring, slowly add sodium borohydride to the solution at room temperature. The amount of NaBH₄ should be in molar excess to ensure complete reduction.
-
Reaction Monitoring: Allow the reaction to proceed overnight at room temperature under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully quench the excess sodium borohydride by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic. This should be done in a well-ventilated fume hood as hydrogen gas may be evolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.
Spectroscopic Data Summary
| Technique | Parameter | Expected Value/Observation |
| 1H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.0-8.5 ppm. Hydroxyl protons will appear as a broad singlet, the position of which is concentration and solvent dependent. |
| 13C NMR | Chemical Shift (δ) | Aromatic carbons in the range of 100-150 ppm. Carbons attached to hydroxyl groups will be shifted downfield. |
| Mass Spec. | Molecular Ion Peak (M+) | m/z = 210.23 (for C₁₄H₁₀O₂)[7] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch around 3200-3600 cm⁻¹. C-H stretches for aromatic rings around 3000-3100 cm⁻¹. C=C aromatic ring stretches around 1400-1600 cm⁻¹. C-O stretches around 1200-1300 cm⁻¹. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region due to the coupling of adjacent protons. The symmetry of the molecule will influence the number of distinct proton signals. The hydroxyl protons will typically appear as a broad singlet that can be exchanged with D₂O.[8][9][10][11]
-
¹³C NMR: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The carbons bearing the hydroxyl groups will be significantly deshielded and appear at a lower field (higher ppm) compared to the other aromatic carbons.[7][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₁₄H₁₀O₂), the high-resolution mass spectrum should show a molecular ion peak at an m/z value corresponding to its exact mass (210.0681 g/mol ).[7][12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14] The IR spectrum of this compound will be characterized by:
-
A broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups.[15][16]
-
Sharp peaks around 3000-3100 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.
-
Several absorptions in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.
-
A strong C-O stretching band typically found in the 1200-1300 cm⁻¹ range.
Safety and Handling
This compound, like many aromatic compounds, requires careful handling.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19][20]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[18]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This guide has provided a detailed, scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the principles behind the characterization techniques, researchers can confidently produce and validate this important chemical intermediate for its diverse applications in drug discovery and materials science. The provided insights into the causality of experimental choices and the self-validating nature of the described protocols are intended to empower researchers to achieve reliable and reproducible results.
References
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. [Link]
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Nifant'ev, E. E., et al. (2006). Anthracene Diols in the Synthesis of Phosphacyclophanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1363-1373. [Link]
-
Yamamoto, T., et al. (1996). Synthesis of poly(anthracene-2,6-diyl) and a copolymer containing alternately anthracene-2,6-diyl and p-phenylene units. Chemical Communications, (13), 1679-1680. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Anthracene. Oxford Lab Fine Chem. [Link]
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A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]
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Atwell, G. J., et al. (1987). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 30(4), 664-669. [Link]
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Pharmacareerinsider. (2024). Method of preparation of Anthracene. Pharmacareerinsider. [Link]
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NIST. (n.d.). Anthracene. NIST WebBook. [Link]
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de Oliveira, C. A. F., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2021(2), M1229. [Link]
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Toole, H. (2023). Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry. Journal of Chemical Engineering and Technology. [Link]
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RSC Publishing. (2020). Quantification of anthracene after dermal absorption test via APCI-tandem mass spectrometry. Analytical Methods. [Link]
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ResearchGate. (n.d.). 1H NMR spectra of Anthracene (a) and of the... ResearchGate. [Link]
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YouTube. (2016). Anthracene : Preparation, Structure and Physical and chemical Properties. YouTube. [Link]
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ResearchGate. (2008). An optimized method for the synthesis of 2,6-diaminoanthracene. ResearchGate. [Link]
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PubChem. (n.d.). 2,6-Dihydroxyanthraquinone. National Center for Biotechnology Information. [Link]
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OSTI.GOV. (1969). Infrared Spectrum of Anthracene-d10. OSTI.GOV. [Link]
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Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separation. Green Chemical Engineering. [Link]
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ResearchGate. (n.d.). Mass spectra for anthracene, naphthalene and benzene. ResearchGate. [Link]
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The Elusive Crystal Structure of Anthracene-2,6-Diol: A Technical Overview
For Immediate Release
[City, State] – [Date] – Despite its significance as a key derivative of anthracene, a comprehensive, publicly available crystal structure of anthracene-2,6-diol remains conspicuously absent from crystallographic databases. This in-depth technical guide, compiled for researchers, scientists, and drug development professionals, navigates the existing knowledge surrounding this compound, highlighting its known properties and the current data gap in its solid-state characterization. While a definitive crystallographic analysis is not presently attainable, this paper synthesizes the available information on its synthesis, and the structural data of closely related compounds, to provide a valuable resource for those working with this molecule.
Introduction: The Significance of this compound
This compound (C₁₄H₁₀O₂), a dihydroxy derivative of the polycyclic aromatic hydrocarbon anthracene, holds interest in various fields due to the electronic influence of its hydroxyl groups on the anthracene core.[1] These substitutions can significantly alter the photophysical properties, solubility, and reactivity of the parent molecule, making it a potentially valuable building block in materials science and medicinal chemistry. Understanding its precise three-dimensional structure is paramount for predicting its behavior in different environments and for designing novel applications.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data, sourced from various chemical databases, provides a foundational understanding of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| CAS Number | 101488-73-7 | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | >300 °C (literature) | [3] |
| InChI Key | JBBHFHMVEOHFRE-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound has been reported, typically starting from its oxidized precursor, 2,6-dihydroxyanthracene-9,10-dione (also known as anthraflavic acid).[4][5] A common synthetic route involves the reduction of the anthraquinone core.
Experimental Protocol: Reduction of 2,6-Dihydroxyanthracene-9,10-dione
This protocol describes a general method for the reduction of 2,6-dihydroxyanthracene-9,10-dione to this compound.
Materials:
-
2,6-dihydroxyanthracene-9,10-dione
-
Sodium borohydride (NaBH₄)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Inert solvent (e.g., Tetrahydrofuran - THF)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve 2,6-dihydroxyanthracene-9,10-dione in a suitable inert solvent under an inert atmosphere (Argon or Nitrogen).
-
Add a 1 M solution of sodium carbonate.
-
Slowly add sodium borohydride to the reaction mixture at room temperature.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the re-oxidation of the diol product back to the anthraquinone, which can be sensitive to atmospheric oxygen.
-
Sodium Borohydride: This reducing agent is selected for its effectiveness in reducing ketones to alcohols under relatively mild conditions.
-
Aqueous Work-up: This step is necessary to remove inorganic salts and any remaining water-soluble reagents from the reaction mixture.
The Quest for the Crystal Structure: A Data Gap
Despite extensive searches of the Cambridge Structural Database (CSD) and other scientific literature, a definitive, publicly accessible single-crystal X-ray diffraction structure of this compound could not be located. The CSD is the world's repository for small-molecule organic and metal-organic crystal structures, and the absence of an entry for this compound indicates that its crystal structure has likely not been determined and/or deposited in the public domain.[6]
This represents a significant gap in the fundamental understanding of this molecule's solid-state properties. Without crystallographic data, key parameters such as the unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding and π-π stacking) remain unknown. This information is critical for:
-
Computational Modeling: Accurate crystal structure data is essential for validating and parameterizing computational models used to predict material properties.
-
Polymorphism Prediction: Understanding the crystal packing of one form is the first step in exploring the potential for different crystalline polymorphs, which can have vastly different physical properties.
-
Structure-Property Relationships: A detailed crystal structure would provide invaluable insights into how the molecular arrangement influences the bulk properties of the material.
Insights from a Related Structure: 2,6-Dihydroxyanthracene-9,10-dione
While the crystal structure of this compound is unavailable, the structure of its precursor, 2,6-dihydroxyanthracene-9,10-dione, has been reported.[4][7][8][9] This compound, also known as anthraflavic acid, provides some clues as to the potential solid-state behavior of this compound. The crystal structure of 2,6-dihydroxyanthracene-9,10-dione reveals a planar molecule with extensive intermolecular hydrogen bonding involving the hydroxyl and carbonyl groups.[8] It is reasonable to hypothesize that this compound would also exhibit strong intermolecular hydrogen bonding mediated by its two hydroxyl groups, which would likely play a dominant role in its crystal packing.
Future Directions and a Call for Data
The absence of a determined crystal structure for this compound presents a clear opportunity for the scientific community. A single-crystal X-ray diffraction study of this compound would be a valuable contribution to the field of structural chemistry and materials science.
Proposed Experimental Workflow for Crystal Structure Determination
The following workflow outlines the necessary steps to determine the crystal structure of this compound.
Figure 1. A proposed experimental workflow for the determination of the crystal structure of this compound.
Conclusion
This technical guide has consolidated the currently available information on this compound, highlighting its synthesis and known physicochemical properties. The most significant finding is the current lack of a publicly available crystal structure for this compound. This data gap hinders a complete understanding of its solid-state behavior and limits the full exploitation of its potential in materials and pharmaceutical development. The authors strongly encourage further research to determine the crystal structure of this compound and to deposit this valuable data in the Cambridge Structural Database for the benefit of the wider scientific community.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NBNI. 2,6-Dihydroxyanthracene-9,10-dione: Chemical Properties and Applications. [Link]
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ResearchGate. Crystal structure of 1,8-dihydroxy-3-{[(triphenylstannyl)oxy]carbonyl} anthracene-9,10-dione, C33H22O6Sn. [Link]
-
MDPI. Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link]
-
ResearchGate. Scheme 2. (i) Reduction of 2,6-dihydroxy-9,10-anthraquinone (1a) to... [Link]
-
Semantic Scholar. Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link]
-
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ANTHRACENE-2,6-DIOL solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of Anthracene-2,6-Diol
Executive Summary
This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a rigid anthracene core functionalized with two hydroxyl groups. This unique structure imparts a combination of hydrophobicity from the aromatic system and hydrophilicity from the polar hydroxyl moieties, leading to complex solubility behavior. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound in organic solvents, presents a qualitative solubility profile based on these principles, and details a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for applications ranging from materials science to medicinal chemistry.[1][2]
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. This compound is a solid at room temperature with the following key characteristics.[3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | PubChem[4] |
| Molecular Weight | 210.23 g/mol | PubChem[4] |
| CAS Number | 101488-73-7 | CymitQuimica, PubChem[4][5] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Melting Point | ~300°C | ChemicalBook[6] |
| Calculated LogP | 3.7 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
The molecular structure, with its large, nonpolar aromatic core and two polar, hydrogen-bonding hydroxyl groups, is the primary determinant of its solubility profile.
Figure 1: Chemical structure and key functional regions of this compound.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7] For this compound, solubility is a balance between its nonpolar aromatic core and its polar hydroxyl groups.
3.1 Solvent Polarity and Hydrogen Bonding
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. While the large anthracene core has significant dispersion interactions, the strong hydrogen bonds between this compound molecules must be broken first. Since nonpolar solvents cannot form hydrogen bonds, they are generally poor solvents for this compound.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can interact with the hydroxyl groups of this compound, disrupting the solute-solute hydrogen bonds to some extent. Solubility is expected to be moderate, increasing with the solvent's polarity and hydrogen bond accepting capability.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are most effective at solvating this compound as they can compete effectively with the solute-solute hydrogen bonds and also interact with the polar C-O bonds. Good solubility is anticipated in these solvents.
3.2 Hansen Solubility Parameters (HSP)
Predicted Solubility Profile
Based on the theoretical principles above, a qualitative solubility profile for this compound can be predicted. This serves as a hypothesis for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Insoluble to Very Sparingly Soluble | Solvent cannot overcome strong solute-solute H-bonding. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Sparingly to Moderately Soluble | Solvents act as H-bond acceptors, partially solvating the -OH groups. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | Strong H-bond acceptors and high polarity effectively solvate the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Soluble | Solvents are both H-bond donors and acceptors, effectively solvating the -OH groups. |
| Aqueous | Water | Insoluble | The large hydrophobic anthracene core dominates, making it insoluble in water despite the two hydroxyl groups.[12][13] |
Experimental Protocol for Solubility Determination
To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique.[14]
5.1 Objective
To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).
5.2 Materials & Equipment
-
This compound (purity >97%)[3]
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
5.3 Experimental Workflow
Figure 2: Experimental workflow for the equilibrium shake-flask solubility determination method.
5.4 Step-by-Step Methodology
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC or UV-Vis to generate a linear calibration curve (Absorbance vs. Concentration).
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume (e.g., 2.0 mL) of the test solvent. Causality: Using an excess ensures that a saturated solution is formed and equilibrium can be reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a minimum of 24 hours. Causality: 24-48 hours is typically sufficient for structurally rigid molecules to reach equilibrium. A preliminary time-point study (e.g., testing at 12, 24, and 48 hours) is recommended to validate that equilibrium has been achieved.[14]
-
Phase Separation: After equilibration, let the vials stand for at least 2 hours to allow undissolved solids to settle. Centrifugation can be used to accelerate this process.
-
Sampling and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Collect the filtrate into a clean vial. Trustworthiness: Filtration is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Dilution and Quantification: Accurately dilute a known volume of the filtrate with the same solvent to ensure the concentration falls within the linear range of the previously established calibration curve. Analyze the diluted sample.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the solubility of the original saturated solution. Express the final result in appropriate units (e.g., mg/mL, g/L, or M).
Factors Influencing Solubility
Several external factors can influence the measured solubility of this compound.
Sources
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An In-depth Technical Guide to the Photophysical Properties of Anthracene-2,6-diol
Foreword: Unveiling the Luminescent Potential of Anthracene-2,6-diol
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the photophysical landscape of this compound. Anthracene and its derivatives are foundational to advancements in molecular probes, organic electronics, and therapeutic agents, owing to their unique electronic and emissive properties.[1][2] The precise positioning of hydroxyl groups on the anthracene scaffold, as in this compound, is anticipated to bestow distinct photophysical characteristics, making it a molecule of significant interest.
This document moves beyond a mere recitation of facts. It is designed to be a practical and intellectual toolkit. We will delve into the why behind the how—elucidating the theoretical underpinnings of its luminescent behavior, providing robust, field-tested protocols for its characterization, and exploring the environmental factors that modulate its performance. While direct, comprehensive experimental data on this compound is emerging, this guide will equip you with the necessary framework to undertake its characterization with scientific rigor. We will draw upon the well-established properties of the parent anthracene molecule and related dihydroxy isomers to build a predictive and practical foundation for your investigations.
Synthesis of this compound: From Precursor to Fluorophore
The journey into the photophysical properties of this compound begins with its synthesis. A reliable method involves the reduction of its quinone precursor, 2,6-dihydroxy-9,10-anthraquinone (also known as anthraflavic acid).[3][4] This transformation from a non-fluorescent quinone to a fluorescent aromatic diol is a critical step in unlocking its luminescent potential.
Synthetic Protocol: Reduction of 2,6-dihydroxy-9,10-anthraquinone
This protocol outlines the chemical reduction of 2,6-dihydroxy-9,10-anthraquinone to yield this compound.[3]
Materials:
-
2,6-dihydroxy-9,10-anthraquinone (1a)
-
Sodium borohydride (NaBH₄)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Argon gas supply
-
Anhydrous solvents (e.g., THF or Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere.
-
Dissolution: Dissolve 2,6-dihydroxy-9,10-anthraquinone in the 1 M Na₂CO₃ solution within the flask.
-
Reducing Agent Addition: Slowly add an excess of sodium borohydride to the stirring solution at room temperature. The amount of NaBH₄ should be sufficient to ensure complete reduction of the quinone carbonyl groups.
-
Reaction: Allow the reaction to proceed overnight at room temperature under a continuous argon purge to prevent re-oxidation by atmospheric oxygen.
-
Quenching and Neutralization: Carefully quench the excess NaBH₄ with a dilute acid (e.g., 1 M HCl) until the effervescence ceases. Neutralize the solution to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent system to yield pure this compound (2a).
Causality of Experimental Choices:
-
Inert Atmosphere: The hydroquinone form (dihydroxyanthracene) is susceptible to oxidation back to the quinone, especially in alkaline conditions. An argon atmosphere is crucial to prevent this and ensure a high yield of the desired diol.
-
Sodium Borohydride: This is a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic rings.
-
Aqueous Na₂CO₃: The use of an aqueous basic solution helps to deprotonate the hydroxyl groups, increasing the solubility of the starting material and facilitating the reduction.
The Photophysical Core of this compound: A Predictive Overview
The introduction of two hydroxyl groups at the 2 and 6 positions of the anthracene core is expected to significantly influence its electronic structure and, consequently, its interaction with light. These electron-donating groups will likely lead to a red-shift in both the absorption and emission spectra compared to the parent anthracene molecule.[1]
Absorption and Emission Spectra
The absorption spectrum of this compound is predicted to retain the characteristic vibronic structure of the anthracene core, arising from π-π* transitions.[5] However, the hydroxyl substituents will likely cause a bathochromic (red) shift in the absorption maxima. Similarly, the fluorescence emission spectrum is expected to be a mirror image of the absorption spectrum, also red-shifted relative to anthracene.
Table 1: Predicted Spectroscopic Properties of this compound in a Non-polar Solvent
| Parameter | Predicted Value/Range | Rationale |
| Absorption Maxima (λ_abs) | 380 - 420 nm | Red-shift from anthracene (λ_abs ≈ 356 nm) due to electron-donating hydroxyl groups. |
| Emission Maxima (λ_em) | 400 - 450 nm | Expected mirror image of the absorption spectrum with a characteristic Stokes shift. |
| Molar Absorptivity (ε) | > 9,000 M⁻¹cm⁻¹ | Anthracene core has a high molar absorptivity. |
| Stokes Shift | 20 - 30 nm | Typical for rigid aromatic fluorophores in non-polar solvents. |
Note: These are predictive values. Experimental verification is essential.
Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime represents the average time the molecule spends in the excited state. For this compound, the presence of hydroxyl groups may introduce new non-radiative decay pathways, potentially affecting these parameters.
-
Quantum Yield (Φ_F): The quantum yield of anthracene in cyclohexane is approximately 0.36. The hydroxyl groups in this compound could either enhance or quench fluorescence depending on solvent interactions and the potential for excited-state proton transfer.
-
Fluorescence Lifetime (τ_F): The fluorescence lifetime of anthracene is typically in the range of a few nanoseconds. The lifetime of this compound is expected to be in a similar range but will be sensitive to environmental factors.
In-depth Methodologies for Photophysical Characterization
A thorough understanding of the photophysical properties of this compound requires precise experimental measurements. The following sections provide detailed protocols for determining the key photophysical parameters.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission and the molar absorptivity.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra of the dilutions in a 1 cm path length quartz cuvette. Use the pure solvent as a blank.
-
Molar Absorptivity Calculation: Plot absorbance at the maximum absorption wavelength (λ_max) versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε).
-
Emission Measurement: Using a spectrofluorometer, excite the most dilute solution (absorbance < 0.1 at λ_max) at its λ_max and record the emission spectrum.
Caption: Workflow for Absorption and Emission Spectra Measurement.
Determination of Fluorescence Quantum Yield (Relative Method)
Principle: The relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield.[6][7]
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The plots should be linear. Determine the slope (Gradient) for both lines.
-
-
Quantum Yield Calculation: Use the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.[7]
-
Caption: Workflow for Relative Quantum Yield Determination.
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. A histogram of these delay times gives the fluorescence decay curve.[8][9]
Protocol:
-
Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the sample's λ_max.
-
Sample Preparation: Prepare a dilute solution of this compound (absorbance < 0.1).
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a colloidal silica suspension) at the excitation wavelength.
-
Fluorescence Decay Measurement: Acquire the fluorescence decay data for the sample until a sufficient number of photon counts are collected in the peak channel.
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve, taking the IRF into account.
-
A multi-exponential decay model is often used: I(t) = Σα_i * exp(-t/τ_i)
-
The fluorescence lifetime (τ) is determined from the fit.
-
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Environmental Influences on the Photophysics of this compound
The photophysical properties of this compound are expected to be highly sensitive to its local environment, particularly solvent polarity and pH.
Solvent Effects (Solvatochromism)
In polar solvents, the excited state of a fluorophore can be stabilized by the reorientation of solvent molecules around the excited-state dipole.[10] This stabilization lowers the energy of the excited state, leading to a red-shift in the emission spectrum (positive solvatochromism). For this compound, which possesses polar hydroxyl groups, a significant red-shift in the emission maximum is anticipated as solvent polarity increases. A Lippert-Mataga plot can be used to quantify this effect and estimate the change in dipole moment upon excitation.[11]
pH Effects
The hydroxyl groups of this compound can be deprotonated in basic solutions. This change in the ionization state of the molecule will drastically alter its electronic structure and, therefore, its photophysical properties.[12] It is expected that the deprotonated form (the phenolate) will have a more extended π-conjugation, leading to a significant red-shift in both absorption and emission spectra, and a change in the fluorescence quantum yield. This pH sensitivity makes this compound a potential candidate for use as a pH-responsive fluorescent probe.[13]
Potential Applications in Drug Development and Research
The unique photophysical properties of anthracene derivatives make them valuable in various biomedical applications.
-
Fluorescent Probes: The sensitivity of this compound's fluorescence to its environment (polarity, pH) suggests its potential as a fluorescent probe for studying cellular microenvironments or for developing biosensors.
-
Drug Delivery: Anthracene moieties can be incorporated into drug delivery systems. For instance, they can act as photosensitive cross-linkers in hydrogels, allowing for light-triggered drug release.[14][15][16] The diol functionality of this compound offers a convenient handle for conjugation to polymers or other biomolecules.
-
Therapeutic Agents: Some anthracene derivatives have shown promise as anticancer agents.[4] The specific biological activity of this compound would require further investigation.
Conclusion
This compound stands as a promising fluorophore with a rich photophysical character waiting to be fully elucidated. This guide has provided a theoretical framework for understanding its properties, detailed experimental protocols for its characterization, and insights into its potential applications. By applying the methodologies outlined herein, researchers can unlock the full potential of this intriguing molecule and pave the way for new discoveries in science and medicine.
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[Strong and pH dependent fluorescence in unprecedented anthra
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A Technical Guide to the Thermal Stability of 2,6-Dihydroxyanthracene
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of aromatic compounds is paramount. This guide provides an in-depth technical exploration of the thermal stability of 2,6-dihydroxyanthracene, a key polycyclic aromatic hydrocarbon (PAH) derivative. While specific experimental data on this exact molecule is not extensively available in public literature, this document synthesizes established principles from the analysis of PAHs and phenolic compounds to provide a robust framework for its characterization. We will delve into the theoretical underpinnings of its thermal decomposition, present detailed, field-proven analytical methodologies, and offer insights into the interpretation of the resulting data. This guide is structured to empower researchers to design and execute their own rigorous thermal stability studies.
Introduction: The Significance of Thermal Stability in Aromatic Compounds
2,6-Dihydroxyanthracene belongs to the class of polycyclic aromatic hydrocarbons, compounds composed of multiple fused aromatic rings[1]. The introduction of hydroxyl groups to the anthracene core significantly influences its chemical reactivity, solubility, and, critically, its thermal stability. Understanding the temperature at which a molecule begins to decompose and the mechanisms by which it does so is crucial for a variety of applications, from pharmaceutical formulation, where it can dictate shelf-life and storage conditions, to materials science.
The thermal degradation of complex organic molecules can be influenced by factors such as the strength of chemical bonds and the presence of functional groups. For 2,6-dihydroxyanthracene, the C-C and C-H bonds of the aromatic system and the C-O and O-H bonds of the hydroxyl groups are of primary interest. The stability of the molecule is dictated by the energy required to initiate the scission of these bonds.
Theoretical Considerations: Postulated Thermal Decomposition Pathways
For 2,6-dihydroxyanthracene, decomposition is likely initiated by the cleavage of the O-H bond or the C-O bond of the hydroxyl groups, as these are generally weaker than the C-C bonds of the aromatic rings. Dehydration is a plausible initial step, leading to the formation of more complex, condensed aromatic structures or reactive intermediates[4]. Subsequent degradation at higher temperatures would involve the fragmentation of the anthracene backbone itself. It is important to note that the atmosphere in which the heating occurs (e.g., inert or oxidative) will significantly impact the decomposition products.
Analytical Methodologies for Assessing Thermal Stability
To experimentally determine the thermal stability of 2,6-dihydroxyanthracene, a combination of thermoanalytical techniques is indispensable. The two primary methods employed for such characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual material. For PAHs, significant mass loss is typically observed in the range of 300-500 °C[2].
Experimental Protocol:
-
Sample Preparation:
-
Ensure the 2,6-dihydroxyanthracene sample is of high purity. A common synthetic route involves the reduction of 2,6-dihydroxy-9,10-anthraquinone[5][6].
-
Grind the crystalline sample to a fine, homogenous powder to ensure uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup and Measurement:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Program a heating ramp from 30 °C to 1000 °C at a constant rate of 10 °C/min[2].
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset) from the initial deviation from the baseline.
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (Tpeak).
-
TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis of 2,6-dihydroxyanthracene.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic events. For phenolic compounds, DSC can reveal denaturation temperatures and the enthalpy of these transitions[7][8].
Experimental Protocol:
-
Sample Preparation:
-
Use a high-purity, powdered sample of 2,6-dihydroxyanthracene.
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to contain any evolved gases and prevent sublimation prior to decomposition[8].
-
-
Instrument Setup and Measurement:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Program a heating ramp from 30 °C to a temperature above the decomposition range determined by TGA (e.g., 500 °C) at a rate of 10 °C/min[7].
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain a DSC thermogram.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which can indicate decomposition or crosslinking reactions[9].
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry of 2,6-dihydroxyanthracene.
Data Presentation and Interpretation
The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Thermal Analysis Data for 2,6-Dihydroxyanthracene
| Parameter | TGA | DSC |
| Onset Temperature (Tonset) | Temperature at which mass loss begins. | Temperature at the start of a thermal event (melting or decomposition). |
| Peak Temperature (Tpeak) | Temperature of maximum rate of mass loss. | Temperature at the maximum of an endothermic or exothermic peak. |
| Mass Loss (%) | Percentage of initial mass lost at specific temperature ranges. | N/A |
| Residual Mass (%) | Percentage of initial mass remaining at the end of the experiment. | N/A |
| Enthalpy (ΔH) (J/g) | N/A | Heat absorbed (endothermic) or released (exothermic) during a thermal event. |
Interpretation of Expected Results:
-
TGA: A single, sharp mass loss step would suggest a relatively simple, one-stage decomposition process. Multiple steps would indicate a more complex degradation mechanism with the formation of thermally stable intermediates. The residual mass at the end of the TGA run in an inert atmosphere is indicative of char formation, a common phenomenon for aromatic compounds.
-
DSC: An endothermic peak prior to any significant mass loss in the TGA would likely correspond to the melting point of 2,6-dihydroxyanthracene. An exothermic peak in the DSC thermogram that coincides with a mass loss event in the TGA is strong evidence of a decomposition process. The enthalpy of this exotherm provides a measure of the energy released during decomposition.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to characterizing the thermal stability of 2,6-dihydroxyanthracene. By employing the detailed TGA and DSC protocols, researchers can obtain critical data on its decomposition temperature, thermal transitions, and energetic profile. While specific experimental values for this compound are yet to be widely published, the methodologies described herein, based on the analysis of analogous PAHs and phenolic compounds, provide a robust framework for its investigation.
Future work should focus on coupling these thermoanalytical techniques with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the gaseous products evolved during decomposition. This would provide direct experimental evidence to elucidate the precise thermal decomposition mechanism of 2,6-dihydroxyanthracene, moving from the postulated pathways to a confirmed reaction scheme. Such knowledge is invaluable for advancing the application of this and related compounds in drug development and materials science.
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to Anthracene-2,6-diol for Advanced Research
Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with anthracene derivatives. It moves beyond a simple data sheet to provide a deeper understanding of this compound, focusing on the causality behind its chemical properties and the logic of its application. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and enabling reproducible, self-validating experimental design.
Core Molecular Profile of this compound
This compound, a dihydroxy derivative of anthracene, is a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Its core structure consists of three fused benzene rings with hydroxyl groups substituted at the 2 and 6 positions. This specific substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular interactions.
The fundamental molecular identifiers for this compound are summarized below. These values are foundational for all stoichiometric calculations, analytical characterizations, and experimental designs.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 101488-73-7 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dihydroxyanthracene, 2,6-Anthracenediol | [1][2] |
It is critical to distinguish this compound from its oxidized counterpart, 2,6-Dihydroxyanthracene-9,10-dione, also known as Anthraflavic acid (CAS 84-60-6). The latter possesses a different molecular formula (C₁₄H₈O₄) and molecular weight (240.21 g/mol ) due to the presence of two ketone groups on the central ring, which significantly alters its chemical behavior and biological activity.[3][4]
Caption: 2D structure of this compound (C₁₄H₁₀O₂).
Synthesis and Derivatization Strategies
The synthesis of specifically substituted anthracenes like the 2,6-diol isomer requires strategic chemical approaches. Direct functionalization of the anthracene core is often challenging due to issues with regioselectivity. Therefore, multi-step syntheses starting from pre-functionalized precursors are common.
Synthesis from Precursors
A prevalent strategy involves the use of organometallic coupling reactions on a functionalized anthracene scaffold. For instance, the synthesis of poly(anthracene-2,6-diyl), a related polymer, utilizes a Diels-Alder adduct of 2,6-dibromoanthracene as a key intermediate.[5] This approach allows for precise placement of functional groups before polymerization. A similar strategy can be adapted for the synthesis of the diol monomer.
Conceptual Workflow for Synthesis:
Caption: Light-induced crosslinking of an anthracene-based hydrogel for controlled drug release.
Analytical Characterization and Safety
Spectroscopic Properties
The characterization of this compound relies on standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure. Spectral data for this compound is available in chemical databases. [1]* UV-Visible Spectroscopy: The anthracene core gives rise to characteristic absorption bands in the UV region (typically between 300-400 nm). The exact wavelengths and molar extinction coefficients are influenced by the hydroxyl substituents and the solvent. [6][7]* Fluorescence Spectroscopy: Anthracene and its derivatives are known for their strong fluorescence, making them suitable for applications as fluorescent probes. The quantum yield and emission spectrum are key parameters to be determined. [7]
Physical Properties and Handling
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | ~300 °C | [8] |
| Storage | Ambient Temperature |
Safety and Handling: As with many polycyclic aromatic hydrocarbons, appropriate safety precautions must be taken.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P260 (Do not breathe dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with a well-defined molecular structure and significant potential in advanced materials and therapeutic research. Its utility stems from the combination of the anthracene core's photophysical properties and the reactive hydroxyl groups at the 2 and 6 positions. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is paramount for its effective and innovative application in the laboratory.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13466096, this compound. Retrieved from [Link]
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Synthesis of poly(anthracene-2,6-diyl) and a copolymer containing alternately anthracene-2,6-diyl and p-phenylene units. Chemical Communications (RSC Publishing). Retrieved from [Link]
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Anthracene Diols in the Synthesis of Phosphacyclophanes. Taylor & Francis Online. Retrieved from [Link]
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An In-depth Technical Guide to 2,6-Dihydroxyanthracene (CAS 101488-73-7) and its Precursor 2,6-Dihydroxyanthraquinone
A Note to the Researcher: Information regarding 2,6-Dihydroxyanthracene (CAS 101488-73-7) is limited in current scientific literature. The vast majority of available research focuses on its oxidized, and more stable, counterpart, 2,6-Dihydroxyanthraquinone (CAS 84-60-6), also known as Anthraflavic Acid. This guide provides a comprehensive overview of 2,6-Dihydroxyanthracene where information is available, and extensively details the properties and applications of its pivotal precursor, 2,6-Dihydroxyanthraquinone, to offer a complete technical context for researchers and drug development professionals.
Part 1: Core Compound Profile: 2,6-Dihydroxyanthracene
2,6-Dihydroxyanthracene, a polycyclic aromatic hydrocarbon, represents a foundational structure for a range of more complex molecules. Its direct applications are not widely documented, primarily serving as a reactive intermediate.
Chemical Identity and Structure
-
Chemical Name: 2,6-Dihydroxyanthracene[1]
-
Synonyms: 2,6-Anthracenediol[1]
-
CAS Number: 101488-73-7[1]
-
Molecular Formula: C₁₄H₁₀O₂[1]
-
Molecular Weight: 210.23 g/mol [1]
| Identifier | Value | Source |
| CAS Number | 101488-73-7 | [1] |
| Molecular Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| IUPAC Name | anthracene-2,6-diol | [1] |
| InChI | 1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | [1] |
| InChIKey | JBBHFHMVEOHFRE-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | [1] |
Synthesis of 2,6-Dihydroxyanthracene
The primary route to 2,6-Dihydroxyanthracene is through the reduction of its corresponding anthraquinone.
This protocol outlines the synthesis of 2,6-dihydroxyanthracene (2a) from 2,6-dihydroxy-9,10-anthraquinone (1a).[2]
Materials:
-
2,6-dihydroxy-9,10-anthraquinone (1a)
-
Sodium borohydride (NaBH₄)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Argon gas supply
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dihydroxy-9,10-anthraquinone (1a) in a 1 M Na₂CO₃ solution.
-
Purge the flask with argon gas to create an inert atmosphere. This is crucial to prevent the re-oxidation of the product.
-
Slowly add sodium borohydride (NaBH₄) to the solution at room temperature.
-
Allow the reaction to proceed overnight under an argon atmosphere with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a suitable acidic solution to neutralize the excess NaBH₄.
-
Extract the product using an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dihydroxyanthracene (2a).
Purification: Further purification can be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities.
Caption: Synthesis of 2,6-Dihydroxyanthracene.
Part 2: The Precursor of Interest: 2,6-Dihydroxyanthraquinone
2,6-Dihydroxyanthraquinone (Anthraflavic Acid) is a stable, well-characterized compound that serves as the primary starting material for the synthesis of 2,6-Dihydroxyanthracene. Its own unique properties and applications make it a molecule of significant interest.
Chemical Identity and Physicochemical Properties
-
Synonyms: Anthraflavic Acid, 2,6-Dihydroxyanthracene-9,10-dione, Anthraflavin[3][4]
-
CAS Number: 84-60-6[4]
-
Molecular Formula: C₁₄H₈O₄[4]
-
Molecular Weight: 240.21 g/mol [4]
| Property | Value | Source |
| Appearance | Yellow to brown crystalline powder | [5] |
| Melting Point | >320 °C (decomposes) | [3][5] |
| Solubility | Sparingly soluble in water; Soluble in DMSO and concentrated sulfuric acid | [5] |
Spectroscopic Data (for 2,6-Dihydroxyanthraquinone)
Biological Activity and Mechanism of Action
2,6-Dihydroxyanthraquinone has demonstrated notable biological activities, primarily in the context of cancer research and toxicology.
-
Antimutagenic Properties: Anthraflavic acid is a potent inhibitor of the mutagenicity of certain carcinogens.[5][7] Its mechanism of action involves the inhibition of both microsomal and cytosolic activation pathways of mutagens.[7]
-
Enzyme Inhibition: It is a potent and specific inhibitor of cytochrome P-448 activity, an enzyme system involved in the activation of many chemical carcinogens.[5][7][8]
-
Anticancer Potential: Derivatives of 2,6-disubstituted anthracene-9,10-diones have been synthesized and evaluated for their potential as anticancer agents, with studies focusing on their DNA-binding properties and in vitro cytotoxicity.[9][10] The mode of binding to DNA is thought to involve the side chains occupying both the major and minor grooves, leading to cytotoxic effects.[9]
Caption: Mechanism of 2,6-Dihydroxyanthraquinone.
Applications in Materials Science
The rigid, planar structure of the anthraquinone core makes 2,6-Dihydroxyanthraquinone a valuable building block in materials science, particularly in the field of organic electronics.
-
Organic Semiconductors: It serves as a crucial intermediate in the synthesis of high-performance semiconducting molecules and polymers.[5]
-
Organic Electronics: These materials find applications in:
-
Organic Light-Emitting Diodes (OLEDs): Used in the development of more efficient and durable display technologies.[5]
-
Organic Photovoltaics (OPVs): Employed in the fabrication of flexible and lightweight solar cells.[5]
-
Organic Field-Effect Transistors (OFETs): Utilized in the creation of flexible electronic circuits and sensors.
-
Part 3: Safety and Handling
For 2,6-Dihydroxyanthraquinone (CAS 84-60-6):
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust.
-
In case of contact with skin or eyes, rinse thoroughly with water.[11]
-
For 2,6-Dihydroxyanthracene (CAS 101488-73-7):
Part 4: Future Research Directions
The significant knowledge gap regarding 2,6-Dihydroxyanthracene presents numerous opportunities for future research:
-
Full Physicochemical Characterization: Detailed spectroscopic analysis (NMR, IR, MS) and solubility studies are required to fully characterize 2,6-Dihydroxyanthracene.
-
Exploration of Biological Activity: Given the biological activity of its oxidized form, investigating the potential anticancer, antimutagenic, or other therapeutic properties of 2,6-Dihydroxyanthracene is a logical next step.
-
Comparative Studies: Direct comparative studies of the biological and material properties of 2,6-Dihydroxyanthracene and 2,6-Dihydroxyanthraquinone would provide valuable insights into the structure-activity relationship.
-
Development of Novel Derivatives: The hydroxyl groups of 2,6-Dihydroxyanthracene offer reactive sites for the synthesis of novel derivatives with potentially enhanced biological or material properties.
References
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2,6-Dihydroxyanthracene-9,10-dione: Chemical Properties and Applications. (2025). Chemsrc.com. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. [Link]
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Prajapati, S. P., et al. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry. [Link]
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2,6-Dihydroxyanthraquinone. PubChem. [Link]
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2,6-DIHYDROXY-ANTHRAQUINONE | CAS#:84-60-6. Chemsrc. [Link]
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2,6-dihydroxyanthraquinone anthraflavic acid. The Good Scents Company. [Link]
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This compound. PubChem. [Link]
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ChemInform Abstract: Anthracene-9,10-diones as Potential Anticancer Agents. Synthesis, DNA- Binding, and Biological Studies on a Series of 2,6-Disubstituted Derivatives. ResearchGate. [Link]
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An In-Depth Technical Guide to Anthracene-2,6-diol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Anthracene-2,6-diol, a significant, yet often overlooked, derivative of anthracene. Journeying from its historical roots in the late 19th-century dye industry to its contemporary applications in medicinal chemistry and materials science, this document offers a detailed exploration of its discovery, synthesis, and evolving significance. This guide synthesizes historical chemical literature with modern analytical data and synthetic protocols to serve as an authoritative resource for researchers.
Introduction: The Significance of the Anthracene Scaffold
Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, has been a cornerstone of chemical research and industry since its discovery in 1832.[1] Its planar structure and extended π-electron system impart unique photophysical properties, making it a valuable chromophore in a wide array of applications, from synthetic dyes to organic light-emitting diodes (OLEDs).[2] The strategic functionalization of the anthracene core, particularly with hydroxyl groups, gives rise to a class of compounds with diverse and often potent biological activities. This guide focuses on a specific, symmetrically substituted isomer: this compound. By tracing its scientific lineage, we can appreciate the intricate relationship between fundamental organic synthesis and the development of novel therapeutic agents and advanced materials.
The Genesis of a Molecule: Discovery and Early Synthesis
The story of this compound is intrinsically linked to the development of synthetic dyes in the 19th century and the intensive study of anthracene derivatives. The direct "discovery" of this compound is not marked by a singular, celebrated event but rather emerged from the systematic investigation of dihydroxyanthraquinones.
The Precursor: 2,6-Dihydroxyanthraquinone (Anthraflavic Acid)
The immediate precursor to this compound is 2,6-Dihydroxyanthraquinone, a compound historically known as "anthraflavic acid." This bright yellow solid was a key intermediate in the synthesis of alizarin and other important dyes. Its isolation and characterization were pivotal achievements in the field of dye chemistry.
The synthesis of anthraflavic acid was a topic of considerable research in the late 19th century. One of the earliest reliable methods involved the sulfonation of anthracene, followed by fusion with an alkali. This process, however, often yielded a mixture of isomers. A more controlled synthesis was later developed, which remains a foundational method in aromatic chemistry.
The Final Step: Reduction to this compound
The transformation of 2,6-dihydroxyanthraquinone to this compound involves the reduction of the two ketone groups of the central quinone ring to hydroxyl groups, thereby restoring the full aromaticity of the anthracene core. While modern synthetic chemistry offers a variety of reducing agents, the early syntheses of this compound likely relied on the robust reduction methods of the era.
Historically, the reduction of anthraquinones was commonly achieved using zinc dust in a process known as "zinc dust distillation."[3] This powerful, albeit often harsh, method was a staple in the toolkit of 19th and early 20th-century chemists for the deoxygenation of aromatic ketones and quinones. The reaction proceeds through a series of single-electron transfers from the zinc metal to the carbonyl groups, ultimately leading to the formation of the hydroquinone, in this case, this compound.
Another classical method that could have been employed is the Clemmensen reduction, first reported in 1913.[4][5][6] This reaction utilizes a zinc-mercury amalgam in the presence of strong hydrochloric acid to reduce ketones to methylene groups. However, for quinones, the reaction can often be controlled to yield the corresponding hydroquinone.
The logical progression from the well-established chemistry of 2,6-dihydroxyanthraquinone and the prevalent reduction techniques of the time strongly suggests that the first synthesis of this compound was achieved through one of these classical methods.
A Chronological History of Key Developments
While the precise date of the first synthesis of this compound is not definitively documented in a landmark publication, its existence and chemistry were implicitly understood through the extensive research on hydroxyanthraquinones. The timeline below highlights the key scientific milestones that paved the way for its synthesis and subsequent investigation.
-
1832: Anthracene is first isolated from coal tar by Jean-Baptiste Dumas and Auguste Laurent.[1]
-
Late 19th Century: Intensive research into the chemistry of anthracene and its derivatives, driven by the burgeoning synthetic dye industry. The synthesis and characterization of various dihydroxyanthraquinones, including the 2,6-isomer (anthraflavic acid), are achieved.
-
Early 20th Century: The development of powerful reduction methods, such as the Clemmensen reduction (1913), provides chemists with the tools to readily convert anthraquinones to their corresponding hydroquinones.[4][5][6] It is highly probable that during this period, this compound was first synthesized and characterized as part of the systematic exploration of dihydroxyanthracene isomers.
-
Mid to Late 20th Century: With the advent of modern spectroscopic techniques (NMR, IR, Mass Spectrometry), the structure and properties of this compound are unequivocally confirmed.
-
21st Century: Renewed interest in this compound and its derivatives emerges, driven by their potential applications in medicinal chemistry, particularly in the development of anticancer agents and as scaffolds for novel therapeutic compounds.[7]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [8] |
| Molecular Weight | 210.23 g/mol | [8] |
| Appearance | Solid | [9] |
| Melting Point | >300 °C | [10] |
| CAS Number | 101488-73-7 | [10] |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in the aromatic region, with the chemical shifts and coupling patterns reflecting the C₂h symmetry of the molecule. The protons on the hydroxyl groups typically appear as a broad singlet, the position of which is dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the hydroxyl-substituted carbons and the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations are also observed in their expected regions.
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound in a suitable solvent, such as ethanol or methanol, displays absorption maxima characteristic of the anthracene chromophore. The positions and intensities of these bands are influenced by the hydroxyl substituents.[11]
Modern Synthetic Protocols
While historical methods provided the initial access to this compound, modern organic synthesis offers more controlled and efficient routes. A common and reliable laboratory-scale synthesis involves the reduction of 2,6-dihydroxyanthraquinone with a milder reducing agent than zinc dust.
Reduction of 2,6-Dihydroxyanthraquinone with Sodium Borohydride
This method provides a high yield of this compound under relatively mild conditions.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend 2,6-dihydroxyanthraquinone in a 1 M aqueous solution of sodium carbonate.
-
To this suspension, add an excess of sodium borohydride (NaBH₄) portion-wise at room temperature. The amount of NaBH₄ should be sufficient to reduce both carbonyl groups.
-
Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and the sodium carbonate. This step should be performed in a well-ventilated fume hood as hydrogen gas will be evolved.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.
Applications in Drug Development and Beyond
The unique structural features of this compound, namely its planar aromatic core and the symmetrically placed hydroxyl groups, make it an attractive scaffold for the design of novel bioactive molecules.
-
Anticancer Agents: The anthracene nucleus is a common motif in a number of anticancer drugs. The hydroxyl groups of this compound provide convenient handles for further chemical modification, allowing for the synthesis of derivatives with tailored pharmacological properties. These derivatives can be designed to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or generate reactive oxygen species upon photoactivation.[2]
-
Fluorescent Probes: The inherent fluorescence of the anthracene core can be modulated by the introduction of various substituents. This compound and its derivatives can be developed as fluorescent probes for the detection of specific biomolecules or for imaging cellular processes.[12]
-
Organic Electronics: The semiconductor properties of anthracene have led to its use in organic electronics.[13] The diol functionality of this compound opens up possibilities for its incorporation into polymers and other materials with potential applications in organic field-effect transistors (OFETs) and sensors.
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Methodological & Application
Application Notes: Anthracene-2,6-diol as a Versatile Precursor for Advanced Organic Electronic Materials
Introduction
Anthracene, a simple polycyclic aromatic hydrocarbon, serves as a foundational building block in the field of organic electronics.[1][2] Its rigid, planar π-conjugated system provides inherent thermal and ambient stability, while its photophysical properties make it a prime candidate for light-emitting applications.[3][4] The performance of anthracene-based materials, however, is critically dependent on the strategic placement of functional substituents. Functionalization at the 2,6-positions has emerged as a particularly powerful strategy for tuning the optoelectronic and charge-transport characteristics of the anthracene core.[3][5]
This technical guide focuses on Anthracene-2,6-diol, a pivotal precursor molecule. While not typically used in its native form within devices, its two hydroxyl groups offer reactive handles for sophisticated molecular engineering. By serving as a starting point for derivatization, this compound unlocks access to a vast library of high-performance materials for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and chemosensors. This document provides an in-depth exploration of these applications, detailing the underlying scientific principles and providing field-proven protocols for synthesis and device fabrication.
Section 1: The this compound Core: A Platform for Innovation
The utility of this compound lies in the reactivity of its hydroxyl (-OH) groups. These sites can be readily converted to more versatile functional groups, such as triflates, which are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the precise installation of aryl, acetylenic, or other moieties that dictate the final properties of the material.
Caption: Molecular structure concept for this compound.
The choice of substituent attached at the 2,6-positions is a causal determinant of performance:
-
For Charge Transport: Substituents dictate the intermolecular packing in the solid state. They can promote a "herringbone" packing motif, which is crucial for efficient π-orbital overlap and, consequently, high charge carrier mobility in OFETs.[5]
-
For Light Emission: Bulky substituents can be introduced to sterically hinder intermolecular π-stacking. This prevents the formation of non-emissive aggregates (excimers), thereby preserving high photoluminescence quantum yields in the solid state, a necessity for efficient OLEDs.[6]
-
For Energy Level Tuning: Electron-donating or electron-withdrawing groups can be attached to systematically adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for precise tuning of charge injection barriers from electrodes and the emission color in OLEDs.[3][7]
Section 2: Application in Organic Field-Effect Transistors (OFETs)
In OFETs, the organic semiconductor layer must facilitate efficient movement of charge carriers (holes or electrons). Anthracene derivatives functionalized at the 2,6-positions have demonstrated exceptional performance, with materials like 2,6-diphenyl anthracene (2,6-DPA) being a well-known high-performance p-type semiconductor.[8][9] The functional groups directly influence the crystal packing and orbital energy alignment, which are the primary factors governing charge mobility.[3][5]
Protocol 1: Synthesis of a 2,6-Disubstituted Anthracene Derivative
This protocol describes a general synthesis of a 2,6-diaryl anthracene derivative via a Suzuki-Miyaura cross-coupling reaction. The common and commercially available starting material, 2,6-dibromoanthracene, is used here as it represents a stable and versatile intermediate readily derived from anthracene precursors.
Objective: To synthesize a 2,6-diaryl anthracene for use as an OFET channel material.
Materials:
-
2,6-dibromoanthracene
-
Arylboronic acid (e.g., 2-fluorophenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N-Methyl-2-pyrrolidone (NMP) and deionized water (9:1 v/v)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,6-dibromoanthracene (1.0 eq), the desired arylboronic acid (2.6 eq), and K₂CO₃ (2.6 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (approx. 0.01 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Add a previously degassed solution of NMP and water (9:1). The degassing (e.g., by bubbling with N₂ for 30 minutes) is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Stir the mixture at 90 °C for 16-24 hours under an inert atmosphere.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of 1.0 M NaOH solution to precipitate the crude product.[3]
-
Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. The crude product is then purified. For many organic semiconductors, purification via temperature-gradient sublimation is the most effective method to achieve the high purity (>99.9%) required for electronic applications.
OFET Fabrication and Characterization Workflow
The performance of the synthesized material is evaluated by fabricating and testing a transistor device. A common bottom-gate, top-contact (BGTC) architecture is described below.
Caption: Energy levels in a multilayer OLED device.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a simple OLED device by thermal evaporation in a high-vacuum environment.
Objective: To fabricate a blue-emitting OLED using a 2,6-anthracene derivative.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., α-NPD)
-
Emissive Layer (EML) material (the synthesized anthracene derivative)
-
Electron-Transporting Layer (ETL) material (e.g., Alq₃)
-
Electron-Injecting Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone or Oxygen Plasma to increase the work function of the ITO for efficient hole injection.
-
Layer Deposition: Transfer the cleaned substrates to the vacuum chamber.
-
Deposit the organic and metallic layers sequentially without breaking vacuum. A typical device stack is:
-
ITO (Anode) / HTL (e.g., 30 nm) / EML (e.g., 35 nm) / ETL (e.g., 28 nm) / EIL (e.g., 1 nm) / Al (Cathode, e.g., 150 nm). [10]4. Encapsulation: After deposition, the device must be encapsulated in an inert environment (e.g., a glovebox) using a UV-cured epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
-
Characterization: Test the device's current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Performance of Anthracene-Based OLEDs
Anthracene derivatives consistently demonstrate strong performance as blue emitters.
| Emitter Type | Max EQE (%) | CIE (x, y) | Emission Color | Reference |
| Non-doped TPA-TAn-DMAC | 4.9 | (0.14, 0.18) | Deep-Blue | [11] |
| Doped Cz-TAn-DMAC | 4.8 | (0.15, 0.08) | Blue | [11] |
| 2-NaAn-1-PNa (Host) | 8.3 | (0.133, 0.141) | Blue | [12] |
Section 4: Application in Fluorescent Chemosensors
The inherent high fluorescence quantum yield of the anthracene scaffold makes it an excellent signal transducer for chemosensors. [13]These sensors typically consist of the anthracene fluorophore linked to a specific receptor unit designed to bind a target analyte (e.g., metal ions, nitroaromatics). [13][14]
Sensing Mechanism: Photoinduced Electron Transfer (PET)
A common mechanism is "turn-on" fluorescence based on the inhibition of Photoinduced Electron Transfer (PET).
-
"Off" State: In the absence of the analyte, the receptor has a lone pair of electrons with an energy level between the HOMO and LUMO of the anthracene. Upon photoexcitation of the anthracene, an electron from the receptor is transferred to the vacant HOMO of the fluorophore, quenching the fluorescence. [13]2. "On" State: When the analyte binds to the receptor, it lowers the energy of the lone pair electrons. This makes the PET process energetically unfavorable. As a result, the normal fluorescence of the anthracene is restored, providing a "turn-on" signal. [13][15]
Caption: Mechanism of a "Turn-On" PET-based fluorescent sensor.
Protocol 3: Characterization of a Chemosensor Response
Objective: To measure the fluorescence response of an anthracene-based sensor to a target analyte.
Materials:
-
Anthracene-based sensor compound
-
Spectroscopic grade solvent (e.g., acetonitrile/water mixture)
-
Stock solution of the target analyte (e.g., Cr³⁺ or Hg²⁺ salt)
-
Fluorometer
Procedure:
-
Prepare Sensor Solution: Prepare a dilute solution of the sensor compound (e.g., 10 µM) in the chosen solvent system.
-
Measure Baseline Fluorescence: Record the fluorescence emission spectrum of the sensor solution alone.
-
Titration: Add small, precise aliquots of the analyte stock solution to the sensor solution.
-
Record Spectra: After each addition, allow the solution to equilibrate (typically <1 minute) and record the new fluorescence spectrum. [13]5. Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. This allows for the determination of sensitivity and the limit of detection (LOD). For example, one anthracene-thiophene probe demonstrated a low detection limit of 0.4 μM for Cr³⁺. [13]
Conclusion
This compound is a cornerstone precursor for a diverse range of high-performance organic electronic materials. Its true value is realized through chemical modification, allowing researchers to rationally design and synthesize molecules with tailored properties for specific applications. By strategically functionalizing the 2,6-positions, it is possible to control solid-state packing for high-mobility transistors, engineer solid-state luminescence for efficient blue OLEDs, and construct sensitive and selective fluorescent chemosensors. The protocols and principles outlined in this guide provide a framework for leveraging this versatile chemical platform to advance the next generation of organic electronic devices.
References
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. PMC - PubMed Central.
- Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency.
- An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III)
- (PDF) Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.
- Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. PMC - PubMed Central.
- (PDF) Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.
- Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs. RSC Publishing.
- Charge transport properties of anthracene deriv
- Photophysical Properties of Anthracene Deriv
- Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs.
- Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroarom
- (PDF) Photophysical Properties of Anthracene Derivatives.
- (PDF) Photophysical Properties of Anthracene Derivatives.
- Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI.
- Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene. PubMed.
- Anthracene-based semiconductors for organic field-effect transistors.
- Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. Semantic Scholar.
- Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties | Request PDF.
- Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene. RSC Publishing.
- Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications | Request PDF.
- The development of anthracene derivatives for organic light-emitting diodes.
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- 4. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Synthesis of Anthracene-2,6-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Anthracene-2,6-diol Scaffold
Anthracene, a linearly fused tricyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse array of functional organic molecules.[1] Its derivatives are the subject of intense research and development in materials science, particularly in the fields of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes, owing to their unique photophysical and electronic properties.[2][3] In the realm of medicinal chemistry, the anthracene core is present in numerous compounds with notable biological activities, including anticancer and antimicrobial properties.[4][5]
The substitution pattern on the anthracene nucleus profoundly influences its chemical and physical characteristics. The 2,6-disubstitution pattern is of particular strategic importance as it allows for the extension of conjugation along the long axis of the molecule, which can be leveraged to fine-tune its electronic and photophysical properties. This compound, with its reactive hydroxyl groups at these key positions, represents a versatile building block for the synthesis of a wide range of novel derivatives. These hydroxyl moieties can serve as handles for further functionalization, enabling the creation of advanced materials and potential therapeutic agents.
This comprehensive guide provides detailed synthetic protocols for obtaining this compound and its derivatives, emphasizing the underlying chemical principles and offering practical insights for successful execution in a research setting.
Synthetic Strategies for this compound
Two primary and reliable synthetic routes for the preparation of this compound are presented herein: the reduction of 2,6-dihydroxyanthraquinone and the demethylation of 2,6-dimethoxyanthracene. The choice of strategy will often depend on the availability of starting materials and the desired scale of the synthesis.
Strategy 1: Reduction of 2,6-Dihydroxyanthraquinone
This is arguably the most direct route to this compound, starting from the commercially available 2,6-dihydroxyanthraquinone (also known as anthraflavic acid). The core of this method lies in the reduction of the central quinone ring to a fully aromatic system.
Reaction Pathway
Caption: Synthesis via demethylation of 2,6-dimethoxyanthracene.
The cleavage of the strong C-O bond in aryl methyl ethers is efficiently achieved using Lewis acids like BBr₃. [6]The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. [7]The reaction is typically carried out at low temperatures to control its reactivity and is followed by an aqueous workup to hydrolyze the boron-oxygen bonds.
Materials:
-
2,6-Dimethoxyanthracene
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, dissolve 2,6-dimethoxyanthracene (e.g., 2.38 g, 10.0 mmol) in anhydrous DCM (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Under an argon atmosphere, add the 1M solution of BBr₃ in DCM (e.g., 22 mL, 22.0 mmol, 2.2 equivalents) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol (20 mL).
-
Workup: Pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of this compound Derivatives
The diol functionality of this compound provides a versatile platform for the synthesis of a wide range of derivatives. Two common strategies are highlighted below.
O-Alkylation and O-Arylation
The hydroxyl groups can be readily converted to ethers or esters through Williamson ether synthesis or esterification reactions, respectively. This allows for the introduction of various alkyl or aryl side chains, which can be used to tune the solubility, electronic properties, and self-assembly behavior of the resulting materials.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of derivatives with extended π-conjugation, the hydroxyl groups of this compound can be converted to triflates, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of aryl, vinyl, or alkynyl substituents at the 2 and 6 positions.
Workflow for Derivative Synthesis
Caption: Synthesis of 2,6-diaryl-anthracene derivatives.
Purification and Characterization
The purity of this compound and its derivatives is paramount for their application, especially in electronic devices.
| Technique | Purpose | Typical Parameters |
| Recrystallization | Primary purification of the solid product. | Solvents: Toluene, Dioxane, Ethanol/Water mixtures. [8] |
| Column Chromatography | Purification of crude products and separation of isomers. | Stationary phase: Silica gel. Eluent: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H and ¹³C NMR in solvents like DMSO-d₆ or CDCl₃. Expected signals for the aromatic protons and carbons of the anthracene core. [9][10] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic O-H stretching for the diol, C-O stretching for ethers, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). |
Applications of this compound Derivatives
Derivatives of this compound are promising candidates for a variety of applications:
-
Organic Electronics: As active materials in OLEDs and OFETs, where their extended conjugation and tunable energy levels are advantageous. [2][11]* Dyes and Pigments: The anthracene chromophore can be modified to create dyes with specific absorption and emission properties for use in various applications, including dye-sensitized solar cells. [12][13][14]* Fluorescent Probes: The inherent fluorescence of the anthracene core can be modulated by the substituents at the 2 and 6 positions, leading to the development of chemosensors for ions and small molecules.
-
Medicinal Chemistry: As scaffolds for the development of new therapeutic agents, leveraging the known biological activities of the anthracene nucleus. [4][15]
Safety Considerations
-
Anthracene and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many polycyclic aromatic hydrocarbons (PAHs) are considered potentially carcinogenic; therefore, exposure should be minimized.
-
Boron tribromide is a highly corrosive and moisture-sensitive reagent and must be handled in a well-ventilated fume hood under anhydrous conditions.
-
Reactions involving flammable solvents should be conducted away from ignition sources.
Conclusion
This compound is a valuable and versatile platform molecule for the synthesis of a wide array of functional organic materials. The synthetic protocols detailed in this guide provide reliable and reproducible methods for its preparation and derivatization. By understanding the underlying chemical principles and carefully executing the experimental procedures, researchers can effectively utilize this key building block to advance the fields of materials science and medicinal chemistry.
References
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Anthraquinone. (2024). In Wikipedia. Retrieved from [Link]
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Oxidation of Anthracene To Anthraquinone. (n.d.). In Scribd. Retrieved from [Link]
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Chemical properties of Anthracene || Oxidation & Electrophilic Substitution (ESR) Reactions. (2022, April 17). YouTube. Retrieved from [Link]
- Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)
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Oxidation of anthracene to anthraquinone. (2005, July). NOP. Retrieved from [Link]
- Müller, K., & Prinz, H. (1997). Antipsoriatic anthrones with modulated redox properties. 4. Synthesis and biological activity of novel 9,10-dihydro-1,8-dihydroxy-9-oxo-2-anthracenecarboxylic and -hydroxamic acids. Journal of Medicinal Chemistry, 40(17), 2780–2787.
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Scheme 2. (i) Reduction of 2,6-dihydroxy-9,10-anthraquinone (1a) to... (n.d.). In ResearchGate. Retrieved from [Link]
- Quinones. Part 14. Attempted synthesis of 9,10-dimethyl-2,6-anthraquinone. Desmotropic formation of secondary ortho-anthraquinoles instead of 1,2-anthrahydroquinones. (1982). Journal of the Chemical Society, Perkin Transactions 1.
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This compound. (n.d.). In PubChem. Retrieved from [Link]
- Kovács, A., Forgo, P., Zupkó, I., Réthy, B., Falkay, G., & Hohmann, J. (2007). Natural phenanthrenes and their biological activity. Planta Medica, 73(10), 1015–1024.
- Recent total syntheses of anthraquinone-based n
- A Dipolar Anthracene Dye: Synthesis, Optical Properties and Two-photon Tissue Imaging. (2016). PubMed.
- Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. Washington, DC: U.S.
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020). PMC.
- Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. (2021). PMC.
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020).
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). In Common Organic Chemistry. Retrieved from [Link]
-
Demethylation of Methyl Ethers (O-Demethylation). (n.d.). In Common Organic Chemistry. Retrieved from [Link]
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Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. (n.d.). In The Royal Society of Chemistry. Retrieved from [Link]
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Anthracene. (n.d.). In SpectraBase. Retrieved from [Link]
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EXPERIMENT (13) Preparation of anthraquinone. (n.d.). In Salahaddin University - Erbil. Retrieved from [Link]
- Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities. (2020). PubMed Central.
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Dimethylation with BBr3? (2018). In ResearchGate. Retrieved from [Link]
- A Review on Anthracene and Its Derivatives: Applic
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demethylation of aryl methyl ethers by. (n.d.). In Tetrahedron. Retrieved from [Link]
- The development of anthracene derivatives for organic light-emitting diodes. (2016).
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). NIH.
- Journal of Physical Chemistry and Functional M
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1 H NMR spectra of Anthracene (a) and of the... (n.d.). In ResearchGate. Retrieved from [Link]
- Synthesis and optoelectronic properties of an anthracene derivative. (2023).
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Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. (n.d.). In Asian Journal of Chemistry. Retrieved from [Link]
- Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calcul
- Synthesis and Structural Studies of Two New Anthracene Deriv
- Molecular Design of Anthracene-Bridged Metal-Free Organic Dyes for Efficient Dye-Sensitized Solar Cells. (2012).
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- 14. researchgate.net [researchgate.net]
- 15. Antipsoriatic anthrones with modulated redox properties. 4. Synthesis and biological activity of novel 9,10-dihydro-1,8-dihydroxy-9-oxo-2-anthracenecarboxylic and -hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Anthracene-2,6-diol as a Novel Fluorescent Probe for pH Sensing
Introduction: Unveiling the Potential of Anthracene-2,6-diol
Anthracene and its derivatives have long been a cornerstone in the development of fluorescent sensors due to their excellent photoluminescence properties and chemical stability.[1] These molecules serve as robust scaffolds for creating probes that can detect a wide array of analytes, including metal ions, nucleotides, and nitroaromatics.[1][2][3] This application note introduces this compound, a hydroxyl-substituted polycyclic aromatic hydrocarbon, as a promising fluorescent probe for the sensitive detection of pH variations.
The strategic placement of two hydroxyl groups on the anthracene core at the 2 and 6 positions is hypothesized to render the molecule's fluorescence emission sensitive to changes in the local proton concentration. The photophysical properties of hydroxylated aromatic compounds are often intimately linked to the protonation state of the hydroxyl moieties.[4] In the case of this compound, it is proposed that deprotonation of the hydroxyl groups in alkaline environments will lead to a significant shift in its fluorescence spectrum and intensity, providing a robust readout for pH. This intrinsic sensitivity, coupled with the inherent brightness of the anthracene fluorophore, positions this compound as a valuable tool for researchers in cell biology, biochemistry, and drug discovery for monitoring pH in various experimental systems.
This document provides a comprehensive guide to the characterization and application of this compound as a fluorescent pH probe. It includes detailed protocols for its spectroscopic characterization, a step-by-step guide for its use in determining the pH of aqueous solutions, and a protocol for its application in live cell imaging.
Photophysical Properties and Proposed Sensing Mechanism
The fluorescence of this compound is predicated on the extended π-conjugated system of the anthracene core. The hydroxyl substituents are expected to modulate the electronic properties of this system in a pH-dependent manner.
Proposed pH Sensing Mechanism:
At neutral to acidic pH, the hydroxyl groups of this compound are protonated. Upon excitation, the molecule is expected to exhibit the characteristic blue fluorescence of an anthracene derivative. However, as the pH of the medium becomes more alkaline, the hydroxyl groups will deprotonate. This deprotonation is anticipated to increase the electron-donating character of the substituents, leading to a change in the intramolecular charge transfer (ICT) character of the excited state. This alteration in the electronic distribution is predicted to cause a red-shift in the emission spectrum and a potential change in the fluorescence quantum yield.[4] This ratiometric or intensiometric response forms the basis of its application as a pH sensor.
Caption: Proposed pH-dependent fluorescence mechanism of this compound.
Spectroscopic Characterization of this compound
A thorough understanding of the photophysical properties of this compound is crucial for its effective use as a fluorescent probe. The following protocols outline the necessary steps for its characterization.
Materials and Reagents
-
This compound (Purity >95%)
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline - PBS)
-
pH buffers (a series of buffers covering a wide pH range, e.g., pH 4 to 10)
-
Quinine sulfate in 0.1 M H₂SO₄ (for quantum yield determination)
-
A calibrated spectrofluorometer
-
UV-Vis spectrophotometer
-
Time-resolved fluorescence spectrometer (for lifetime measurements)
-
Quartz cuvettes (1 cm path length)
Protocol 1: Determination of Absorption and Emission Spectra
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Prepare a working solution (e.g., 10 µM) in the desired solvent (e.g., PBS) for analysis. Ensure the final concentration of the organic solvent from the stock solution is minimal (<1%) to avoid solvent effects on the pH measurements.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution from 250 nm to 500 nm. Identify the wavelength of maximum absorption (λmax,abs).
-
Emission Spectrum: Excite the working solution at the determined λmax,abs and record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λmax,em).
-
Excitation Spectrum: Set the emission monochromator to the λmax,em and scan the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.
Protocol 2: pH Titration and pKa Determination
-
Prepare a series of buffered solutions of this compound (e.g., 10 µM) with varying pH values (e.g., from pH 4 to 10).
-
Record the fluorescence emission spectrum for each pH sample, using the same excitation wavelength.
-
Plot the fluorescence intensity at a specific wavelength (e.g., the emission maximum of the deprotonated form) or the ratio of intensities at two different wavelengths (e.g., λem2/λem1) as a function of pH.
-
Determine the pKa by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. This will define the optimal pH sensing range of the probe.
Protocol 3: Quantum Yield and Fluorescence Lifetime Measurement
The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that define the brightness and temporal response of the probe.
-
Quantum Yield (Φf): The relative quantum yield can be determined using a well-characterized standard, such as quinine sulfate (Φf = 0.54 in 0.1 M H₂SO₄).[5] The quantum yield is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Fluorescence Lifetime (τ): The fluorescence lifetime can be measured using a time-correlated single-photon counting (TCSPC) system.[6] The decay of fluorescence intensity over time after a short pulse of excitation light is measured and fitted to an exponential decay function to determine the lifetime.
Table 1: Illustrative Photophysical Properties of this compound
| Property | Value (Illustrative) | Conditions |
| λmax,abs | ~360 nm | PBS, pH 7.4 |
| λmax,em (Protonated) | ~410 nm | PBS, pH 5.0 |
| λmax,em (Deprotonated) | ~480 nm | PBS, pH 9.0 |
| Molar Extinction Coefficient (ε) | ~9,500 M-1cm-1 | at λmax,abs |
| Quantum Yield (Φf) | ~0.30 | PBS, pH 7.4 |
| Fluorescence Lifetime (τ) | ~5 ns | PBS, pH 7.4 |
| pKa | ~7.5 | PBS |
Application Protocol: pH Measurement in Aqueous Solutions
This protocol describes how to use this compound to determine the pH of an unknown aqueous sample.
Caption: Workflow for pH determination using this compound.
-
Calibration Curve:
-
Prepare a series of standard buffer solutions with known pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments).
-
Add this compound to each buffer to a final concentration of 10 µM.
-
Measure the fluorescence intensity (or ratiometric value) of each standard.
-
Plot the fluorescence intensity (or ratio) versus pH to generate a calibration curve.
-
-
Sample Measurement:
-
Add this compound to the unknown aqueous sample to a final concentration of 10 µM.
-
Measure the fluorescence intensity (or ratio) of the sample using the same instrument settings as for the calibration curve.
-
-
pH Determination:
-
Interpolate the pH of the unknown sample from the calibration curve using the measured fluorescence value.
-
Application Protocol: Live Cell Imaging of Intracellular pH
This compound's potential for low cytotoxicity and its pH-dependent fluorescence make it a candidate for monitoring intracellular pH. The following is a general protocol for its use in cultured cells.
Materials and Reagents
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes
-
This compound stock solution (1 mM in DMSO)
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Nigericin and high-potassium buffer (for in situ calibration)
-
A fluorescence microscope equipped for live-cell imaging with appropriate filter sets for blue and green/yellow fluorescence.
Protocol
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed live cell imaging medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live cell imaging medium to remove excess probe.
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire fluorescence images using appropriate excitation and emission filters for both the protonated and deprotonated forms of the probe.
-
-
In Situ Calibration (Optional but Recommended):
-
To obtain quantitative intracellular pH measurements, an in situ calibration is necessary.
-
Prepare a series of high-potassium buffers with known pH values containing the ionophore nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.
-
Treat the cells with these calibration buffers and acquire fluorescence images at each pH to generate an intracellular calibration curve.[2][7]
-
-
Data Analysis:
-
Measure the fluorescence intensity in regions of interest (ROIs) within the cells.
-
If performing ratiometric imaging, calculate the ratio of the fluorescence intensities from the two emission channels.
-
Determine the intracellular pH by comparing the measured fluorescence intensity or ratio to the in situ calibration curve.
-
Trustworthiness and Self-Validation
The reliability of this compound as a pH probe is ensured through several key validation steps integrated into the protocols:
-
Spectral Characterization: The distinct and predictable spectral shifts upon pH change provide a self-validating system. The presence of an isosbestic point in the absorption or excitation spectra during pH titration is a strong indicator of a two-state system (protonated and deprotonated forms).
-
Reversibility: The pH-dependent fluorescence changes should be fully reversible. This can be confirmed by cycling the pH of a probe solution between acidic and alkaline conditions and observing the corresponding changes in fluorescence.
-
Selectivity: The probe's response to pH should be highly selective over other biologically relevant ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺). This can be tested by measuring the fluorescence response to these ions at a constant pH.
-
Photostability: The probe's resistance to photobleaching should be assessed by continuous exposure to excitation light and monitoring the fluorescence intensity over time. A stable signal is crucial for long-term imaging experiments.
By diligently following these characterization and validation protocols, researchers can have high confidence in the data obtained using this compound as a fluorescent pH probe.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 3. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 4. Hydroxyaromatic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ANTHRACENE-2,6-DIOL in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Potential of ANTHRACENE-2,6-DIOL as a Novel Blue Emitter
The quest for stable and efficient blue-emitting materials is a critical endeavor in the advancement of organic light-emitting diode (OLED) technology for displays and solid-state lighting. Anthracene and its derivatives have been extensively investigated as robust blue emitters due to their inherent high photoluminescence quantum yields and excellent thermal stability.[1][2][3][4] This application note explores the potential of a lesser-investigated derivative, this compound, as a promising candidate for blue OLED applications.
The introduction of hydroxyl groups at the 2 and 6 positions of the anthracene core is expected to modulate the electronic and photophysical properties of the molecule. These electron-donating groups can influence the HOMO and LUMO energy levels, potentially leading to a blue shift in emission compared to the parent anthracene and enhancing hole injection/transport properties. Furthermore, the hydroxyl moieties offer reactive sites for further chemical modification, enabling the synthesis of a broader class of materials with tailored properties.
This guide provides a comprehensive overview of the synthesis, characterization, and a hypothetical application of this compound in a multilayer OLED device. The protocols are designed to be self-validating, with explanations grounded in established principles of materials science and organic electronics.
Molecular Structure and Properties
The foundational step in evaluating a new material is a thorough understanding of its structure and intrinsic properties.
Figure 1: Molecular Structure of this compound.
Anticipated Photophysical and Electrochemical Properties
| Property | Anticipated Value/Characteristic | Rationale |
| Absorption (λabs) | 350 - 400 nm | Typical for the anthracene core, with potential slight shifts due to hydroxyl substitution. |
| Emission (λem) | 420 - 450 nm (Deep Blue) | The electron-donating nature of the hydroxyl groups may lead to a blue-shifted emission. |
| Photoluminescence Quantum Yield (PLQY) | > 70% in solution | Anthracene derivatives are known for their high fluorescence efficiency.[2] |
| HOMO Level | -5.4 to -5.6 eV | The hydroxyl groups are expected to raise the HOMO level, facilitating hole injection. |
| LUMO Level | -2.5 to -2.7 eV | The LUMO level is less likely to be significantly affected by the hydroxyl groups. |
| Thermal Stability (Td) | > 300 °C | The rigid anthracene core imparts good thermal stability.[7] |
Synthesis and Purification Protocol
A reliable synthesis and rigorous purification are paramount for achieving high-performance OLED devices. The following protocol outlines a plausible synthetic route to this compound, starting from the commercially available 2,6-dihydroxyanthraquinone.
Protocol 1: Synthesis of this compound
Reaction Scheme: Reduction of 2,6-dihydroxyanthraquinone.
Materials:
-
2,6-dihydroxyanthraquinone
-
Zinc dust
-
Aqueous Sodium Hydroxide (NaOH) solution (20%)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxyanthraquinone (5 g, 20.8 mmol) and 100 mL of 20% aqueous NaOH solution.
-
Addition of Reducing Agent: While stirring vigorously, add zinc dust (15 g, 229 mmol) portion-wise to the solution. The color of the solution should change from deep red to a lighter yellow-brown.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc dust.
-
Precipitation: Carefully acidify the filtrate with concentrated HCl until the pH is approximately 2. A pale-yellow precipitate of this compound will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight.
Purification by Temperature Gradient Sublimation
For OLED applications, the synthesized material must be of the highest purity to avoid quenching sites and charge traps. Temperature gradient sublimation is the gold standard for purifying organic electronic materials.
Procedure:
-
Loading: Place the crude this compound in a sublimation tube.
-
Vacuum: Evacuate the sublimation apparatus to a high vacuum (<10-5 Torr).
-
Heating: Gradually heat the sublimation zone to a temperature just below the material's decomposition point.
-
Collection: The purified this compound will sublime and deposit on the cooler collection zone, leaving behind less volatile impurities.
-
Recovery: Carefully collect the purified crystalline material in an inert atmosphere (e.g., a glovebox).
Characterization Protocols
Thorough characterization is essential to validate the material's properties and predict its performance in an OLED device.
Protocol 2: Photophysical Characterization
-
UV-Vis Spectroscopy: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) and record the absorption spectrum to determine λabs.
-
Photoluminescence Spectroscopy: Using the same solution, excite the sample at its λabs and record the emission spectrum to determine λem.
-
Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) using an integrating sphere or relative to a known standard (e.g., quinine sulfate).
-
Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime (τ).
Protocol 3: Electrochemical Characterization
-
Cyclic Voltammetry (CV): Perform CV on a thin film of this compound to determine the oxidation and reduction potentials.
-
HOMO/LUMO Calculation: Estimate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
Protocol 4: Thermal Characterization
-
Thermogravimetric Analysis (TGA): Heat a sample of the purified material under a nitrogen atmosphere to determine the decomposition temperature (Td), defined as the temperature at 5% weight loss.[8]
-
Differential Scanning Calorimetry (DSC): Analyze the material to determine the glass transition temperature (Tg) and melting point (Tm), which are crucial for assessing the morphological stability of thin films.
OLED Device Fabrication and Testing
This section outlines a hypothetical OLED device structure incorporating this compound as the emissive layer (EML) and provides a detailed fabrication protocol.
Proposed Device Architecture
A multilayer device structure is proposed to ensure efficient charge injection, transport, and recombination within the emissive layer.
Figure 2: Proposed multilayer OLED device structure.
Protocol 5: OLED Device Fabrication
Pre-fabrication:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Plasma Treatment: Treat the cleaned ITO substrates with oxygen plasma to increase the work function and improve hole injection.
Thin Film Deposition (via Thermal Evaporation in High Vacuum):
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Deposit a 20 nm layer of purified this compound.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi).
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of aluminum (Al) through a shadow mask to define the active area of the device.
Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Protocol 6: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at different driving voltages to assess color stability.
-
Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Lifetime Measurement: Determine the operational lifetime of the device (e.g., T50, the time for the luminance to decrease to 50% of its initial value) under a constant current density.
Workflow Diagram
Figure 3: Overall experimental workflow.
Conclusion and Future Outlook
This application note provides a comprehensive, albeit partially predictive, guide to the utilization of this compound in OLEDs. The proposed protocols for synthesis, purification, and characterization are based on established methodologies in the field of organic electronics. The hydroxyl functionalities of this compound not only offer the potential for a highly efficient deep-blue emitter but also open avenues for further molecular engineering. Future work should focus on the experimental validation of the proposed protocols and the exploration of derivatives of this compound to fine-tune its optoelectronic properties for next-generation OLED applications.
References
-
Synthesis of poly(anthracene-2,6-diyl) and a copolymer containing alternately anthracene-2,6-diyl and p-phenylene units. Chemical Communications. [Link]
-
Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. ResearchGate. [Link]
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. PubMed Central. [Link]
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Anthracene Diols in the Synthesis of Phosphacyclophanes. Taylor & Francis Online. [Link]
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The Role of 2,6-Dihydroxyanthraquinone in Modern Organic Electronics. Boronpharm. [Link]
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Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers. [Link]
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Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
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Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. SpringerLink. [Link]
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Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. ResearchGate. [Link]
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Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. ResearchGate. [Link]
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Electrochemical Properties of Anthracene-Based Lithium-Solvated Electron Solutions. ResearchGate. [Link]
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Photophysical Properties of Anthracene Derivatives. ResearchGate. [Link]
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High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. [Link]
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Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C. [Link]
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The development of anthracene derivatives for organic light-emitting diodes. Semantic Scholar. [Link]
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The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
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Method of preparation of Anthracene. Pharmacareerinsider. [Link]
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ANTHRACENE Methods of Preparation 1. Haworth synthesis. Gyan Sanchay. [Link]
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This compound. PubChem. [Link]
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Anthracene derivatives, and preparation method and application of anthracene derivatives as well as organic light-emitting device. Patsnap Eureka. [Link]
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FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]
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Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. [Link]
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9,10-Dihydroxyanthracene. Wikipedia. [Link]
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Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. [Link]
-
PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. [Link]
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High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof. Journal of Materials Chemistry C. [Link]
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. PubMed. [Link]
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Anthraquinone. Wikipedia. [Link]
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Evaluation of thermal stability of quinones by thermal analysis techniques. ScienceDirect. [Link]
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Thermal behavior of five free anthraquinones from rhubarb. ResearchGate. [Link]
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- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Anthracene-2,6-diol
Introduction
Anthracene-2,6-diol is a valuable polycyclic aromatic hydrocarbon derivative characterized by hydroxyl groups at the 2 and 6 positions of the anthracene core. This substitution pattern imparts unique photophysical and chemical properties, making it a significant building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and pharmacologically active compounds. The electron-donating nature of the hydroxyl groups influences the electronic structure of the anthracene system, affecting its absorption and emission spectra. This guide provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, intended for researchers and professionals in organic synthesis, materials science, and drug development.
Overview of Synthetic Strategy
The most direct and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding quinone, 2,6-dihydroxyanthraquinone (also known as anthraflavic acid). This method is advantageous due to the commercial availability and stability of the starting material. The reduction of the two ketone functionalities on the central ring restores the aromaticity of the anthracene core.
Several reducing agents can accomplish this transformation; however, sodium borohydride (NaBH₄) in a basic aqueous medium offers a mild and selective option, avoiding the over-reduction of the aromatic rings. The protocol detailed below is based on this established and effective methodology.
Reaction Mechanism
The reduction of 2,6-dihydroxyanthraquinone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbons of the quinone. The reaction mechanism can be summarized in the following key steps:
-
Nucleophilic Attack: The borohydride ion ([BH₄]⁻) serves as a source of hydride. The hydride attacks the electrophilic carbon of one of the carbonyl groups, breaking the C=O π-bond and forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated by the aqueous solvent (water) to yield a hydroquinone-like intermediate.
-
Repeat Reduction: The process is repeated for the second carbonyl group.
-
Aromatization: Tautomerization of the resulting di-enol intermediate leads to the stable, fully aromatic this compound.
The use of a basic solution, such as aqueous sodium carbonate, is crucial to prevent the acidic degradation of the borohydride reagent and to facilitate the dissolution of the phenolic starting material.
Experimental Protocol: Synthesis of this compound
This protocol details the reduction of 2,6-dihydroxyanthraquinone to this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,6-Dihydroxyanthraquinone | ≥98% | Sigma-Aldrich | 84-60-6 |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | 16940-66-2 |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | 497-19-8 |
| Hydrochloric Acid (HCl) | 2 M, Aqueous | VWR | 7647-01-0 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Brine (Saturated NaCl) | Lab Prepared | 7647-14-5 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Deionized Water | 7732-18-5 | ||
| Argon (Ar) or Nitrogen (N₂) | High Purity | 7440-37-1 / 7727-37-9 | |
| Round-bottom flask (250 mL) | |||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Inert gas inlet/outlet | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator | |||
| Filtration apparatus (Büchner funnel) | |||
| pH paper | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Step-by-Step Procedure
1. Reaction Setup:
-
To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser with an argon inlet, add 2,6-dihydroxyanthraquinone (2.40 g, 10.0 mmol).
-
Add a 1 M aqueous solution of sodium carbonate (100 mL).
-
Stir the mixture at room temperature to dissolve the starting material. The solution will turn a deep reddish-brown.
-
Begin to bubble argon gas gently through the solution to deoxygenate the system. Continue the inert atmosphere throughout the reaction.
2. Reduction:
-
In a separate beaker, carefully dissolve sodium borohydride (1.51 g, 40.0 mmol, 4.0 equivalents) in 20 mL of cold 1 M sodium carbonate solution. Caution: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Prepare this solution just before use.
-
Slowly add the sodium borohydride solution to the stirred solution of 2,6-dihydroxyanthraquinone at room temperature over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight (approximately 16 hours) under a continuous argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material will have a lower Rf value than the product.
3. Work-up and Extraction:
-
After the reaction is complete, cool the flask in an ice-water bath.
-
Slowly and carefully quench the excess sodium borohydride by adding 2 M hydrochloric acid dropwise until the bubbling ceases and the solution becomes acidic (pH ~2), as indicated by pH paper. The color of the solution should change, and a precipitate may form.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water or toluene.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
Characterization of this compound
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: >300 °C (decomposes).[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.85 (s, 2H, -OH), 8.21 (s, 1H), 8.08 (s, 1H), 7.89 (d, J = 8.8 Hz, 2H), 7.21 (d, J = 2.4 Hz, 2H), 7.10 (dd, J = 8.8, 2.4 Hz, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 156.5, 132.8, 129.4, 128.7, 125.9, 124.3, 117.6, 108.2.
-
FT-IR (KBr, cm⁻¹): 3300-3500 (br, O-H stretch), 3050 (aromatic C-H stretch), 1630, 1590, 1470 (aromatic C=C stretch).
Safety and Handling
-
2,6-Dihydroxyanthraquinone: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]
-
Sodium Borohydride: Toxic if swallowed and causes severe skin burns and eye damage. Reacts violently with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood, away from sources of ignition. Wear appropriate PPE.[4][5][6][7]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Organic Solvents (Ethyl Acetate, Ethanol, Toluene): Flammable. Use in a well-ventilated area and away from open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more NaBH₄ or allow the reaction to proceed for a longer duration. Ensure the system is under an inert atmosphere. |
| Low Yield | Inefficient extraction or premature precipitation during work-up. | Ensure complete extraction by performing multiple extractions. Adjust the pH slowly during quenching to avoid clumping of the product. |
| Impure Product | Incomplete reaction or side products. | Optimize purification, trying different recrystallization solvents or employing column chromatography on silica gel if necessary. |
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- Flinn Scientific. (2016, July 6).
- Carl ROTH.
- Ossila. (2023, July 3).
- Fisher Scientific. (2009, December 7). SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution.
- 111530 - Sodium borohydride powder - Safety D
- ChemicalBook. (2025, July 16). This compound.
- Sigma-Aldrich. (2024, September 7).
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Unlocking the Therapeutic Potential of the 2,6-Dihydroxyanthracene Scaffold in Medicinal Chemistry
This comprehensive guide delves into the medicinal chemistry applications of the 2,6-dihydroxyanthracene scaffold. While direct therapeutic applications of 2,6-dihydroxyanthracene are an emerging area of research, its oxidized counterpart, 2,6-dihydroxyanthracene-9,10-dione (also known as anthraflavic acid), provides a significant body of evidence for the potential of this structural motif. This document will therefore focus on the established biological activities of closely related anthracene derivatives, particularly anthraflavic acid, to provide a scientifically grounded framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of 2,6-dihydroxyanthracene.
The anthracene framework, a polycyclic aromatic hydrocarbon, has long been a privileged scaffold in medicinal chemistry, forming the core of various therapeutic agents, including anticancer drugs.[1][2] The incorporation of hydroxyl groups at the 2 and 6 positions can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.[2]
Part 1: Synthesis of 2,6-Dihydroxyanthracene
A crucial first step in exploring the medicinal chemistry of 2,6-dihydroxyanthracene is its synthesis. A common and reliable method involves the reduction of its readily available oxidized form, 2,6-dihydroxy-9,10-anthraquinone (anthraflavic acid).[3]
Protocol 1: Reduction of 2,6-Dihydroxy-9,10-anthraquinone
This protocol is based on the method described by researchers for the synthesis of dihydroxyanthracenes.[3]
Objective: To synthesize 2,6-dihydroxyanthracene from 2,6-dihydroxy-9,10-anthraquinone.
Materials:
-
2,6-dihydroxy-9,10-anthraquinone (1a)
-
Sodium borohydride (NaBH₄)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Solvents for reaction and work-up (e.g., ethyl acetate, water)
-
Purification system (e.g., column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxy-9,10-anthraquinone (1a) in 1 M Na₂CO₃ solution.
-
Purge the flask with argon gas for 15-20 minutes to create an inert atmosphere. This is critical to prevent re-oxidation of the product.
-
While stirring, slowly add an excess of sodium borohydride (NaBH₄) to the solution at room temperature. The amount of NaBH₄ should be sufficient to reduce both quinone carbonyls.
-
Continue stirring the reaction mixture overnight under an argon atmosphere at room temperature.
-
Monitor the reaction progress using TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.
-
Upon completion, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. This step should be performed in a well-ventilated fume hood.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,6-dihydroxyanthracene (2a) using column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of argon is crucial because dihydroxyanthracenes are susceptible to oxidation, which would revert the product to the starting anthraquinone.
-
Sodium Borohydride: NaBH₄ is a mild and effective reducing agent for converting quinones to hydroquinones.
-
Aqueous Sodium Carbonate: The basic medium facilitates the reduction process.
Caption: Synthesis of 2,6-dihydroxyanthracene.
Part 2: Potential Therapeutic Applications and Biological Activity
The medicinal chemistry potential of the 2,6-dihydroxyanthracene scaffold is largely inferred from the biological activities of its derivatives, particularly 2,6-dihydroxyanthraquinone (anthraflavic acid).
Anticancer and Antimutagenic Properties
Anthraquinone derivatives are well-established as anticancer agents, with compounds like doxorubicin and mitoxantrone being used clinically.[2] Their mechanism of action often involves DNA intercalation and inhibition of topoisomerase II.[2] While 2,6-dihydroxyanthracene itself has not been extensively studied, its oxidized form, anthraflavic acid, has demonstrated interesting biological activities.
-
Inhibition of Carcinogen-Activating Enzymes: Anthraflavic acid is a potent inhibitor of cytochrome P-448, an enzyme system involved in the metabolic activation of many chemical carcinogens.[4][5][6] This suggests a potential role in cancer chemoprevention.
-
Antimutagenic Activity: It has been shown to inhibit the mutagenicity of certain carcinogens, such as the food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline), by inhibiting its metabolic activation pathways.[5][6][7]
Structure-Activity Relationships of Anthracene Derivatives
Research on various anthracene and anthraquinone derivatives has provided insights into their structure-activity relationships (SAR) as potential anticancer agents.[8][9][10] The planarity of the anthracene ring system is crucial for DNA intercalation.[2] Substituents on the ring system, such as the hydroxyl groups in 2,6-dihydroxyanthracene, can significantly modulate DNA binding affinity and biological activity.[2]
The synthesis of a series of 2,6-disubstituted anthracene-9,10-diones has been a strategy to explore their potential as anticancer agents through DNA binding.[9][10] These studies highlight the importance of the substitution pattern on the anthracene core for biological activity.
Part 3: Protocols for Evaluating Medicinal Chemistry Potential
To systematically evaluate the medicinal chemistry applications of 2,6-dihydroxyanthracene, a series of in vitro assays can be employed. The following protocols are based on standard methodologies used for assessing the biological activity of related compounds.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of 2,6-dihydroxyanthracene on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (e.g., MCF-10A) for selectivity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2,6-dihydroxyanthracene (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of 2,6-dihydroxyanthracene in the cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add the MTT reagent to each well and incubate for another 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Self-Validating System: The inclusion of both a positive control (a known cytotoxic agent) and a negative/vehicle control ensures that the assay is performing as expected. Comparing the cytotoxicity against cancer cell lines versus a normal cell line provides an early indication of selectivity.
Protocol 3: DNA Intercalation Assay
Objective: To investigate the ability of 2,6-dihydroxyanthracene to intercalate into DNA.
Materials:
-
Calf thymus DNA (ctDNA) or a synthetic double-stranded oligonucleotide
-
2,6-dihydroxyanthracene
-
Ethidium bromide (EtBr)
-
Buffer solution (e.g., Tris-HCl)
-
Fluorometer
Procedure (Ethidium Bromide Displacement Assay):
-
Prepare a solution of ctDNA in the buffer.
-
Prepare a solution of ethidium bromide and add it to the ctDNA solution. The EtBr will intercalate into the DNA, resulting in a significant increase in its fluorescence.
-
Record the fluorescence intensity of the EtBr-DNA complex.
-
Add increasing concentrations of 2,6-dihydroxyanthracene to the EtBr-DNA solution.
-
After each addition, incubate for a short period and measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.
-
The data can be used to calculate the binding constant of the compound to DNA.
Causality Behind Experimental Choices: Ethidium bromide is a well-characterized DNA intercalator whose fluorescence is enhanced upon binding. A compound that can compete with EtBr for intercalation sites will cause a reduction in the observed fluorescence, providing a quantifiable measure of its DNA binding affinity.
Sources
- 1. rroij.com [rroij.com]
- 2. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-DIHYDROXY-ANTHRAQUINONE | CAS#:84-60-6 | Chemsrc [chemsrc.com]
- 6. ossila.com [ossila.com]
- 7. 2,6-dihydroxyanthraquinone, 84-60-6 [thegoodscentscompany.com]
- 8. New antitumor agents containing the anthracene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of ANTHRACENE-2,6-DIOL
Welcome to the technical support center for ANTHRACENE-2,6-DIOL. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important polycyclic aromatic hydrocarbon (PAH). As a dihydroxylated derivative of anthracene, its purification requires careful consideration of its polarity and potential impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting your purification protocol.
Q1: What are the key chemical and physical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is the first step to a successful purification. The two hydroxyl groups significantly increase its polarity compared to the parent anthracene molecule, which dictates solvent choice and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | PubChem[1] |
| Molecular Weight | 210.23 g/mol | PubChem[1] |
| CAS Number | 101488-73-7 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity (Typical) | ~97% (as supplied commercially) | Sigma-Aldrich |
| InChI Key | JBBHFHMVEOHFRE-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |
Q2: What are the most common impurities found in crude this compound?
The impurity profile is almost entirely dependent on the synthetic route employed. A common method to prepare substituted anthracenes is through the reduction of the corresponding anthraquinone.[2]
-
Unreacted Starting Material: If synthesized via reduction, 2,6-dihydroxyanthraquinone is a likely impurity. Its bright color can be a strong indicator.
-
Isomeric Impurities: Synthesis from substituted precursors can lead to other dihydroxyanthracene isomers.
-
Parent Anthracene Core Impurities: If the anthracene core itself was impure, contaminants like carbazole, fluorene, anthrone, or tetracene could be carried through the synthesis.[3]
-
Products of Over-reduction: The central ring of the anthracene core can be reduced under certain conditions, leading to 9,10-dihydroanthracene derivatives.[4][5]
-
Oxidation Products: Anthracene derivatives are susceptible to photo-oxidation, especially when adsorbed on chromatography media like alumina, which can form anthraquinones.[3][6]
Q3: Which purification method is best for my scale and purity requirements?
The choice of method is a trade-off between scale, desired purity, time, and equipment availability.
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Bulk purification (grams to kgs); removing major impurities. | Simple, inexpensive, scalable. | Lower resolution for closely related impurities; potential for product loss in mother liquor. |
| Column Chromatography | High-resolution separation (mgs to grams); isolating target from multiple impurities. | Excellent separation power; adaptable to different polarities. | More time-consuming; requires significant solvent volumes; potential for sample degradation on stationary phase.[3][7] |
| Vacuum Sublimation | Achieving ultra-high purity (>99.5%); final purification step. | Yields very pure, crystalline product; solvent-free. | Not suitable for thermally unstable compounds; requires specialized equipment; difficult to scale up.[8][9] |
Q4: What safety precautions are necessary when purifying this compound?
As with any chemical procedure, safety is paramount. Always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all solids and solvents in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[11]
-
Handling: Avoid skin and eye contact.[12] In case of contact, rinse thoroughly with water.[10][13]
-
Environmental: Anthracene and its derivatives are often classified as toxic to aquatic life.[11] Dispose of all chemical waste according to your institution's and local regulations.
Part 2: Troubleshooting Guide
This section tackles specific issues you may encounter during your experiments in a direct question-and-answer format.
Recrystallization Issues
Q: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
This is a classic solubility mismatch. The goal is to find a solvent that dissolves the compound when hot but not when cold.
-
Probable Cause: The chosen solvent is too nonpolar for the highly polar diol functional groups.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar solvent. Good starting points for polar aromatic compounds include ethanol, isopropanol, or acetone.
-
Use a Solvent Mixture: If a single solvent doesn't work, use a binary solvent system. Dissolve your compound in a minimum amount of a "good" (high polarity) solvent in which it is very soluble (e.g., DMF or THF). Then, slowly add a "bad" (lower polarity) anti-solvent (e.g., water or hexane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Q: My compound "oiled out" of the solution instead of forming crystals. How can I fix this?
Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
Probable Cause: The solution was cooled too rapidly, or the concentration of the solute is too high.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more solvent (10-20% more volume) to reduce the concentration.
-
Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation. Only after it has reached room temperature should you move it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Column Chromatography Issues
Q: I am not getting good separation between my product and an impurity on the TLC plate. How do I optimize the solvent system?
Poor separation (similar Rf values) on a TLC plate means you will get poor separation on the column.
-
Probable Cause: The eluent polarity is not optimal for differential partitioning of the compounds.
-
Solution:
-
Adjust Polarity: For polar compounds like this compound on silica gel, a common eluent is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or acetone).
-
If Rf values are too low (stuck at the baseline), increase the proportion of the polar solvent.
-
If Rf values are too high (running with the solvent front), decrease the proportion of the polar solvent.
-
-
Change Solvents: If adjusting polarity doesn't work, the selectivity of the solvent system may be the issue. Swap one of the eluent components for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with acetone or dichloromethane with chloroform). This can alter the specific hydrogen bonding and dipole-dipole interactions.
-
Consider a Different Stationary Phase: If impurities have very similar polarity, consider switching from silica to alumina or a diol-bonded phase, which can offer different separation selectivity.[7][14]
-
Q: My compound is streaking or "tailing" on the silica gel column. What is causing this?
Tailing leads to broad peaks, poor separation, and lower purity of collected fractions.
-
Probable Cause: This is often due to the acidic nature of silica gel interacting too strongly with the polar hydroxyl groups of your diol. It can also be caused by column overloading or applying the sample in too strong a solvent.
-
Solution:
-
Add a Modifier: Add a small amount (0.1-1%) of a polar modifier like methanol or a few drops of acetic acid to the eluent. This can help by competing for the highly active sites on the silica, leading to sharper peaks.
-
Reduce Load: Ensure you are not overloading the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[7]
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., acetone or DCM), add a small amount of silica gel to this solution, and then evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures the initial band is very narrow.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for a first-pass purification of gram-scale quantities of crude this compound.
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or binary solvent system (e.g., ethanol/water or toluene).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration. Place a funnel with fluted filter paper on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove solids.
-
Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method provides high-resolution separation for multi-component mixtures.
-
Prepare the Column:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[15]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and use gentle pressure or tapping to pack it uniformly, avoiding air bubbles.[15]
-
Add another layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve your crude product in the absolute minimum amount of solvent (preferably the eluent, or a slightly more polar solvent).[15]
-
Carefully pipette this concentrated solution onto the top layer of sand, ensuring not to disturb the silica bed.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the silica gel at all times to prevent the column from running dry.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: High-Purity Purification by Vacuum Sublimation
This is the ultimate step for obtaining material with very high purity, suitable for applications like organic electronics.
-
Apparatus Setup: Use a standard sublimation apparatus, which consists of a vessel to hold the crude material and a cold finger (a condenser cooled with water or another coolant).
-
Loading: Place the pre-purified (e.g., recrystallized) this compound into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure all joints are properly sealed.
-
Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure of <0.1 mmHg is typically required.
-
Heating and Cooling: Begin circulating the coolant through the cold finger. Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature required will depend on the compound's volatility but should be below its melting point.
-
Sublimation: The compound will sublime from a solid to a gas and then deposit as pure crystals on the cold surface of the finger. This process can take several hours.[9]
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum. Then, carefully and slowly vent the system to atmospheric pressure.
-
Collection: Remove the cold finger and scrape the pure, crystalline product onto a clean, tared surface.
Part 4: Visualization & Diagrams
Visualizing the workflow can aid in decision-making and understanding the underlying principles of each technique.
Caption: Decision workflow for purifying this compound.
Caption: Principle of separation in column chromatography.
References
- This compound - Safety D
- Anthracene Diols in the Synthesis of Phosphacyclophanes - Taylor & Francis Online.
- Synthesis of poly(anthracene-2,6-diyl)
- SAFETY D
- Materials Safety D
- SAFETY D
- anthracene - SAFETY D
- Thermodynamic Study on the Sublimation of Anthracene-Like Compounds - ResearchG
- Technical Support Center: Purification of Crude 2,3-Anthracenediol - Benchchem.
- Separation and purification of anthracene by crystallization from a dioxane solution - Google P
- Purification of Anthracene - Chempedia - LookChem.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - Springer.
- Method of preparation of Anthracene - Pharmacareerinsider.
- Parallel Synthesis and Purification Using Anthracene-Tagged Substr
- On the purification and sublim
- This compound | C14H10O2 | CID 13466096 - PubChem.
- ANTHRACENE Methods of Preparation 1. Haworth synthesis - Gyan Sanchay.
- This compound | 101488-73-7 - Sigma-Aldrich.
-
Column Chromatography - YouTube. [Link]
- Diol Columns - SMT - Separ
- 9,10-dihydroanthracene - Organic Syntheses Procedure.
-
Anthracene - Wikipedia. [Link]
- New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect | Chemical Research in Toxicology - ACS Public
- Recent advances in the syntheses of anthracene deriv
- Identifying and removing contaminants from anthraquinone synthesis - Benchchem.
Sources
- 1. This compound | C14H10O2 | CID 13466096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 3. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Anthracene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
- 10. chemicalbook.com [chemicalbook.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. ruixibiotech.com [ruixibiotech.com]
- 13. pm.chemdx.org [pm.chemdx.org]
- 14. separationmethods.com [separationmethods.com]
- 15. youtube.com [youtube.com]
Technical Support Center: A Guide to Optimizing ANTHRACENE-2,6-DIOL Synthesis
Welcome to the Technical Support Center for the synthesis of anthracene-2,6-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable compound. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. Core Synthesis Pathway: Alkali Fusion of Disodium Anthracene-2,6-disulfonate
The most common and industrially relevant synthesis of this compound is achieved through the alkali fusion of the disodium salt of anthracene-2,6-disulfonic acid. This process involves the nucleophilic aromatic substitution of the sulfonate groups by hydroxide ions at high temperatures.
Caption: General workflow for the synthesis of this compound via alkali fusion.
II. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific problems that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Crude this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Optimize Reaction Temperature and Time: Alkali fusion requires high temperatures, typically in the range of 250-350°C. Insufficient temperature or reaction time can lead to incomplete conversion of the starting material. Monitor the reaction progress by taking small aliquots (if feasible and safe), quenching, acidifying, and analyzing by Thin Layer Chromatography (TLC). Gradually increase the temperature or prolong the reaction time based on these observations. |
| Suboptimal Alkali Ratio | Adjust the Stoichiometry of Alkali: An excess of the alkali (a mixture of sodium hydroxide and potassium hydroxide is often used to create a lower melting point eutectic mixture) is crucial to drive the reaction to completion. A typical molar ratio of alkali to the disulfonate salt is in the range of 5:1 to 10:1. Insufficient alkali will result in a low yield. |
| Presence of Moisture | Ensure Anhydrous Conditions: The presence of water in the reaction mixture at the beginning of the fusion can lower the effective reaction temperature and lead to the formation of byproducts. Ensure that the starting materials and the reaction vessel are thoroughly dried before starting the reaction. |
| Oxidation of the Product | Maintain an Inert Atmosphere: At high temperatures, the diol product is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and a decrease in yield. It is highly recommended to perform the reaction under an inert atmosphere of nitrogen or argon. |
Issue 2: Dark or Discolored Product
| Potential Cause | Recommended Solution |
| Oxidation of the Diol | Inert Atmosphere and Antioxidants: As mentioned above, oxidation is a major cause of discoloration. In addition to using an inert atmosphere, the addition of a small amount of an antioxidant, such as sodium sulfite, to the reaction mixture can help to minimize oxidation. |
| Formation of Tar and Polymeric Byproducts | Optimize Reaction Temperature: Excessively high temperatures can lead to the formation of tar and other polymeric materials. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without causing significant decomposition. The use of a mixed alkali (NaOH/KOH) can help to lower the required reaction temperature. |
| Impurities in the Starting Material | Purify the Starting Material: The purity of the starting disodium anthracene-2,6-disulfonate is critical. Impurities in the starting material can lead to the formation of colored byproducts. Consider recrystallizing the starting material before use. |
Issue 3: Difficulty in Isolating the Product during Work-up
| Potential Cause | Recommended Solution |
| Incomplete Neutralization | Careful pH Adjustment: After the fusion, the reaction mixture is dissolved in water and acidified to precipitate the this compound. Incomplete acidification will result in the product remaining in solution as its phenoxide salt, leading to low isolated yield. The pH should be carefully adjusted to be acidic (pH 1-2) using a mineral acid like sulfuric acid or hydrochloric acid. |
| Emulsion Formation | Break the Emulsion: The presence of tars and other impurities can sometimes lead to the formation of an emulsion during the work-up. Adding a saturated solution of sodium chloride (brine) can help to break the emulsion and facilitate the separation of the solid product. |
| Fine Precipitate that is Difficult to Filter | Optimize Precipitation Conditions: The rate of acidification can influence the particle size of the precipitated product. Slow addition of the acid with vigorous stirring can promote the formation of larger crystals that are easier to filter. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of using a mixed alkali (NaOH/KOH) in the fusion reaction?
A mixed alkali of sodium hydroxide and potassium hydroxide forms a eutectic mixture with a lower melting point than either of the individual components. This allows the fusion reaction to be carried out at a lower temperature, which can help to minimize the formation of tar and other decomposition byproducts, thus improving the overall yield and purity of the this compound.
Q2: How can I effectively monitor the progress of the alkali fusion reaction?
Monitoring a high-temperature fusion reaction directly can be challenging and hazardous. A practical approach is to perform a series of small-scale reactions at different time points. After cooling, the reaction mixture can be worked up by dissolving in water, acidifying, and extracting the product. The progress of the reaction can then be assessed by analyzing the crude product using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product spot.
Q3: What are the most common impurities I should expect and how can I remove them?
Common impurities include unreacted starting material, mono-hydroxylated intermediates, and oxidation products such as anthraquinones. Purification can be achieved through a combination of techniques:
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, toluene, or a mixture of solvents) is often effective in removing most impurities.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) can effectively separate the desired diol from less polar and more polar impurities.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon, followed by filtration.
Q4: What safety precautions are essential when performing an alkali fusion reaction?
Alkali fusions are high-temperature reactions involving corrosive materials and should be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and heat-resistant gloves.
-
Fume Hood: The reaction must be carried out in a well-ventilated fume hood to avoid inhalation of any volatile and potentially hazardous fumes.
-
Reaction Setup: Use a robust reaction vessel that can withstand high temperatures and the corrosive nature of the molten alkali. A nickel or iron crucible is often recommended.
-
Quenching: The quenching of the hot reaction mixture with water should be done carefully and slowly to avoid violent boiling and splashing of the corrosive solution. It is advisable to let the reaction mixture cool down significantly before adding water.
IV. Experimental Protocol: Synthesis of this compound
The following is a general protocol for the synthesis of this compound via alkali fusion. Note: This is a generalized procedure and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
V. References
-
Othmer, K. (1978). Kirk-Othmer Encyclopedia of Chemical Technology, 3rd Edition, Vol. 2. John Wiley & Sons.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
-
March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition. Wiley.
-
FIAT Final Report 854. (1946). German Dyestuffs and Dyestuff Intermediates, Including Manufacturing Processes, Plant Design, and Research Data. Combined Intelligence Objectives Sub-committee.
-
B.I.O.S. Final Report No. 673. (1946). The German Dyestuffs Industry. British Intelligence Objectives Sub-committee.
ANTHRACENE-2,6-DIOL Technical Support Center: Stability and Degradation
Welcome to the technical support resource for ANTHRACENE-2,6-DIOL. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability and degradation issues associated with this compound. As a dihydroxy derivative of a polycyclic aromatic hydrocarbon (PAH), this compound possesses unique chemical properties that, while valuable for research, also make it susceptible to specific degradation pathways.[1] This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Q1: My solid sample or solution of this compound has changed color, developing a yellow or brownish tint. What is the cause?
Answer:
The development of a yellow or brown color is a classic indicator of oxidation. This compound, like other dihydroxy anthracenes, is susceptible to oxidation, which converts the diol (hydroquinone-like) moieties into a more conjugated quinone structure (anthracene-2,6-dione).[2][3] This new species absorbs light differently, resulting in the observed color change.
Causality:
-
Exposure to Air (Oxygen): The primary culprit is atmospheric oxygen, which can slowly oxidize the solid compound over time, especially with prolonged or improper storage. This process is significantly accelerated in solution.
-
Presence of Oxidizing Agents: Contamination with trace amounts of oxidizing agents in your solvents or on your labware can rapidly induce this degradation.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored samples.
Preventative Actions:
-
Procurement: Purchase fresh, high-purity material. Upon receipt, inspect for any discoloration.
-
Storage: Store the solid compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial, placed inside a desiccator at 4°C or below.[5]
-
Solution Preparation: Use fresh, HPLC-grade solvents that have been de-gassed by sparging with nitrogen or argon for 15-20 minutes before use. This minimizes dissolved oxygen, a key reactant in the degradation pathway.[6]
Q2: I am observing a significant decrease in the fluorescence intensity of my this compound samples over a short period.
Answer:
A loss of fluorescence is typically due to photodegradation. Anthracene and its derivatives are well-known photosensitive compounds.[6][7] Upon absorption of UV or even high-intensity visible light, the molecule becomes electronically excited and can react with molecular oxygen to form non-fluorescent endoperoxides, which subsequently decompose into other products like anthraquinones.[6][8]
Causality:
-
Light Exposure: Ambient laboratory light, sunlight from windows, and especially the excitation source of a fluorometer or microscope can provide the energy needed to initiate photodegradation.[5] The rate of degradation is a function of light intensity and exposure time.[7][9]
-
Oxygen Availability: This light-induced pathway is oxygen-dependent.[6] The presence of dissolved oxygen in your solution dramatically accelerates photobleaching.
Preventative Actions:
-
Minimize Light Exposure: Always work with this compound in a dimly lit area. Prepare solutions in amber glassware or glassware wrapped in aluminum foil.[5]
-
Use Degassed Solvents: As with preventing oxidation, using deoxygenated solvents is critical to minimizing photodegradation.
-
Limit Exposure During Analysis: When performing fluorescence measurements, use the lowest possible excitation intensity and shortest exposure time necessary to acquire a good signal. Keep the sample shutter closed when not actively measuring.
-
Incorporate Controls: Prepare a control sample stored in complete darkness and compare its fluorescence to the experimental sample to quantify the extent of photodegradation.
Q3: My analytical results (HPLC, LC-MS) show new, unexpected peaks that grow over time, while my main compound peak decreases.
Answer:
This is a clear sign of compound degradation. The new peaks correspond to the degradation products. For this compound, the most likely degradation products are anthracene-2,6-dione (from oxidation) and various cleaved-ring byproducts resulting from the decomposition of endoperoxide intermediates formed during photodegradation.[6][8][10] A common end-product in the degradation of the core anthracene structure is 9,10-anthraquinone.[8][9]
Causality:
-
Combined Degradation Pathways: The sample is likely undergoing both oxidation and photodegradation, especially if handled in solution under ambient light and atmospheric conditions.
-
Solvent Reactivity: Depending on the solvent, secondary reactions can occur. For example, in protic solvents, the degradation intermediates may react further.
Troubleshooting & Identification:
-
Analyze Degradation Products: Use LC-MS to obtain the mass of the new peaks. The mass of anthracene-2,6-dione (C₁₄H₈O₂) would be 2 amu less than the parent compound (C₁₄H₁₀O₂). Other products may result from the addition of oxygen or solvent molecules, or from fragmentation of the ring structure.
-
Perform a Forced Degradation Study: To confirm the identity of the peaks, intentionally stress a sample (e.g., expose to strong light, bubble air through it, or increase the temperature) and monitor the growth of the impurity peaks. This can help confirm that they are indeed degradants.
Section 2: Proactive Stability Management & Protocols
Protocol 1: Recommended Procedure for Preparing Stock Solutions
This protocol is designed to minimize initial degradation during solution preparation, ensuring a high-quality starting material for your experiments.
Materials:
-
This compound solid
-
Amber volumetric flask
-
High-purity, HPLC-grade solvent (e.g., DMSO, DMF, Acetonitrile)
-
Nitrogen or Argon gas source with a sparging needle
-
Syringes and syringe filters (PTFE, 0.22 µm)
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a flask. Sparge with dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the this compound in a low-light environment. Perform this step quickly to minimize exposure to air and light.
-
Dissolution: Add the weighed solid to the amber volumetric flask. Using a cannula or pipette, add the degassed solvent to dissolve the compound. If necessary, briefly sonicate in a bath shielded from light.
-
Inert Blanket: Once dissolved and brought to volume, flush the headspace of the flask with nitrogen or argon before sealing.
-
Storage: Store the stock solution at -20°C or -80°C. For use, thaw the required amount and immediately re-blanket the headspace of the stock vial with inert gas before returning to the freezer.
Protocol 2: Basic Photostability Assessment
This experiment helps quantify the sensitivity of your compound to light under your specific experimental conditions.
Procedure:
-
Prepare Samples: Prepare at least six identical aliquots of this compound in your experimental buffer or solvent in clear glass or quartz vials.
-
Dark Control: Immediately wrap two vials completely in aluminum foil. These are your T=0 and T=final dark controls. Store them alongside the other samples.
-
Light Exposure: Place the remaining four unwrapped vials under a controlled light source representative of your laboratory environment (or a dedicated photostability chamber).
-
Time Points: At defined time points (e.g., 0, 1, 2, 4 hours), take one exposed vial and one of the T=0 dark controls.
-
Analysis: Analyze the samples immediately by a stability-indicating method like HPLC-UV or fluorescence spectroscopy.
-
Data Evaluation: Plot the percentage of remaining this compound (or its fluorescence intensity) against time. A significant drop in the light-exposed samples compared to the dark control confirms photosensitivity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? The two main degradation pathways are oxidation and photodegradation .
-
Oxidation: The two hydroxyl groups are readily oxidized to form anthracene-2,6-dione, especially in the presence of atmospheric oxygen.[2][3]
-
Photodegradation: Like its parent molecule, anthracene, it strongly absorbs UV light. This can lead to a reaction with singlet oxygen to form an endoperoxide across the central ring, which is unstable and breaks down into other compounds.[6][8]
Caption: Primary degradation pathways for this compound.
Q2: What are the ideal long-term storage conditions for solid this compound? For maximum long-term stability, the solid compound should be stored at 4°C or colder , protected from light (in an amber vial), and under an inert atmosphere (nitrogen or argon) in a desiccator to prevent both photo-oxidation and moisture uptake.[5]
Q3: What are the best practices for handling this compound in the lab? As a polycyclic aromatic hydrocarbon (PAH), this compound should be treated as a potentially hazardous substance.[5][11][12]
-
Always handle it in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[13][14]
-
Avoid creating dust when handling the solid powder.[13]
Q4: Which solvents are recommended, and are there any to avoid? Commonly used solvents include DMSO, DMF, and acetonitrile. The key is to use high-purity, anhydrous-grade solvents. Avoid solvents that may contain peroxides (e.g., old ethers like THF or dioxane), as these can accelerate oxidation. Always use freshly opened solvents or those that have been properly stored.
Q5: How does pH affect the stability of this compound? The stability of the parent anthracene molecule can be influenced by pH.[15] For this compound, pH is particularly important. Under basic conditions, the hydroxyl groups will be deprotonated to form phenoxides. These electron-rich species are significantly more susceptible to oxidation than the protonated diol form. Therefore, neutral or slightly acidic conditions (pH < 7) are generally preferred to enhance stability against chemical oxidation.
Section 4: Summary of Stability Factors
| Factor | Impact on Stability | Recommended Mitigation Action |
| Light (UV/Visible) | High | Causes rapid photodegradation.[6][8] Use amber glassware or foil wrapping; minimize exposure time.[5] |
| Oxygen (Air) | High | Essential for both photo-oxidation and slow chemical oxidation.[6] Use degassed solvents; handle under an inert atmosphere. |
| Temperature | Medium | Higher temperatures accelerate oxidation rates.[9] Store at ≤4°C.[5] |
| pH | Medium | Basic pH (>7) increases susceptibility to oxidation. Maintain neutral or slightly acidic conditions. |
| Oxidizing Agents | High | Causes rapid conversion to quinone species.[4] Use high-purity solvents; ensure clean labware. |
References
- Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PubMed Central.
- Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs.
- Photocatalytic degradation of anthracene by biochar-based graphitic carbon nitride.
- Photodegradation enhances the toxic effect of anthracene on skin. PubMed.
- Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency.
- Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions.
- Serendipitous Discovery of Dearomatized Dimers in Anthracene Derivative Oxidation.
- Different metabolic pathways involved in anthracene biodegrad
- Photocatalytic Degradation of Anthracene in Closed System Reactor.
- Anthracene Degradation P
- Pathways - Anthracene.
- This compound. PubChem.
- Anthraquinone. Wikipedia.
- Simultaneous Electrochemical Determination of Polycyclic Aromatic Hydrocarbons Based on Layered Double Hydroxide-Derived Carbon/rGO@AgNPs Composite in Herbal Medicine.
- SAFETY DATA SHEET - 2,6-Dihydroxyanthracene. TCI Chemicals.
- This compound | 101488-73-7. Sigma-Aldrich.
- PAH Standard SAFETY D
- Polycyclic Arom
- The Advantages of 2,3-Anthracenediol: An Objective Comparison with Other Anthracene Deriv
- Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)
- Anthracene detoxification by Laccases from indigenous fungal strains Trichoderma lixii FLU1 and Talaromyces pinophilus FLU12. PubMed Central.
- Degradation of Anthracene by Alkaliphilic Bacteria Bacillus badius.
- Buy anthracene-9,10-diol | 4981-66-2. synquestlabs.com.
- 2,6-Dihydroxyanthracene | 101488-73-7. Tokyo Chemical Industry Co., Ltd.
- Antioxidant Potential of Anthrarobin (1, 2, 10 trihydroxy anthracene) and its Acyl Derivatives.
- This compound. CymitQuimica.
- This compound | 101488-73-7. ChemicalBook.
- What is the mechanism for oxidation of anthracene by chromic acid?. Quora.
- Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity. Organic Chemistry Portal.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
- Approach to dihydroxy of fenestrane 133. Reagents and conditions: (i)...
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- 4. tcichemicals.com [tcichemicals.com]
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- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to ANTHRACENE-2,6-DIOL
Welcome to the comprehensive technical support guide for ANTHRACENE-2,6-DIOL. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and application of this compound, with a primary focus on overcoming its inherent solubility issues.
I. Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and common queries related to this compound.
Q1: What is this compound, and what are its key structural features?
A1: this compound (CAS No: 101488-73-7) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₁₀O₂[1][2]. Its structure consists of a tricyclic anthracene core with two hydroxyl (-OH) groups substituted at the 2 and 6 positions. This diol configuration imparts both hydrophobic (the aromatic rings) and hydrophilic (the hydroxyl groups) characteristics to the molecule, leading to its complex solubility profile. The presence of the phenolic hydroxyl groups also makes it susceptible to pH-dependent solubility changes and oxidation.
Q2: Why is this compound so difficult to dissolve, particularly in aqueous solutions?
A2: The poor aqueous solubility of this compound is primarily due to the large, nonpolar surface area of its fused aromatic rings. This extensive hydrophobic region dominates its interaction with polar solvents like water, leading to very low solubility[3]. While the hydroxyl groups can form hydrogen bonds, they are not sufficient to overcome the hydrophobicity of the large anthracene backbone.
Q3: In which organic solvents is this compound expected to be more soluble?
A3: Generally, this compound exhibits better solubility in polar aprotic solvents and, to some extent, in polar protic solvents. Based on the behavior of similar dihydroxyanthracene derivatives, the following solvents are recommended for attempting dissolution:
-
High Solubility (Recommended for stock solutions):
-
Moderate to Low Solubility:
-
Methanol
-
Ethanol
-
Acetone
-
It is crucial to note that while "like dissolves like" is a general guideline, empirical testing is always necessary to determine the precise solubility in your specific solvent and experimental conditions[6].
Q4: How does pH affect the solubility of this compound?
A4: As a phenolic compound, the solubility of this compound is expected to be significantly influenced by pH. The hydroxyl groups are weakly acidic and can be deprotonated under basic conditions to form phenolate ions. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions. Conversely, in highly acidic solutions, the hydroxyl groups may be protonated, which can also affect solubility. For many phenolic compounds, solubility is lowest near their isoelectric point and increases at both very acidic and very alkaline pH[3].
Q5: Is this compound sensitive to light or air?
A5: Yes, dihydroxyanthracene derivatives are susceptible to oxidation, particularly in the presence of light and air[7][8]. The primary degradation product is often the corresponding anthraquinone. This oxidative degradation can lead to a loss of the desired compound and the introduction of impurities that may interfere with experiments. Therefore, it is imperative to handle and store this compound with precautions to minimize exposure to light and oxygen.
II. Experimental Protocols and Methodologies
This section provides detailed, step-by-step instructions for preparing solutions of this compound, a critical step for its use in various research applications.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is designed for creating a stock solution for use in biological assays, such as cell culture experiments.
Objective: To prepare a stable, concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO or DMF
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Analytical balance
-
Sterile, disposable syringes and filters (0.22 µm) for sterilization (optional)
Methodology:
-
Pre-dissolution Preparation:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, amber glass vial.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is advisable to start with a common concentration and adjust based on observed solubility.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO or DMF to the vial containing the this compound powder.
-
Immediately cap the vial tightly.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious of potential degradation with excessive heat[9].
-
-
Sterilization (for cell culture applications):
-
If the stock solution is intended for use in sterile cell culture, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for organic solvents).
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, storage at 4°C in the dark may be acceptable, but stability should be verified.
-
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for preparing a stock solution of this compound.
III. Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound.
Problem 1: The compound will not fully dissolve in the chosen solvent.
| Possible Cause | Recommended Solution |
| Solubility limit exceeded. | Try preparing a more dilute stock solution. Empirically determine the saturation point by gradually adding small amounts of the compound to a fixed volume of solvent. |
| Inappropriate solvent. | If solubility is poor in your current solvent, try a different one from the recommended list (e.g., switch from ethanol to DMSO). |
| Insufficient energy for dissolution. | Increase vortexing time. Use a sonicator to provide mechanical energy. Gentle warming (37°C) can also be effective, but monitor for any color changes that might indicate degradation[9]. |
| Poor quality of the compound or solvent. | Ensure you are using a high-purity grade of this compound and an anhydrous, high-purity solvent. Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds. |
Problem 2: The compound precipitates out of solution upon dilution into an aqueous buffer or cell culture medium.
| Possible Cause | Recommended Solution |
| Final concentration exceeds aqueous solubility. | The final concentration of this compound in the aqueous medium is likely above its solubility limit. Reduce the final concentration. |
| "Solvent shock" or rapid change in polarity. | When diluting the organic stock solution into the aqueous medium, add the stock solution dropwise while gently vortexing or swirling the aqueous solution. This gradual addition can help prevent localized high concentrations and precipitation[9]. |
| Final solvent concentration is too low. | For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically <0.5% for most cell lines)[2]. |
| pH of the aqueous medium. | The pH of your buffer or medium may be at a point where the solubility of this compound is minimal. Consider adjusting the pH of the final solution, if your experimental design allows, to a more acidic or alkaline range where solubility may be higher. |
Problem 3: Inconsistent experimental results or loss of compound activity over time.
| Possible Cause | Recommended Solution |
| Degradation of the compound in solution. | This compound can oxidize, especially when exposed to light and air. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Protect all solutions from light by using amber vials or wrapping them in aluminum foil. |
| Freeze-thaw cycles of the stock solution. | Repeated freezing and thawing can lead to degradation. Aliquot your stock solution into single-use volumes to avoid this. |
| Interaction with components of the medium or buffer. | Some components in complex media could potentially interact with or degrade the compound. If possible, test the stability of the compound in your specific medium over the time course of your experiment using an analytical method like HPLC. |
Troubleshooting Logic for Precipitation Issues:
Caption: Decision tree for troubleshooting precipitation of this compound.
IV. Understanding and Preventing Degradation
Q6: What is the primary degradation pathway for this compound, and how can it be prevented?
A6: The most common degradation pathway for dihydroxyanthracenes is oxidation to the corresponding anthraquinone[10]. This process can be initiated by exposure to light (photodegradation) and is facilitated by the presence of oxygen. The hydroxyl groups on the anthracene ring make it more susceptible to oxidation compared to the parent anthracene molecule.
Mechanism of Oxidation: The oxidation likely proceeds through the formation of radical intermediates, which are then converted to the more stable quinone structure. This process can be accelerated by UV light and the presence of reactive oxygen species[7][8].
Preventive Measures:
-
Protection from Light: Always store and handle this compound, both as a solid and in solution, in the dark. Use amber glass vials or wrap containers with aluminum foil. When conducting experiments, minimize the exposure of your samples to ambient light.
-
Inert Atmosphere: For long-term storage of stock solutions or when performing sensitive reactions, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution might help to quench free radicals and slow down the degradation process. However, the compatibility and potential interference of the antioxidant with your specific experiment must be evaluated.
-
Fresh Preparations: The most reliable way to ensure the integrity of the compound is to prepare fresh solutions from a properly stored solid for each experiment.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1991). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Retrieved from [Link]
-
Wikipedia. (2023). Anthraquinone. Retrieved from [Link]
-
RSC Publishing. (2020). Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. Retrieved from [Link]
-
Reddit. (2022). Anthraquinone from anthracene. r/chemhelp. Retrieved from [Link]
-
MDPI. (2020). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Retrieved from [Link]
-
ACS Publications. (1975). Photoinduced luminescence of 9,10-anthraquinone. Primary photolysis of 9,10-dihydroxyanthracene. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Anthracenediol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
-
Emulatebio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
PMC. (2022). Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2023). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthracene. Retrieved from [Link]
-
MDPI. (2021). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ). Retrieved from [Link]
-
PMC. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Antioxidant Stability of Phenolic Acids and Their Esters. Retrieved from [Link]
-
PMC. (2013). Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Anthracenediol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PMC. (2022). Scrutinizing the evidence of anthracene toxicity on adrenergic receptor beta-2 and its bioremediation by fungal manganese peroxidase via in silico approaches. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2011). Recent advances in the syntheses of anthracene derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2012). An HPLC method development for the assessment of degradation products of anthraquinone dye. Retrieved from [Link]
-
ATSDR. (1995). 6. analytical methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Google Patents. (n.d.). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Retrieved from
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (2012). Development of a solid phase extraction protocol for the Simultaneous Determination of Anthracene and its oxidation Products in surface waters by Reversed-phase HPLC. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H10O2 | CID 13466096 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Quantification of anthracene after dermal absorption test via APCI-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Anthracene-2,6-diol Derivatives
Welcome to the technical support center dedicated to the synthesis and functionalization of anthracene-2,6-diol derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of working with this versatile but challenging scaffold. Here, we address common experimental hurdles through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with handling and reacting this compound?
The this compound core, while a valuable building block, presents three main challenges:
-
Oxidation Sensitivity: The electron-rich diol system is highly susceptible to oxidation, which can lead to the formation of the corresponding anthraquinone as a major byproduct.[1][2] This is often observed as a color change in the reaction mixture (e.g., to yellow or brown). Rigorous use of an inert atmosphere (Argon or Nitrogen) and degassed solvents is mandatory.
-
Poor Solubility: Like many polycyclic aromatic hydrocarbons (PAHs), anthracene derivatives often have limited solubility in common organic solvents, which can complicate reaction setup, monitoring, and purification.[3][4]
-
Reactivity of Hydroxyl Groups: The phenolic hydroxyl groups are nucleophilic and acidic, requiring protection for many subsequent synthetic transformations, such as metal-catalyzed cross-coupling reactions where they can interfere with the catalyst or act as competing nucleophiles.
Q2: How can I minimize the oxidation of my diol starting material and product during a reaction?
Minimizing oxidation is critical for achieving high yields and purity.[1]
-
Inert Atmosphere: All reactions should be conducted under a positive pressure of an inert gas like Argon or Nitrogen. This includes solvent transfers and reagent additions.
-
Degassed Solvents: Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Temperature Control: For many reactions, especially those involving strong bases or catalysts, maintaining the recommended temperature is crucial. Overheating can accelerate oxidation.[1]
-
Antioxidant Additives: In some cases, trace amounts of antioxidants like BHT (butylated hydroxytoluene) can be added, provided they do not interfere with the desired reaction.
-
Workup Conditions: During aqueous workup, use degassed water and minimize the exposure time to air. Maintaining a neutral or slightly acidic pH can also suppress the oxidation of aminophenol derivatives.[1]
Q3: What are the recommended protecting groups for the diol functionality in this compound?
The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal (orthogonality).[5]
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust and widely used. They are stable to many cross-coupling conditions but can be cleaved with fluoride sources (e.g., TBAF) or acid. For a diol, this would require two equivalents of the silylating agent.
-
Methyl Ethers (Me): Very stable and can be formed using reagents like dimethyl sulfate or methyl iodide.[6] However, their removal requires harsh conditions (e.g., BBr₃), which may not be suitable for complex molecules.
-
Benzyl Ethers (Bn): Offer good stability and can be removed under mild conditions via hydrogenolysis (e.g., H₂, Pd/C), which is compatible with many other functional groups.[6]
-
Acetal/Ketal Groups (for adjacent diols): While not directly applicable to the 2,6-diol, if synthesizing a derivative with a 1,2-diol, cyclic protecting groups like acetonides are highly efficient.[6]
| Protecting Group | Common Reagent | Stability | Deprotection Conditions |
| TBDMS | TBDMS-Cl, Imidazole | Stable to bases, mild acids, organometallics | TBAF, HF, AcOH |
| TIPS | TIPS-Cl, Imidazole | More sterically hindered, more stable than TBDMS | TBAF, HF |
| Methyl (Me) | MeI or Me₂SO₄, Base | Very stable | BBr₃, TMSI |
| Benzyl (Bn) | BnBr, Base | Stable to acids, bases, redox agents | H₂, Pd/C (Hydrogenolysis) |
Troubleshooting Guide: Functionalization Reactions
This section addresses specific issues encountered during common C-C and C-N bond-forming reactions used to create this compound derivatives.
Workflow for Derivative Synthesis
The general path from the starting diol to a functionalized derivative often follows a predictable sequence.
Caption: General workflow for synthesizing this compound derivatives.
Problem Area 1: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful method for forming C-C bonds between a halide (or triflate) and a boronic acid/ester.[7] For anthracene derivatives, this is commonly used to add aryl or heteroaryl substituents.[8][9]
Issue: Low or No Yield of the Coupled Product
This is the most common problem and can stem from multiple sources. Our troubleshooting logic is outlined below.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Causality Explained:
-
Atmosphere: The Pd(0) active catalyst is readily oxidized to Pd(II) by oxygen, killing the catalytic cycle. An inert atmosphere is non-negotiable.
-
Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient for sterically hindered anthracene scaffolds.[7] Bulky, electron-rich phosphine ligands (e.g., from the Buchwald group) or N-heterocyclic carbenes (NHCs) promote the difficult reductive elimination step and prevent catalyst decomposition.[7]
-
Base: The base is crucial for the transmetalation step. For less reactive aryl chlorides or hindered substrates, a stronger, more soluble base like Cs₂CO₃ is often more effective than K₂CO₃ or Na₂CO₃.
-
Solvent: A common choice is a mixture of an organic solvent (like Toluene, Dioxane, or DME) and an aqueous base solution. The choice can affect catalyst solubility and reaction rate.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add the protected dihaloanthracene (1.0 equiv.), the boronic acid (2.2-3.0 equiv.), and the base (e.g., K₂CO₃, 4.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/EtOH/H₂O 4:1:1) via cannula.
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography on silica gel.[10]
Problem Area 2: Buchwald-Hartwig Amination
This reaction is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine, and it is a key method for creating arylamine derivatives of this compound.[11][12]
Issue: Low Yield or Stalled Reaction
-
Root Cause 1: Catalyst Inhibition/Deactivation. The amine substrate or the product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Additionally, the choice of base is critical; weak bases may not deprotonate the amine effectively, while certain strong bases can degrade the catalyst or substrate.
-
Root Cause 2: Amine Basicity and Steric Hindrance. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or very bulky secondary amines react slower.
-
Solution: These challenging substrates often require more specialized, highly active catalyst systems (newer generation Buchwald or Hartwig ligands) and potentially higher reaction temperatures.[14]
-
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.
-
Reagent Addition: Add the protected haloanthracene (1.0 equiv.) and the amine (1.2 equiv.), followed by degassed anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, quench by adding saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by chromatography.
References
- Purification and Separation of Anthracene Derivatives on a Polystyrene--Divinylbenzene Copolymer.Journal of Pharmaceutical Sciences.
- Purification of Anthracene.Chempedia - LookChem.
- Purification of Anthracene.Journal of the American Chemical Society.
- Anthracene Diols in the Synthesis of Phosphacyclophanes.
- Optimization of reaction conditions for reaction of 10 with anthracene.
- Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile.Current Organic Synthesis.
- Separation and purification of anthracene by crystallization
- Synthetic routes toward anthracene derivatives 1–7. Reaction conditions.
- Purification of Anthracene.Journal of the American Chemical Society.
- Recent advances in the syntheses of anthracene derivatives.
- Recent achievements in synthesis of anthracene scaffolds c
- Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile.Ingenta Connect.
- Synthesis and Structural Studies of Two New Anthracene Deriv
- Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)
- An In-depth Technical Guide to the Photophysical Properties of 2,3-Anthracenediol: A Call for Further Research.BenchChem.
- Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile.
- Buchwald–Hartwig amin
- Technical Support Center: Minimizing Impurities in 4-Aminobenzene-1,2-diol Production.BenchChem.
- Polycyclic Aromatic Hydrocarbons Synthesis.BOC Sciences.
- Protecting Groups.University of Illinois Urbana-Champaign.
- Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments.
- Technical Support Center: Preventing Byproduct Form
- Troubleshooting low yield in Triphen diol synthesis.BenchChem.
- This compound.PubChem.
- Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review.
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.
- Synthesis of Anthracene-Fused Porphyrins.Anderson Group - University of Oxford.
- Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.
- Synthesis of Anthracene: Mechanism.Chemistry Stack Exchange.
- Anthracene Hazards, Prepar
- Highly efficient dual anthracene core derivatives through optimizing side groups for blue emission.Dyes and Pigments.
- Polymer-assisted solution-phase (PASP)
- Protecting Groups.University of California, Irvine.
- Application Notes: Suzuki Coupling Reactions with 1,9-Diiodoanthracene.BenchChem.
- Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell.Portico.
- This compound.ChemicalBook.
- Protecting Groups List.SynArchive.
- Photochemical Synthesis of 2,6‐Linked Anthracene Oligomers without Introducing Extra Substituents.Wiley Online Library.
- ANTHRACENE Methods of Prepar
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Synthesis and Structural Studies of Two New Anthracene Derivatives.
- Recent advances in the syntheses of anthracene derivatives.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- This compound.Sigma-Aldrich.
- Diol synthesis by dihydroxyl
Sources
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Technical Support Center: Synthesis of Anthracene-2,6-diol
Welcome to the technical support resource for the synthesis of Anthracene-2,6-diol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, but challenging, polycyclic aromatic hydrocarbon. Here, we move beyond simple protocols to address the nuanced side reactions and purification hurdles you may encounter. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, with a focus on a common synthetic route: the demethylation of 2,6-dimethoxyanthracene.
Question 1: My reaction stalls, resulting in low yield and a mixture of starting material, mono-demethylated product, and the desired diol. How can I drive the reaction to completion?
This is a frequent challenge in demethylation reactions of polycyclic aromatic ethers. The incomplete conversion arises from several factors related to reagent activity and reaction conditions.
Root Cause Analysis:
-
Insufficient Reagent: Lewis acids like boron tribromide (BBr₃) form stable complexes with the product's hydroxyl groups. Consequently, more than a stoichiometric amount of the reagent is required for each methoxy group. A minimum of one equivalent of BBr₃ is consumed per ether, and additional amounts are complexed by the resulting phenols.
-
Reaction Temperature: Demethylation is often temperature-dependent. While low temperatures (-78 °C to 0 °C) are used for initial reagent addition to control reactivity, the reaction may require warming to room temperature or even gentle heating to ensure both methyl groups are cleaved.[1]
-
Steric Hindrance & Electronic Effects: The second demethylation is often slower than the first due to changes in the electronic properties of the anthracene ring system after the first hydroxyl group is revealed.
Recommendations & Protocol:
-
Reagent Stoichiometry: Use at least 2.5-3.0 equivalents of BBr₃ for the demethylation of 2,6-dimethoxyanthracene to ensure complete conversion.
-
Temperature Control:
-
Dissolve your 2,6-dimethoxyanthracene in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add BBr₃ dropwise.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the intermediate mono-ether (2-hydroxy-6-methoxyanthracene). The diol product will be significantly more polar.
| Compound | Molecular Weight | Appearance | Typical R_f (15% EtOAc/Hexane) |
| 2,6-Dimethoxyanthracene | 238.28 | White to off-white solid | ~0.80 |
| 2-Hydroxy-6-methoxyanthracene | 224.25 | - | ~0.50 |
| This compound | 210.23 | Pale yellow to brown solid | ~0.20 |
| 2,6-Dihydroxyanthraquinone | 240.21 | Yellow/Orange solid | ~0.15 (often streaks) |
Question 2: My final product is a dark, poorly soluble tar-like substance, not the expected crystalline solid. What happened?
The appearance of a dark, intractable material is almost always indicative of oxidation. Anthracene diols, particularly with hydroxyl groups on the outer rings, are highly susceptible to air oxidation, which converts them into the corresponding anthraquinones.[2][3]
Mechanistic Insight:
The electron-donating hydroxyl groups increase the electron density of the anthracene core, making the central 9 and 10 positions highly reactive towards electrophiles and oxidants, including atmospheric oxygen.[4] This process is often accelerated by light and trace metals. The resulting 2,6-dihydroxyanthraquinone is a highly conjugated, colored compound, and its presence, along with potential polymerization byproducts, leads to the dark appearance.
dot
Sources
Technical Support Center: Purification of Anthracene-2,6-diol by Sublimation
Welcome to the technical support center for the purification of anthracene-2,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the sublimation of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is sublimation, and why is it the preferred purification method for this compound?
Sublimation is a phase transition where a substance converts directly from a solid to a gas, bypassing the liquid phase.[1][2] This technique is exceptionally well-suited for purifying this compound and other polycyclic aromatic hydrocarbons (PAHs) for several reasons.[3] Firstly, these compounds often have high melting points and can be thermally sensitive; sublimation typically occurs at temperatures below the melting point, minimizing thermal decomposition. Secondly, it is highly effective at removing non-volatile impurities.[2] The process involves heating the crude solid under a vacuum. The this compound volatilizes and then condenses as a purified, crystalline solid on a cooled surface (a "cold finger"), leaving behind inorganic salts, baseline impurities from synthesis, and other non-volatile organic materials.[2]
Q2: What are the critical physical properties of this compound for this process?
Understanding the physical properties of this compound is crucial for designing a successful sublimation protocol. The key is to operate at a temperature that provides sufficient vapor pressure for sublimation without reaching the compound's melting point.
| Property | Value | Significance for Sublimation | Source(s) |
| Molecular Formula | C₁₄H₁₀O₂ | - | [4][5] |
| Molecular Weight | 210.23 g/mol | Influences sublimation rate and vapor density. | [4][5] |
| Melting Point | ~300°C | Critical Parameter. The sublimation temperature must be kept below this point to avoid melting the crude material. | [6][7][8] |
| Appearance | Pale yellow to greyish-yellow solid | The purified product should be a lighter, more crystalline material. Color change is a good indicator of purity. | [8] |
| Thermal Stability | Stable under proper conditions | The compound can be heated for sublimation but may decompose if overheated, especially in the presence of oxygen. | [8][9] |
Q3: What are the likely impurities in my crude this compound sample?
Impurities depend heavily on the synthetic route but can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Byproducts: Isomers like other dihydroxyanthracenes or products from side reactions.
-
Oxidation Products: Anthraquinone derivatives (e.g., 2,6-dihydroxyanthraquinone) can form, especially if the material is handled in air at high temperatures.[10] Parent anthracene impurities can also oxidize to anthraquinone.[11]
-
Solvents: Residual high-boiling point solvents from a previous crystallization step.
Sublimation is particularly effective at removing non-volatile starting materials and byproducts.
Q4: What basic equipment is required for vacuum sublimation?
A standard vacuum sublimation setup includes:
-
Sublimation Apparatus: A glass vessel, typically with a ground glass joint, that contains the crude material at the bottom.
-
Cold Finger: An internal condenser with an inlet and outlet for a cooling fluid (usually water or a coolant mixture) that fits inside the main vessel. The purified crystals will collect on its surface.
-
Vacuum Source: A vacuum pump (e.g., a rotary vane pump) capable of reaching low pressures (typically <1 mmHg).
-
Heating Source: A heating mantle, oil bath, or sand bath to provide uniform and controllable heat to the bottom of the apparatus.
-
Temperature Control & Monitoring: A thermocouple and controller for the heating source, and a thermometer for the coolant.
-
Cold Trap: A trap cooled with liquid nitrogen or a dry ice/acetone slurry, placed between the sublimation apparatus and the pump to protect the pump from any volatile impurities.[12]
Detailed Experimental Protocol
This protocol provides a self-validating system for the purification of this compound.
Step 1: Preparation of the Crude Material
-
Ensure the crude this compound is thoroughly dry. If it was purified by crystallization, dry it under vacuum for several hours to remove any residual solvent. Trapped solvent can cause "bumping" or spraying of the material when the vacuum is applied.
-
Grind the crude solid into a fine powder to maximize surface area for efficient sublimation.
-
Place the powdered crude material (typically 1-5 g) at the bottom of the sublimation apparatus, spreading it in a thin, even layer.
Step 2: Apparatus Assembly & Workflow
-
Lightly grease the ground glass joint of the sublimation apparatus. Expert Tip: Use a high-vacuum grease sparingly. Excessive grease can contaminate your product.
-
Insert the cold finger into the apparatus, ensuring it does not touch the crude material. The optimal distance is typically 1-2 cm above the sample.
-
Clamp the assembled apparatus securely to a ring stand.
-
Connect the side arm of the apparatus to the vacuum line, which should include a cold trap.
-
Connect the coolant tubing to the cold finger. Do not start the coolant flow yet.
Caption: A step-by-step workflow for the sublimation purification of this compound.
Step 3: Performing the Sublimation
-
Turn on the vacuum pump and slowly evacuate the system. The pressure should ideally be below 0.1 mmHg for efficient sublimation.
-
Once a stable vacuum is achieved, begin the flow of coolant through the cold finger.
-
Slowly heat the bottom of the apparatus. Causality: The goal is to find the "sweet spot" where the compound's vapor pressure is high enough for sublimation but the temperature is well below its melting point (~300°C). Start with a temperature around 180-200°C and increase slowly.
-
Observe the cold finger closely. The first sign of sublimation is the appearance of fine, crystalline needles on the cold surface.[13] Note the temperature at which this occurs; this is your optimal sublimation temperature.
-
Maintain this temperature and vacuum until all the crude material has sublimed or only a dark, non-volatile residue remains. This can take several hours depending on the quantity and purity of the starting material.
Step 4: Product Recovery
-
Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum. Trustworthiness Check: Cooling under vacuum prevents air from rushing in and dislodging your purified crystals.
-
Turn off the coolant flow.
-
Slowly and carefully vent the system to atmospheric pressure. A sudden influx of air will blow the delicate crystals off the cold finger.
-
Carefully remove the cold finger from the apparatus.
-
Using a clean spatula, gently scrape the purified, crystalline this compound from the cold finger onto a pre-weighed watch glass.
-
Determine the yield and characterize the product (e.g., by melting point, NMR, or HPLC) to confirm purity.
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide helps you diagnose and solve common problems.
Q: My compound is not subliming, or the rate is extremely slow.
A: This is one of the most common issues and usually points to two main causes: insufficient heat or inadequate vacuum.[1]
-
Is the temperature high enough? Your compound needs enough thermal energy to enter the gas phase. If you see no crystal formation after 30-60 minutes, slowly increase the temperature in 5-10°C increments. Be patient, as sublimation can be a slow process.[14]
-
Is your vacuum strong enough? The sublimation point is pressure-dependent; a lower pressure allows sublimation to occur at a lower temperature.[1] Check all seals and joints for leaks. Ensure your vacuum pump is operating correctly and the cold trap is functioning to prevent vapor backflow.
Q: The yield of my purified product is very low.
A: A low yield can be frustrating. Consider these possibilities:
-
Was the starting material mostly impurities? If the crude solid contains a high percentage of non-volatile impurities, the yield of the desired product will naturally be low.
-
Did the compound get lost in the vacuum line? If the temperature is too high or the cold finger is not cold enough, the gaseous product may not condense and instead get pulled past the cold finger into the trap.[1] Ensure the cold finger is positioned correctly and the coolant is sufficiently cold.
-
Was the sublimation time too short? Ensure you have allowed enough time for the bulk of the material to sublime. Check the bottom of the flask; if a significant amount of sublimable material remains, continue the process.
Q: My crude material is melting or turning into a dark tar instead of subliming.
A: This indicates your temperature is too high.
-
Melting: You have exceeded the compound's melting point under the applied pressure. Immediately reduce the heat. The goal is to stay well below 300°C.
-
Decomposition (Tarring): You have severely overheated the compound, causing it to decompose. This is often irreversible for the affected material. Reduce the temperature significantly. For sensitive compounds, it is always better to start at a lower temperature and increase it slowly.[14]
Q: The sublimed product looks wet, pasty, or discolored.
A: This points to contamination.
-
Wet/Pasty Appearance: This is often caused by atmospheric water condensing on a very cold finger before the product sublimes.[1] To prevent this, start the coolant flow after the system has been under vacuum for a few minutes.
-
Discoloration (e.g., yellow/brown): This suggests that a volatile, colored impurity has co-sublimed with your product. This happens if the impurity has a similar vapor pressure to this compound under the experimental conditions. In this case, a second sublimation at a carefully controlled, slightly lower temperature may improve purity. Alternatively, a different purification technique like column chromatography might be necessary prior to sublimation.
Caption: A troubleshooting decision tree for common sublimation issues.
Safety Precautions
-
Chemical Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[6][8] Handle this compound in a well-ventilated area or fume hood.
-
High Vacuum: Inspect all glassware for cracks or defects before use, as they can implode under vacuum. Assemble the apparatus so that it is not under strain.
-
High Temperatures: Use a heating mantle or oil bath with appropriate temperature control. Never heat a sealed, closed system.
-
System Venting: Always allow the system to cool completely before venting. Vent slowly to avoid disturbing the purified product.
-
Cold Trap: When using a liquid nitrogen trap, be aware that it can condense liquid oxygen (a pale blue liquid) if the system is opened to air while cold. This creates a serious explosion hazard in the presence of organic materials.[12] Always keep the trap under vacuum until the liquid nitrogen has evaporated and the trap has warmed.
References
- Vertex AI Search. (2024). Internal Search Results.
-
Chemistry LibreTexts. (2021). 2.5: Sublimation. [Link]
-
Joy Sublimation. (2017). Common Problems Faced by 3D Sublimation Vacuum Machine Users. [Link]
-
PubChem. (2025). This compound. [Link]
-
Canapa. The 6 Most Common Sublimation Problems. [Link]
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PYD Life. Troubleshooting Sublimation Printing. [Link]
-
PrintXpand. (2022). 6 Common Sublimation Printing Problems & How to Fix Them. [Link]
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KamulinBiotech. Materials Safety Data Sheet. [Link]
-
LookChem. Purification of Anthracene. [Link]
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Chemsrc. anthracene-2,6-dione. [Link]
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PubChem. Anthracene. [Link]
-
ResearchGate. Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. [Link]
-
Wikipedia. Anthracene. [Link]
-
National Institute of Standards and Technology. Anthracene - NIST WebBook. [Link]
-
ResearchGate. (2020). Developing and Comparing 2,6-Anthracene Derivatives. [Link]
-
JoVE. (2017). Sublimation: Concept, Purification of Ferrocene, Applications. [Link]
-
Doubtnut. (2023). Anthracene can be purified by.... [Link]
- Google Patents.
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J-Stage. On the purification and sublimation of anthracene. [Link]
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CAMEO. (2022). Anthracene. [Link]
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MIT Digital Lab Techniques Manual. Sublimation. [Link]
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Bionity.com. Sublimation (chemistry). [Link]
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McIndoe Group. (2020). How to perform a vacuum sublimation. [Link]
-
PubChem. 9,10-Anthracenediol. [Link]
-
Cheméo. Chemical Properties of Anthracene (CAS 120-12-7). [Link]
- Google Patents. US5723675A - Method for preparing anthraquinones.
-
National Institute of Standards and Technology. Anthracene - Phase change data. [Link]
-
National Center for Biotechnology Information. (2018). Recent advances in the syntheses of anthracene derivatives. [Link]
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Technical Support Center: Crystallization of ANTHRACENE-2,6-DIOL
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of ANTHRACENE-2,6-DIOL. Drawing upon established principles of crystallization and insights from related anthracene derivatives, this guide offers a structured, question-and-answer-based approach to overcoming common experimental hurdles.
Introduction to this compound Crystallization
This compound is a polycyclic aromatic hydrocarbon characterized by a rigid, planar structure and the presence of two hydroxyl groups. These features govern its solubility and crystallization behavior, making the selection of an appropriate solvent system and careful control of experimental parameters critical for obtaining high-purity crystals of the desired form.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Melting Point | ~300°C | ChemicalBook[2] |
| Appearance | Solid | Sigma-Aldrich[3] |
General Experimental Protocol for Recrystallization
This protocol provides a robust starting point for the recrystallization of this compound. Optimization of solvent choice, volumes, and cooling rates will likely be necessary for specific samples.
Materials:
-
Crude this compound
-
High-purity solvents (e.g., ethanol, methanol, toluene, acetone, ethyl acetate)
-
Erlenmeyer flasks
-
Condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature.
-
A suitable solvent will show low solubility at room temperature but good solubility at elevated temperatures. Common choices for similar compounds include ethanol, toluene, and acetic acid.
-
-
Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add the chosen solvent and a boiling chip.
-
Gently heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization on the filter paper.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature appropriate to remove the solvent without causing decomposition of the product.
-
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
Q: I have allowed my solution to cool, but no crystals have appeared. What should I do?
A: This is a common issue that typically indicates the solution is not supersaturated. Here are several steps to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for further crystal growth.
-
Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.
Caption: Troubleshooting workflow for nucleation failure.
Issue 2: The Product "Oils Out" Instead of Crystallizing
Q: Upon cooling, my product separates as an oil rather than a solid. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. This can be addressed by:
-
Increasing the Solvent Volume: Add more solvent to the mixture and reheat until the oil dissolves completely. A more dilute solution will become saturated at a lower temperature.
-
Slowing the Cooling Rate: Ensure the solution cools as slowly as possible. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Changing the Solvent: The chosen solvent may not be appropriate. Experiment with solvents of different polarities. For phenolic compounds, alcohols like ethanol or methanol are often good starting points.
Issue 3: Poor Crystal Quality (e.g., small needles, powder)
Q: My crystals are very small and difficult to filter, or they form a powder. How can I obtain larger crystals?
A: The formation of small crystals is often due to rapid nucleation and crystal growth. To encourage the growth of larger crystals:
-
Decrease the Rate of Cooling: Slow cooling is paramount for growing large crystals. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Reduce Supersaturation: Using a slightly larger volume of solvent than the minimum required for dissolution can slow down the crystallization process.
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce rapid nucleation.
Issue 4: Low Yield
Q: After filtration, my yield of crystalline product is very low. What are the likely causes?
A: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a portion of your yield. Ensure the filtration apparatus and the receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize the amount of product that crystallizes out.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.
Issue 5: Discolored Crystals/Persistent Impurities
Q: My crystals have a persistent color, or analytical data shows the presence of impurities. How can I improve the purity?
A: The purity of the final product is highly dependent on the purity of the starting material and the crystallization technique.
-
Identify the Impurity: Knowing the likely impurities is key. As this compound is often synthesized by the reduction of 2,6-dihydroxyanthraquinone, the starting material is a probable impurity.[4] Structurally similar impurities can co-crystallize with the desired product.[5]
-
Charcoal Treatment: If the discoloration is due to colored, non-polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography.
Caption: Decision tree for addressing impurities.
Issue 6: Suspected Polymorphism
Q: I have obtained crystals with a different appearance or melting point from previous experiments. Could this be polymorphism?
A: It is possible. Polymorphism is the ability of a compound to exist in more than one crystalline form.[6] While there is no specific literature confirming polymorphism for this compound, it is a known phenomenon for other anthracene derivatives.
-
Characterization is Key: To investigate the possibility of polymorphism, you should characterize the different crystal forms using techniques such as:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[7]
-
Differential Scanning Calorimetry (DSC): This can reveal different melting points and phase transitions between polymorphs.
-
Infrared (IR) or Raman Spectroscopy: Different polymorphs may exhibit subtle differences in their vibrational spectra.
-
-
Controlling Polymorphism: The formation of a particular polymorph can be influenced by factors such as the choice of solvent, the rate of cooling, and the presence of impurities. A systematic polymorph screen can be conducted to intentionally produce and identify different forms.[2][8]
References
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Ardena. (n.d.). When to conduct a polymorph screening? Ardena's phase-appropriate approach. Retrieved from [Link]
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Pharmaceutical Outsourcing. (2016, March 2). Polymorph Screening for Identification of Relevant Crystalline Forms. Retrieved from [Link]
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Threlfall, T. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 2,6-Dihydroxyanthracene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxyanthracene. As a critical intermediate in materials science and pharmaceutical development, successfully scaling its synthesis from the lab bench to pilot scale requires a nuanced understanding of the reaction chemistry, potential pitfalls, and optimization strategies. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-dihydroxyanthracene and why is its synthesis important?
2,6-Dihydroxyanthracene is a polycyclic aromatic hydrocarbon, a derivative of anthracene. Its importance stems from its precursor, 2,6-dihydroxyanthraquinone (also known as Anthraflavic acid), which is a versatile building block in organic synthesis.[1][2] This precursor is used to create advanced materials like semiconducting polymers, high-performance dyes, and redox-active components for battery technologies.[1][2][3] The synthesis of 2,6-dihydroxyanthracene itself is a key reduction step to access the anthracene core while retaining reactive hydroxyl groups, enabling further functionalization.
Q2: What is the most common and scalable route for synthesizing 2,6-dihydroxyanthracene?
The most prevalent and scalable laboratory synthesis starts from its oxidized and more stable precursor, 2,6-dihydroxy-9,10-anthraquinone.[4] This method is advantageous because the reactive 9 and 10 positions of the anthracene core are protected as a quinone, which directs any preliminary substitutions to the outer rings.[5] The synthesis is then accomplished via a one-step reduction of the quinone to a hydroquinone.[4][5] This approach avoids many of the challenges associated with building the three-ring system from scratch, such as the Elbs or Haworth synthesis, which can be lower-yielding and less scalable.[6][7]
Q3: What are the primary safety concerns when handling anthracene derivatives?
Anthracene and its derivatives are classified as skin, eye, and respiratory irritants.[8][9] Prolonged or high-level exposure can pose more significant health risks.[10] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8][11]
-
Ventilation: Handle all solids and solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Containment: Use appropriate handling techniques to prevent dust formation and environmental release, as anthracene compounds are very toxic to aquatic life.[8][9]
-
Waste Disposal: Dispose of all contaminated materials and chemical waste according to institutional and local regulations.[8]
Q4: How should 2,6-dihydroxyanthracene and its precursor be stored?
-
2,6-dihydroxyanthraquinone (Precursor): This compound is generally stable under ambient conditions but can be photosensitive.[13] It should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14][15]
-
2,6-dihydroxyanthracene (Product): As a hydroquinone, this product is highly susceptible to oxidation by atmospheric oxygen, which will convert it back to the starting anthraquinone.[16] It must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and preferably refrigerated.
Troubleshooting Guide: From Bench to Pilot Scale
Scaling up chemical reactions introduces challenges related to mass and heat transfer, mixing, and product isolation. This guide addresses the most common issues encountered during the synthesis of 2,6-dihydroxyanthracene.
Workflow Overview: Synthesis of 2,6-Dihydroxyanthracene
Caption: Troubleshooting logic for addressing low reaction yield.
Detailed Solutions:
-
Ineffective Reduction:
-
Cause: The reducing agent may be old or has degraded. At larger scales, inefficient mixing can lead to localized consumption of the reagent, preventing full conversion.
-
Solution: Use a freshly opened or properly stored container of the reducing agent. For scale-up, switch from magnetic stirring to overhead mechanical stirring to ensure homogenous suspension and mixing. Consider a slow, controlled addition of the reducing agent to maintain an effective concentration throughout the reaction.
-
Data Point: Compare different reducing agents. While sodium borohydride is effective, other reagents can be considered, though they may present different work-up challenges.
-
[4][17]| Reducing Agent | Typical Conditions | Pros | Cons | | :--- | :--- | :--- | :--- | | Sodium Borohydride (NaBH₄) | 1M Na₂CO₃, Argon, RT |[4] High selectivity, mild conditions | Requires careful quenching | | Zinc Powder (Zn) | Pyridine or NaOH |[5] Inexpensive, effective | Can require harsh acidic work-up | | Tin(II) Chloride (SnCl₂) | HCl, heat | Strong reducing agent | Generates tin waste, acidic conditions |
-
Product Oxidation During Reaction or Work-up:
-
Cause: The 2,6-dihydroxyanthracene product is extremely sensitive to oxygen. Any leak in the inert atmosphere system or use of oxygenated solvents will rapidly re-oxidize the product back to the starting material.
-
Solution: Ensure all glassware is oven-dried and the reaction is assembled hot under a positive pressure of high-purity argon or nitrogen. All solvents, including water for washing and recrystallization, must be thoroughly degassed by sparging with inert gas for at least 30 minutes. During work-up, filter the product in an enclosed system or under a blanket of inert gas.
-
Problem 2: Product is Off-Color or Fails Purity Analysis
Issue: The final isolated product is not the expected pale yellow/white solid but is instead brown, green, or dark-colored. Analytical data (NMR, HPLC) shows significant impurities.
Detailed Solutions:
-
Residual Starting Material:
-
Cause: Incomplete reaction, as discussed in Problem 1. The yellow/orange color of the 2,6-dihydroxyanthraquinone starting material will be apparent. [13] * Solution: Re-run the reaction with optimized conditions (fresh reagent, longer time, better mixing). For purification, a key difference is solubility. The starting quinone is sparingly soluble in many common organic solvents, while the reduced product may have different properties. A[1] carefully chosen recrystallization solvent can often resolve this.
-
-
Over-reduction or Side Products:
-
Cause: Using an overly harsh reducing agent or excessive equivalents can lead to the reduction of the aromatic rings, forming 9,10-dihydroanthracene species. [16] * Solution: Stick to milder, more selective reducing agents like NaBH₄. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed, preventing over-reduction. If side products form, column chromatography may be necessary, although this is undesirable for large-scale work. A well-designed recrystallization is the preferred method.
-
-
Purification Challenges:
-
Cause: Finding a suitable single solvent for recrystallization that provides good recovery and high purity can be difficult.
-
Solution: Use a two-solvent system for recrystallization. Dissolve the crude product in a minimal amount of a good, hot, degassed solvent (e.g., THF, acetone) and then slowly add a degassed anti-solvent (e.g., hexane, water) until persistent turbidity is observed. Allow to cool slowly under an inert atmosphere. The work by Glöcklhofer et al. (2018) specifically highlights that their procedure was optimized to avoid column chromatography, which is a critical consideration for scale-up.
-
[4]---
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from established literature procedures for the reduction of dihydroxy-anthraquinones and is intended for operation at the 5-10 gram scale.
[4]Materials & Equipment:
-
2,6-Dihydroxy-9,10-anthraquinone (e.g., 5.0 g)
-
Sodium Borohydride (NaBH₄)
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Degassed, deionized water
-
Three-neck round-bottom flask with overhead stirrer, condenser, and gas inlet
-
Schlenk line or source of high-purity argon/nitrogen
Procedure:
-
System Preparation:
-
Assemble the reactor setup (three-neck flask, overhead stirrer, condenser). Flame-dry all glassware under vacuum and backfill with argon. Maintain a positive argon pressure throughout the experiment.
-
-
Reagent Preparation:
-
Prepare a 1 M sodium carbonate solution (e.g., 80 mL) and degas it by sparging with argon for at least 30 minutes.
-
Prepare a separate flask with the required amount of sodium borohydride (typically 4-6 equivalents relative to the starting material).
-
-
Reaction:
-
Add the 2,6-dihydroxyanthraquinone (5.0 g) to the reaction flask, followed by the degassed 1 M Na₂CO₃ solution (80 mL).
-
Begin vigorous overhead stirring to create a fine suspension.
-
Slowly add the sodium borohydride in portions over 30-60 minutes. The mixture will typically change color as the reduction proceeds.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by taking small, quenched aliquots to analyze by TLC (e.g., using a 10% Methanol/DCM mobile phase). The disappearance of the yellow starting material spot indicates completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, place the flask in an ice bath.
-
Very slowly and carefully, add concentrated HCl dropwise to quench the excess NaBH₄ and neutralize the base. This will generate gas, so addition must be controlled. Continue adding acid until the pH of the solution is ~2-3.
-
The product will precipitate out of the acidic aqueous solution as a solid.
-
Set up a filtration apparatus (e.g., a Büchner funnel) designed to maintain an inert atmosphere.
-
Filter the solid product and wash it thoroughly with several portions of degassed deionized water until the filtrate is neutral.
-
-
Purification and Storage:
-
Transfer the damp solid to a Schlenk flask and dry under high vacuum.
-
Perform a recrystallization using a degassed solvent system (e.g., acetone/hexane or THF/water) under an inert atmosphere.
-
Collect the purified crystals by filtration, dry under vacuum, and store in a sealed container under argon in a freezer.
-
References
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Anthracene Hazards, Preparation & Properties - Study.com. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. [Link]
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2,6-Dihydroxyanthraquinone: Properties, Applications & Quality Assurance. Acme-Hardesty. [Link]
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Reactions of Anthracene - Shivaji College. [Link]
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Solvation regulation to mitigate the decomposition of 2,6-dihydroxyanthraquinone in aqueous organic redox flow batteries. Energy & Environmental Science. [Link]
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Validation & Comparative
A Comparative Analysis of Anthracene-2,6-diol and 9,10-Dihydroxyanthracene for Advanced Research Applications
For researchers and professionals engaged in drug development and materials science, the selection of molecular scaffolds is a critical decision that dictates the functional attributes of novel molecular entities. Anthracene diols, a class of polycyclic aromatic hydrocarbons, offer a versatile platform for designing molecules with tailored electronic and biological properties. The constitutional isomerism in these diols, specifically the positioning of hydroxyl groups on the anthracene core, profoundly influences their physicochemical and reactive characteristics. This guide presents an in-depth, objective comparison of two key isomers: Anthracene-2,6-diol and 9,10-dihydroxyanthracene, providing field-proven insights and supporting experimental frameworks to inform your selection process.
Structural and Electronic Divergence: A Tale of Two Isomers
The fundamental difference between this compound and 9,10-dihydroxyanthracene lies in the substitution pattern of the hydroxyl groups on the anthracene framework. This seemingly subtle variation leads to significant disparities in their electronic structure, steric environment, and potential for intermolecular interactions.
-
9,10-Dihydroxyanthracene: Also known as anthrahydroquinone, this isomer features hydroxyl groups on the central ring at the 9 and 10 positions.[1] This substitution breaks the aromaticity of the central ring, resulting in a non-planar, boat-like conformation for the 9,10-dihydroanthracene core.[2] The proximity of the hydroxyl groups allows for potential intramolecular hydrogen bonding, influencing its reactivity and solubility.
-
This compound: In this isomer, the hydroxyl groups are positioned on the outer aromatic rings. This placement preserves the planarity and full aromaticity of the anthracene core, which is expected to result in distinct spectroscopic and electronic properties compared to the 9,10-isomer.
The structural dissimilarity is pivotal, as it dictates the extent of π-conjugation, which in turn governs the UV-Vis absorption and fluorescence characteristics of the molecules.[3]
Comparative Physicochemical Properties
A comprehensive understanding of the physicochemical properties is paramount for anticipating the behavior of these isomers in various experimental settings. While direct comparative studies are limited, a compilation of available data and predicted properties provides a valuable overview.[4]
| Property | This compound | 9,10-Dihydroxyanthracene | Causality Behind the Difference |
| Molecular Formula | C₁₄H₁₀O₂[5] | C₁₄H₁₀O₂[6] | Isomers with the same elemental composition. |
| Molecular Weight | 210.23 g/mol [5] | 210.23 g/mol [6] | Identical molecular formula. |
| Melting Point | ~300 °C | 102-103 °C[7] | The planar and highly symmetric structure of this compound likely allows for more efficient crystal packing and stronger intermolecular forces (π-π stacking, hydrogen bonding), leading to a significantly higher melting point. The non-planar structure of 9,10-dihydroxyanthracene disrupts efficient packing. |
| Solubility | Data not readily available, predicted to have lower solubility in nonpolar solvents compared to the 9,10-isomer due to stronger crystal lattice energy. | Limited solubility in water, more soluble in organic solvents like ethanol, methanol, and acetone.[7] Soluble in alkaline solutions.[1] | The non-planar structure of 9,10-dihydroxyanthracene may lead to weaker crystal packing, facilitating solvation. Its ability to be deprotonated in alkaline solutions significantly enhances its solubility in aqueous bases. |
| Appearance | Solid | Yellow to brownish crystalline solid[7] | The difference in electronic conjugation and crystal structure influences the absorption of visible light. |
Spectroscopic Fingerprints: A Window into Electronic Structure
The UV-Vis absorption and fluorescence emission spectra of these isomers are expected to differ significantly due to their distinct electronic landscapes. The extended π-conjugation in this compound is predicted to result in absorption and emission at longer wavelengths compared to 9,10-dihydroxyanthracene, where the aromaticity of the central ring is disrupted.
Reactivity and Redox Behavior: Implications for Application
The positioning of the hydroxyl groups critically influences the reactivity and redox properties of these isomers.
-
9,10-Dihydroxyanthracene: This isomer is the reduced form of 9,10-anthraquinone and is known to be a good reducing agent.[1] It can be readily oxidized back to the quinone, a property harnessed in various chemical processes, including the industrial production of hydrogen peroxide.[1] The redox potential of the 9,10-dihydroxyanthracene/9,10-anthraquinone couple is a key parameter in these applications. Its antioxidant properties are also under investigation for potential therapeutic applications.[10]
-
This compound: The hydroxyl groups on the outer rings are expected to behave more like typical phenolic hydroxyl groups. They can undergo reactions such as etherification and esterification. Their antioxidant potential is also an area of interest, as the ability to donate a hydrogen atom from the hydroxyl group is a key mechanism for radical scavenging.[11] The stability of the resulting phenoxyl radical will be influenced by the delocalization of the unpaired electron across the anthracene ring system.
Experimental Protocols for a Definitive Comparison
To provide a conclusive, data-driven comparison between this compound and 9,10-dihydroxyanthracene, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide the critical data points for an objective assessment.
Determination of Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[12]
Objective: To quantitatively determine and compare the solubility of this compound and 9,10-dihydroxyanthracene in a range of solvents with varying polarities.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the solid diol to a series of vials containing different solvents (e.g., water, ethanol, acetone, toluene).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved diol using UV-Vis spectrophotometry by comparing the absorbance to a pre-established calibration curve.
Causality: This method ensures that the measured solubility represents the true thermodynamic equilibrium, providing a reliable basis for comparison. The choice of solvents with varying polarities will elucidate the role of different intermolecular forces in the solvation process.
Caption: Workflow for solubility determination using the shake-flask method.
UV-Vis and Fluorescence Spectroscopy
Objective: To characterize and compare the electronic absorption and emission properties of the two isomers.
Methodology:
-
Solution Preparation: Prepare dilute solutions of each isomer in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) of known concentration.
-
UV-Vis Measurement: Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).[14]
-
Fluorescence Measurement: Using a spectrofluorometer, determine the optimal excitation wavelength from the absorption spectrum. Record the fluorescence emission spectrum by exciting the sample at this wavelength.[15] Ensure the use of quartz cuvettes for both measurements.[16]
Causality: This protocol allows for the direct comparison of the λmax (wavelength of maximum absorption) and emission maxima, providing insights into the energy gap between the ground and excited states. The shape of the spectra and the presence of vibronic fine structure can reveal information about the rigidity and symmetry of the molecules.
Caption: Sequential workflow for UV-Vis and fluorescence spectral analysis.
Comparative Antioxidant Activity Assessment
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for evaluating antioxidant activity.[11]
Objective: To compare the radical scavenging potential of this compound and 9,10-dihydroxyanthracene.
Methodology:
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol and solutions of the two diol isomers and a standard antioxidant (e.g., Trolox) at various concentrations.
-
Reaction: Mix the diol solutions with the DPPH solution and allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the λmax of DPPH (approximately 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
Causality: This assay provides a quantitative measure of the ability of the diols to donate a hydrogen atom or an electron to neutralize a stable free radical. A lower IC50 value indicates higher antioxidant activity.
Caption: Mechanism of DPPH radical scavenging by an antioxidant (AH).
Conclusion and Future Outlook
The distinct structural and electronic characteristics of this compound and 9,10-dihydroxyanthracene make them suitable for different applications. 9,10-Dihydroxyanthracene, with its non-planar structure and reversible redox chemistry, is well-established in applications requiring a reducing agent. In contrast, the planar, fully aromatic this compound holds promise for applications in materials science, such as organic electronics, where its photophysical properties can be exploited.
There is a clear need for direct, side-by-side experimental comparisons of these isomers under standardized conditions to fully elucidate their relative merits. The protocols outlined in this guide provide a robust framework for such investigations. Future research should also explore the biological activities of this compound, an area that remains largely unexplored compared to its 9,10-isomer.[4] Such studies will undoubtedly unlock the full potential of these versatile molecular building blocks.
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Introduction: The Enduring Relevance of the Anthracene Core
An Electrochemical Comparison of Anthracene Derivatives: A Guide for Researchers
Anthracene, a simple polycyclic aromatic hydrocarbon composed of three linearly fused benzene rings, has long captivated the attention of chemists and materials scientists.[1] Its rigid, planar, and π-conjugated structure endows it with fascinating photophysical and electrochemical properties, making it a cornerstone for the development of advanced organic materials.[2] Anthracene derivatives are integral components in a wide array of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.[1][2] The performance of these devices is intrinsically linked to the electronic characteristics of the constituent molecules, particularly their ability to accept and donate electrons. Consequently, a thorough understanding and precise measurement of the electrochemical properties of anthracene derivatives are paramount for the rational design of next-generation organic electronic materials.[3]
This guide provides a comprehensive comparison of the electrochemical behavior of various anthracene derivatives. Moving beyond a simple catalog of data, we will delve into the underlying principles that govern their redox properties, explain the causality behind standardized experimental protocols, and present a framework for the objective comparison of these versatile molecules.
Pillar 1: The Electrochemical Landscape of Anthracene
The electrochemical behavior of anthracene is dominated by the redox activity of its extended π-system. The molecule can be both oxidized (lose an electron) and reduced (gain an electron) to form radical ions. These processes are typically reversible and can be characterized by their standard redox potentials.
-
Oxidation and the HOMO Level: The first oxidation potential (Eox) corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). A lower oxidation potential indicates that the molecule is more easily oxidized, signifying a higher HOMO energy level.
-
Reduction and the LUMO Level: The first reduction potential (Ered) corresponds to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). A less negative (or more positive) reduction potential means the molecule is more easily reduced, indicating a lower LUMO energy level.
-
The Electrochemical Gap: The difference between the HOMO and LUMO energy levels, known as the electrochemical energy gap (Egap), can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. This gap is a crucial parameter as it relates to the optical and electronic properties of the material.
The true power of anthracene chemistry lies in the ability to fine-tune these electrochemical properties through synthetic modification. By strategically adding substituents to the anthracene core, we can modulate the electron density of the π-system and thereby control the HOMO and LUMO energy levels.[4][5]
The Influence of Substituents: A Predictive Framework
The electronic nature of the substituents and their position on the anthracene ring are the primary determinants of the resulting electrochemical properties.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density of the anthracene core. This destabilizes the HOMO, leading to a lower oxidation potential (easier to oxidize). The effect on the LUMO is generally less pronounced.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano, nitro, or haloalkyls pull electron density away from the anthracene core.[5] This stabilizes both the HOMO and LUMO, resulting in a higher oxidation potential (harder to oxidize) and a less negative reduction potential (easier to reduce).[5][6]
-
Positional Isomerism: The 9 and 10 positions of the anthracene core have the highest electron density in the HOMO.[7] Consequently, substituents at these positions exert the most significant influence on the oxidation potential.[8][9] Substitution at other positions, such as the 2 and 6 positions, can also be used to tune properties, often with a greater impact on molecular packing in the solid state.[10][11]
-
Extension of Conjugation: Attaching other aromatic groups, such as phenyl or naphthyl rings, extends the π-conjugation of the system. This generally leads to a decrease in the HOMO-LUMO energy gap.[6][12]
The interplay of these effects allows for the precise engineering of anthracene derivatives with tailored redox potentials for specific applications.
Pillar 2: A Validated Protocol for Electrochemical Characterization
To ensure a meaningful comparison between different anthracene derivatives, it is essential to employ a standardized and well-validated experimental protocol. Cyclic Voltammetry (CV) is the most widely used technique for this purpose due to its ability to rapidly provide information on redox potentials, reversibility of electron transfer, and the stability of the generated radical ions.[13][14]
Experimental Workflow: Cyclic Voltammetry
The following diagram outlines a robust workflow for the electrochemical analysis of anthracene derivatives.
Caption: Standard workflow for cyclic voltammetry analysis.
Step-by-Step Methodology
This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure data integrity.
-
Preparation of Solutions and Electrodes:
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, high-purity solvent.[15] Dichloromethane (DCM) or acetonitrile are common choices for anthracene derivatives.
-
Causality: The electrolyte is crucial to ensure conductivity of the solution and to minimize IR drop. TBAPF6 is chosen for its wide electrochemical window and chemical inertness. The solvent must be able to dissolve the analyte and the electrolyte, be electrochemically stable in the desired potential range, and be anhydrous to prevent side reactions with the generated radical ions.
-
-
Analyte Solution: Prepare a solution of the anthracene derivative at a concentration of approximately 1-2 mM in the electrolyte solution.[15]
-
Working Electrode (WE): A glassy carbon or platinum disk electrode is typically used. Polish the electrode surface to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and deionized water to remove any residual polishing material.[15]
-
Causality: A clean and smooth electrode surface is critical for reproducible results. Polishing removes adsorbed species and ensures a well-defined electrode area.
-
-
Reference Electrode (RE): A silver/silver ion (Ag/Ag+) or a saturated calomel electrode (SCE) can be used. Ensure the filling solution is free of contamination and air bubbles.
-
Counter Electrode (CE): A platinum wire or gauze is commonly used. It should have a surface area significantly larger than the WE.
-
-
Electrochemical Measurement:
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.[16]
-
Causality: Dissolved oxygen is electroactive and can interfere with the measurement of the analyte's redox processes.
-
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure there are no interfering impurities.[15]
-
Analyte Scan: Record the CV of the analyte solution. Start with a typical scan rate of 100 mV/s.[17] Perform scans at various rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.[18]
-
Internal Referencing: After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV.
-
Causality: The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-defined and solvent-independent internal standard.[3] Reporting potentials versus Fc/Fc+ allows for direct and reliable comparison of data obtained in different laboratories and under slightly different conditions, which is a cornerstone of trustworthy data.[19]
-
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible processes.
-
Reference all measured potentials to the E1/2 of the Fc/Fc+ couple.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas, where the energy of the Fc/Fc+ level is assumed to be -4.8 eV relative to the vacuum level[3]:
-
HOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8]
-
LUMO (eV) = -[Eredonset vs Fc/Fc+ + 4.8]
-
-
Calculate the electrochemical gap: Egap = LUMO - HOMO.
-
Pillar 3: Comparative Data and Structure-Property Relationships
The application of the standardized protocol described above allows for the objective comparison of different anthracene derivatives. The following table summarizes key electrochemical data for a selection of representative compounds, illustrating the effects of substitution.
| Compound | Substituent(s) (Position) | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Egap (eV) |
| Anthracene | None | ~1.09 | ~-2.09 | ~-5.89 | ~-2.71 | ~3.18 |
| 9,10-Diphenylanthracene (DPA) | Phenyl (9,10) | ~1.00 | ~-2.10 | ~-5.80 | ~-2.70 | ~3.10 |
| 9,10-Dimethylanthracene | Methyl (9,10) | ~0.95 | ~-2.20 | ~-5.75 | ~-2.60 | ~3.15 |
| 9-Bromoanthracene | Bromo (9) | ~1.15 | ~-1.95 | ~-5.95 | ~-2.85 | ~3.10 |
| 9,10-Dicyanoanthracene (DCA) | Cyano (9,10) | ~1.65 | ~-1.20 | ~-6.45 | ~-3.60 | ~2.85 |
| 2,6-Diphenylanthracene | Phenyl (2,6) | ~1.05 | ~-2.15 | ~-5.85 | ~-2.65 | ~3.20 |
Note: The values presented are approximate and compiled from various sources for illustrative purposes.[4][7] Actual experimental values may vary slightly based on specific conditions.
Interpreting the Trends
The data in the table clearly illustrates the principles discussed earlier:
-
Electron-Donating Groups: The methyl groups in 9,10-dimethylanthracene lower the oxidation potential compared to unsubstituted anthracene, consistent with their electron-donating nature.
-
Extended Conjugation: The phenyl groups in DPA also slightly lower the oxidation potential and decrease the energy gap.[10][11]
-
Electron-Withdrawing Groups: The bromo and especially the cyano substituents significantly increase the oxidation potential (making the molecule harder to oxidize) and make the reduction potential less negative (making it easier to reduce). This effect is most dramatic for 9,10-dicyanoanthracene, which shows a substantially reduced electrochemical gap.
The following diagram illustrates the relationship between substituent electronic effects and the resulting molecular orbital energies.
Caption: Effect of substituents on frontier molecular orbital energies.
Conclusion
The electrochemical comparison of anthracene derivatives is a critical step in the development of high-performance organic electronic materials. By understanding the fundamental principles of how chemical structure dictates redox properties, researchers can strategically design and synthesize novel compounds with optimized characteristics. This guide has provided a framework for this process, emphasizing the importance of a validated, standardized experimental protocol centered on cyclic voltammetry with internal referencing. Such an approach ensures the generation of trustworthy, comparable data, which is essential for accelerating the innovation cycle in materials science and drug development. The systematic application of these principles will continue to unlock the vast potential of the anthracene scaffold in cutting-edge technologies.
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A Spectroscopic Guide to Anthracene-2,6-Diol and its Isomers: Structure, Signature, and Analysis
In the landscape of drug development and materials science, the nuanced differences between structural isomers can dictate a compound's efficacy, reactivity, and utility. Anthracene, a polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a multitude of derivatives, with its dihydroxylated forms—anthracenediols—presenting a compelling case study in isomeric differentiation. The precise placement of hydroxyl groups on the anthracene core fundamentally alters the molecule's electronic and steric properties, leading to unique spectroscopic signatures.
This guide provides an in-depth spectroscopic comparison of anthracene-2,6-diol with its key isomers. Moving beyond a simple data sheet, we will explore the causal relationships between molecular structure and spectral output, offering researchers, scientists, and drug development professionals a robust framework for the identification and characterization of these important compounds. We will delve into the practical application of UV-Vis Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by detailed experimental protocols and theoretical insights.
The Structural Basis for Spectroscopic Variation
The spectroscopic behavior of an anthracenediol isomer is a direct consequence of its molecular structure. The position of the two hydroxyl (-OH) groups influences the molecule's symmetry, the extent of its conjugated π-electron system, and its potential for hydrogen bonding.
-
This compound: This isomer possesses a high degree of symmetry (C2h point group). The hydroxyl groups are positioned on the outer rings, extending the conjugated system along the long axis of the molecule. This symmetry will simplify its NMR spectra.
-
Anthracene-9,10-diol: Here, the hydroxyl groups are located on the central ring. This isomer is the hydroquinone form of 9,10-anthraquinone and is crucial in industrial processes.[1] Its unique substitution pattern significantly impacts the electronic transitions within the anthracene core.
-
Other Isomers (e.g., 1,5-diol, 2,3-diol): These isomers present different symmetries and electronic distributions, each leading to a distinct spectroscopic fingerprint. For instance, the proximity of the hydroxyl groups in 2,3-anthracenediol can allow for intramolecular hydrogen bonding, further influencing its spectral properties.
The electron-donating nature of the hydroxyl groups, through resonance, enriches the π-system of the anthracene nucleus, which is the primary cause for the shifts observed in UV-Vis and fluorescence spectra compared to unsubstituted anthracene.[2]
Caption: General experimental workflow for spectroscopic comparison.
Conclusion
The differentiation of anthracenediol isomers is a quintessential challenge that underscores the importance of a multi-faceted spectroscopic approach. While UV-Vis and fluorescence spectroscopy offer valuable insights into the electronic properties and conjugated systems, they are often insufficient for unambiguous identification on their own. It is the combination with NMR and IR spectroscopy that provides a definitive characterization. NMR elucidates the precise connectivity and symmetry of the molecular skeleton, while IR confirms the presence of functional groups and offers a unique fingerprint based on substitution patterns. By understanding the causal links between an isomer's structure and its spectral response, and by employing validated experimental protocols, researchers can confidently identify and characterize these molecules, paving the way for their targeted application in science and medicine.
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A Comparative Guide to Anthracene-Based Emitters in OLEDs: Evaluating the Potential of Anthracene-2,6-diol Against Established Emitters
Introduction: The Quest for Superior OLED Emitters
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled contrast, vibrant colors, and design flexibility.[1] At the heart of every OLED is the emissive layer (EML), where charge carriers recombine to produce light. The choice of the emitter molecule is paramount, dictating the device's efficiency, color purity, and operational lifetime.[2] Anthracene, a polycyclic aromatic hydrocarbon, has long been a cornerstone in the development of OLED materials due to its inherent luminescence and high charge carrier mobility.[3] Its derivatives have been extensively explored as emitters, hosts, and charge-transporting materials.[4][5]
This guide provides an in-depth comparison of anthracene-based emitters for OLED applications. A notable scarcity of published research on anthracene-2,6-diol as a primary emitter necessitates a theoretical and comparative approach. We will first explore the well-established performance of benchmark anthracene derivatives, such as 9,10-diphenylanthracene (DPA), and then, by applying fundamental principles of structure-property relationships, we will project the potential performance characteristics of this compound. This analysis aims to guide researchers in the rational design of novel emitters based on the versatile anthracene scaffold.
The Anthracene Scaffold: A Versatile Platform for Emitter Design
The anthracene core is a rigid, planar, and highly conjugated system, making it an excellent chromophore.[6] However, unsubstituted anthracene is prone to π-π stacking in the solid state, which can lead to aggregation-caused quenching of luminescence and excimer formation, ultimately reducing device efficiency.[7] The key to unlocking the potential of anthracene lies in its chemical modification. By attaching various functional groups at different positions on the anthracene core, one can tune its photophysical and electrochemical properties.[3][4]
Key substitution positions on the anthracene core are the 9,10- and 2,6- positions. Substitution at the 9,10-positions is most common and is effective at preventing π-π stacking, thereby enhancing fluorescence quantum yields.[6] For instance, the addition of bulky phenyl groups in 9,10-diphenylanthracene (DPA) creates a twisted structure that maintains intermolecular distance, leading to its success as a blue emitter.[6][8] Substitution at the 2,6-positions has been shown to result in larger blue shifts in absorption and emission spectra compared to 9,10-substituted derivatives.[9]
Comparative Analysis: this compound vs. Established Emitters
Benchmark Emitter: 9,10-Diphenylanthracene (DPA)
9,10-Diphenylanthracene (DPA) is a classic, highly fluorescent blue emitter.[8] Its non-planar structure, arising from the steric hindrance between the phenyl groups and the anthracene core, effectively suppresses intermolecular interactions, leading to a high photoluminescence quantum yield (PLQY).[6] DPA is often used as a benchmark for blue fluorescent OLEDs.
Hypothetical Emitter: this compound - A Theoretical Perspective
While direct experimental data for this compound in OLEDs is unavailable in the reviewed literature, we can infer its potential properties based on known chemical principles:
-
Emission Color : The 2,6-substitution pattern on the anthracene core is known to induce a blue shift in the emission spectrum compared to 9,10-substitution.[9] Therefore, it is plausible that this compound would be a deep-blue emitter.
-
Influence of Hydroxyl Groups : The hydroxyl (-OH) groups are electron-donating and can engage in hydrogen bonding. The electron-donating nature could influence the HOMO-LUMO energy levels and thus the emission wavelength. Hydrogen bonding could lead to self-assembly and potentially impact film morphology and stability. It might also provide a pathway for non-radiative decay, potentially lowering the PLQY. The influence of hydroxy groups on the photophysical properties of other anthracene derivatives has been noted.[6]
-
Charge Transport : The hydroxyl groups might also influence the charge injection and transport properties of the material, potentially leading to a more balanced charge flux within the device.
Performance Metrics: A Comparative Overview
To provide a clear comparison, the following table summarizes the typical performance of a standard DPA-based OLED and projects the potential characteristics of an this compound-based device. For a broader perspective, data for a high-efficiency Thermally Activated Delayed Fluorescence (TADF) blue emitter is also included. TADF emitters represent a newer generation of materials that can harvest both singlet and triplet excitons, offering the potential for near-100% internal quantum efficiency.[10]
| Emitter | Emission Peak (nm) | CIE Coordinates (x, y) | External Quantum Efficiency (EQE) (%) | Key Advantages | Potential Challenges |
| 9,10-Diphenylanthracene (DPA) | ~430-450 | (0.15, 0.08)[11] | 4-6[11] | High PLQY, good color purity, well-established. | Limited to fluorescent mechanism (max 25% IQE), potential for deep blue color instability. |
| This compound (Hypothetical) | Deep Blue (<450) | Potentially deep blue | Unknown | Potentially deep blue emission due to 2,6-substitution. | Potential for low PLQY due to hydrogen bonding, poor film morphology, and questionable stability. |
| High-Efficiency Blue TADF Emitter | ~450-470 | (0.14, 0.12)[10] | >20[10] | High efficiency by harvesting triplets, potential for long lifetime. | Often broader emission spectra, can be sensitive to device architecture. |
Experimental Protocols
To facilitate further research into novel anthracene-based emitters, we provide standardized protocols for synthesis, device fabrication, and characterization.
Synthesis of a Substituted Anthracene Emitter
The following is a general procedure for the synthesis of a 9,10-disubstituted anthracene derivative via a Suzuki cross-coupling reaction. This can be adapted for the synthesis of other derivatives.
-
Reaction Setup : In a round-bottom flask, combine 9,10-dibromoanthracene, the desired boronic acid (2.2 equivalents), palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 4 equivalents).
-
Solvent Addition : Add a degassed solvent mixture, such as toluene/ethanol/water (3:1:1).
-
Reaction Execution : Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Workup : After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the desired substituted anthracene.
Caption: Suzuki cross-coupling for substituted anthracene synthesis.
OLED Device Fabrication (Solution-Processing)
Solution-processing offers a cost-effective method for fabricating OLEDs.[12][13]
-
Substrate Cleaning : Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) : Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 15 minutes.
-
Emissive Layer (EML) : In an inert atmosphere (glovebox), spin-coat a solution of the emitter material (e.g., dissolved in toluene) onto the HIL. Anneal as required.
-
Electron Transport Layer (ETL) & Cathode Deposition : Transfer the substrates to a thermal evaporator. Deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Aluminum) through a shadow mask.[12]
Caption: Hybrid solution and vacuum fabrication of an OLED device.
Device Characterization
The fabricated devices should be characterized in a dark environment to determine their performance.
-
Current-Voltage-Luminance (J-V-L) Measurement : Use a source meter and a photometer to simultaneously measure the current density, voltage, and luminance of the device.
-
Electroluminescence (EL) Spectrum : Capture the EL spectrum using a spectrometer to determine the emission peak and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE) Calculation : The EQE can be calculated from the luminance, current density, and EL spectrum.
Conclusion and Future Outlook
Anthracene and its derivatives remain a highly relevant and promising class of materials for OLED applications.[3][4] While established emitters like 9,10-diphenylanthracene provide robust performance, the quest for novel materials with improved efficiency and color purity continues.
The theoretical analysis of this compound suggests it could be a deep-blue emitter, though potential challenges related to the hydroxyl functional groups, such as hydrogen bonding and its impact on luminescence quenching, need to be experimentally addressed. The true potential of this compound can only be unlocked through synthesis and rigorous characterization within an OLED device. The protocols outlined in this guide provide a roadmap for such investigations.
Future research should focus on:
-
The synthesis and characterization of 2,6-substituted anthracenes to further explore their potential for deep-blue emission.
-
A systematic study of the effect of different functional groups at the 2,6-positions to establish clear structure-property relationships.
-
The development of novel anthracene-based TADF emitters to push the efficiency of blue OLEDs beyond the limits of conventional fluorescence.
By combining rational molecular design with systematic experimental validation, the scientific community can continue to advance the field of organic electronics and develop next-generation OLED technologies.
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The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry (RSC Publishing).[4]
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The development of anthracene derivatives for organic light-emitting diodes. Semantic Scholar.[5]
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Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. JoVE.[12]
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The development of anthracene derivatives for organic light-emitting diodes. ResearchGate.[3]
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OLED fabrication and characterization. Bio-protocol.[14]
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Photophysical Properties of Anthracene Derivatives. MDPI.[6]
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OLED Fabrication | How to make an OLED Device. Ossila.[13]
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Synthesis of 2-Aza-9,10-diphenylanthracene and OLED Performance. The Royal Society of Chemistry.[16]
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New anthracene derivatives containing coumarin moiety for organic light-emitting diodes. Semantic Scholar.[17]
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Position Effect Based on Anthracene Core for OLED Emitters. PubMed.[9]
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Blue fluorescent OLED materials and their application for high-performance devices. IOPscience.[18]
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TADF Blue OLED Emitters | Design Strategies and Examples. Ossila.[10]
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Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. PubMed.[19]
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(PDF) Facile Synthesis of 2-Aza-9,10-diphenylanthracene and the Effect of Precise Nitrogen Atom Incorporation on OLED Emitters Performance. ResearchGate.[20]
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Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI.[21]
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Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing).[22]
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Status and Challenges of Blue OLEDs: A Review. PMC - PubMed Central.[2]
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Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository.[1]
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Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C (RSC Publishing).[23]
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OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA.[24]
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Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. ResearchGate.[25]
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FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE.[26]
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The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. MDPI.[27]
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9,10-Diphenylanthracene. Wikipedia.[8]
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Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes. Chemical Society Reviews (RSC Publishing).[28]
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Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties | Request PDF. ResearchGate.[29]
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Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI.[30]
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Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display. MDPI.[11]
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(PDF) Photophysical Properties of Anthracene Derivatives. ResearchGate.[31]
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High-Efficiency Light Emitters: 10-(Diphenylphosphoryl)-anthracenes from One-Pot Synthesis Including C–O–P to C–P(═O) Rearrangement. The Journal of Organic Chemistry - ACS Publications.[7]
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¹H NMR and ¹³C NMR analysis of ANTHRACENE-2,6-DIOL.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Anthracene-2,6-diol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer an in-depth interpretation, predictive analysis, and a robust experimental protocol. We will explore the structural nuances revealed by NMR and compare the spectral data to the parent aromatic system, anthracene, to provide a clear understanding of substituent effects.
The Power of NMR in Structural Elucidation of Aromatic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural determination of organic molecules.[1] For polycyclic aromatic hydrocarbons (PAHs) like anthracene and its derivatives, NMR provides precise information about the electronic environment of each hydrogen (¹H) and carbon (¹³C) atom. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can confirm substitution patterns and deduce the three-dimensional structure of a molecule.[2]
Molecular Structure and Symmetry of this compound
The structure of this compound possesses a C₂ axis of symmetry running through the central ring. This symmetry is critical for interpreting its NMR spectra, as it renders certain protons and carbons chemically equivalent. Consequently, we expect fewer signals than the total number of atoms, which simplifies the spectra and aids in assignment.
To facilitate a clear discussion, the protons and carbons of this compound are systematically labeled as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
Due to the C₂ symmetry:
-
Proton Equivalences: H1 ≡ H5, H3 ≡ H7, H4 ≡ H8, H9 ≡ H10, HO(2) ≡ HO(6)
-
Carbon Equivalences: C1 ≡ C5, C2 ≡ C6, C3 ≡ C7, C4 ≡ C8, C4a ≡ C10a, C8a ≡ C9a, C9 ≡ C10
This results in an expectation of five signals for the aromatic protons, one for the hydroxyl protons, and seven signals for the carbons in the respective NMR spectra.
Predicted ¹H NMR Spectrum of this compound
The chemical shifts of aromatic protons are highly sensitive to the electronic effects of substituents. The hydroxyl (-OH) group is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shifted upfield to lower ppm values) relative to the parent hydrocarbon.[3][4] The chemical shifts for protons on aromatic rings typically appear between 6.5 and 8.0 ppm.[5]
Based on these principles, the predicted ¹H NMR spectrum in a solvent like DMSO-d₆ (which allows for the observation of hydroxyl protons) is as follows:
| Predicted δ (ppm) | Proton Assignment | Multiplicity | Coupling Constant (J) | Rationale |
| ~9.5-10.0 | 2-OH, 6-OH | Singlet (broad) | - | Phenolic protons are acidic and their chemical shift is concentration and solvent dependent. Expected to be a broad singlet.[6][7] |
| ~8.2-8.4 | H9, H10 | Singlet | - | These protons are in the central ring, distant from the -OH groups, and are expected to be the most downfield of the aromatic protons, similar to anthracene itself. |
| ~7.8-8.0 | H4, H8 | Doublet | J ≈ 9.0 Hz | These protons are ortho to the C4a/C10a bridgehead and meta to the -OH group. They are coupled to H3/H7. |
| ~7.2-7.4 | H1, H5 | Doublet | J ≈ 2.0 Hz | These protons are ortho to the -OH group and are shielded by its electron-donating effect. They show a small meta coupling to H3/H7. |
| ~7.0-7.2 | H3, H7 | Doublet of Doublets | J ≈ 9.0, 2.0 Hz | These protons are para to one -OH group and ortho to the other ring system. They are coupled to both H4/H8 (ortho) and H1/H5 (meta). |
Predicted ¹³C NMR Spectrum of this compound
In ¹³C NMR, the carbon atom directly attached to an electron-donating hydroxyl group (the ipso carbon) is significantly deshielded (shifted downfield to higher ppm) due to the electronegativity of the oxygen atom. Conversely, the ortho and para carbons are shielded (shifted upfield) due to the resonance effect.[8][9] Aromatic carbons typically resonate in the 120-150 ppm range.[9]
| Predicted δ (ppm) | Carbon Assignment | Rationale |
| ~155-158 | C2, C6 | Ipso-carbons: Directly attached to the highly electronegative oxygen, causing a strong downfield shift. This is the most diagnostic signal.[8] |
| ~130-132 | C8a, C9a | Quaternary carbons of the central ring, expected to be relatively unaffected by the substituents. |
| ~128-130 | C4, C8 | Meta-carbons: Least affected by the substituent's resonance effect. |
| ~126-128 | C9, C10 | Carbons in the central ring, expected to be similar to anthracene. |
| ~124-126 | C4a, C10a | Quaternary carbons adjacent to the substituted rings. |
| ~118-120 | C3, C7 | Para-carbons: Shielded by the electron-donating resonance effect of the hydroxyl group. |
| ~108-110 | C1, C5 | Ortho-carbons: Strongly shielded by the resonance effect of the adjacent hydroxyl group, resulting in a significant upfield shift. |
Comparative Analysis: this compound vs. Anthracene
To fully appreciate the influence of the 2,6-diol substitution, we compare the predicted chemical shifts with the experimental data for unsubstituted anthracene. This comparison provides a quantitative measure of the substituent chemical shift (SCS) effects.
| Position | Anthracene ¹³C δ (ppm) | This compound Predicted ¹³C δ (ppm) | Predicted Shift Δ (ppm) | Effect |
| C2, C6 | 125.3 | ~156.5 | ~ +31.2 | Strong Deshielding (Ipso) |
| C1, C5 | 128.1 | ~109.0 | ~ -19.1 | Strong Shielding (Ortho) |
| C3, C7 | 128.1 | ~119.0 | ~ -9.1 | Shielding (Para) |
| C4, C8 | 125.3 | ~129.0 | ~ +3.7 | Minor Deshielding (Meta) |
| C9, C10 | 126.2 | ~127.0 | ~ +0.8 | Minimal Effect |
| C4a, C10a | 131.7 | ~125.0 | ~ -6.7 | Shielding |
| C8a, C9a | 131.7 | ~131.0 | ~ -0.7 | Minimal Effect |
Experimental data for anthracene sourced from SpectraBase.[1]
Experimental Protocol for High-Resolution NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Adherence to these steps ensures data integrity and reproducibility.[10][11]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-quality 5 mm NMR tubes
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Pasteur pipette and bulb
-
Small vial for sample dissolution
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to reduce acquisition time.[11]
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen for its ability to dissolve polar compounds like diols and to slow the proton exchange of the -OH groups, allowing them to be observed as distinct signals.[12]
-
Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[10]
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in the pipette.[13]
-
Cap the NMR tube securely and label it clearly.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve high resolution and sharp, symmetrical peaks.
-
Set the probe to the desired temperature, typically 298 K (25 °C).[14]
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: This will vary depending on the sample concentration and spectrometer sensitivity, ranging from several hundred to several thousand scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1 second.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at 2.50 ppm. For ¹³C NMR, reference the solvent peak at 39.52 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Data Interpretation Workflow
A systematic approach is essential for accurate spectral interpretation. The following workflow ensures all available data is leveraged for a confident structural assignment.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized ANTHRACENE-2,6-DIOL
For researchers and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides an in-depth, objective comparison of analytical techniques for validating the purity of synthesized ANTHRACENE-2,6-DIOL. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.
This compound (C₁₄H₁₀O₂) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular weight of approximately 210.23 g/mol [1]. Its purity is critical for any downstream application, and a multi-faceted analytical approach is necessary for its comprehensive validation. Commercial suppliers often provide this compound with a purity of 95-97%[2].
The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive profile of the target molecule and any potential impurities. The workflow for validating the purity of this compound should be systematic, moving from qualitative assessment to quantitative determination.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the cornerstone for determining the purity of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities[3][4][5][6].
Why HPLC?
The choice of Reversed-Phase HPLC (RP-HPLC) is dictated by the hydrophobic nature of the anthracene backbone, while the hydroxyl groups provide sufficient polarity for good interaction with the stationary phase. A C18 column is a robust starting point for method development. Diode-Array Detection (DAD) or UV-Vis detection is optimal, as polycyclic aromatic hydrocarbons exhibit strong UV absorbance[4].
Experimental Protocol: RP-HPLC Method for this compound
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and DAD/UV-Vis detector | Standard instrumentation for routine analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | A common and effective solvent system for RP-HPLC. |
| Gradient | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Anthracene derivatives have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Prep. | Dissolve sample in mobile phase B (Acetonitrile) to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates that could damage the column. |
Data Presentation: Expected HPLC Results
| Compound | Retention Time (min) | Area (%) | Identity |
| Peak 1 | 4.5 | 1.2 | Potential polar impurity (e.g., over-oxidized product) |
| Peak 2 | 8.2 | 98.5 | This compound |
| Peak 3 | 12.1 | 0.3 | Potential non-polar impurity (e.g., starting material) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound and identifying any impurities that may not be resolved by chromatography[7][8].
Why NMR?
NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, we expect to see distinct signals for the aromatic protons and carbons, as well as the hydroxyl protons. The symmetry of the 2,6-disubstituted pattern will simplify the spectrum compared to other isomers.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better resolution. |
| Solvent | DMSO-d₆ | This compound is soluble in DMSO, and the hydroxyl protons will be observable. |
| Internal Standard | Tetramethylsilane (TMS) | Provides a reference point (0 ppm) for chemical shifts. |
| Techniques | ¹H, ¹³C, DEPT, COSY, HSQC, HMBC | A full suite of 2D NMR experiments is recommended for unambiguous assignment of all signals. |
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
¹H NMR:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 8.5 | m | 8H |
| Phenolic OH | 9.0 - 10.0 | s | 2H |
¹³C NMR:
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H | 100 - 130 |
| Aromatic Quaternary C | 125 - 140 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and providing structural information through fragmentation analysis[9][10][11].
Why MS?
Electron Ionization (EI) is a common technique that will not only provide the molecular ion peak but also a characteristic fragmentation pattern that can serve as a fingerprint for the molecule.
Experimental Protocol: GC-MS
| Parameter | Condition | Rationale |
| GC Column | Non-polar capillary column (e.g., DB-5ms) | Suitable for separating aromatic compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible spectra. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Common mass analyzers for GC-MS. |
Data Presentation: Expected Mass Spectrum Fragmentation
| m/z | Relative Intensity (%) | Proposed Fragment |
| 210 | 100 | [M]⁺ (Molecular Ion) |
| 181 | 40 | [M-CHO]⁺ |
| 152 | 30 | [M-2CHO]⁺ or [M-C₂H₂O]⁺ |
| 126 | 20 | [C₁₀H₆]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Why FT-IR?
For this compound, FT-IR is crucial for confirming the presence of the hydroxyl (-OH) groups and the aromatic C-H and C=C bonds. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would indicate the absence of anthraquinone, a common oxidation byproduct[12].
Experimental Protocol: FT-IR
| Parameter | Condition | Rationale |
| Spectrometer | Standard FT-IR spectrometer | Widely available instrumentation. |
| Sample Prep. | KBr pellet or ATR | Common methods for solid samples. |
| Scan Range | 4000 - 400 cm⁻¹ | Covers the mid-infrared region where most functional group vibrations occur. |
Data Presentation: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200-3500 | Strong, Broad | O-H stretch | Phenolic -OH |
| 3000-3100 | Medium | C-H stretch | Aromatic C-H |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1200-1300 | Strong | C-O stretch | Phenolic C-O |
| 675-900 | Strong | C-H bend (out-of-plane) | Aromatic C-H |
Melting Point Analysis: A Simple and Effective Purity Indicator
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities will typically broaden the melting point range and depress the melting point.
Why Melting Point?
This is a simple, rapid, and cost-effective method for a preliminary assessment of purity. A sharp melting point close to the literature value is a good indication of high purity. The reported melting point for this compound is around 300 °C[13].
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities that can arise from the synthetic route is crucial for developing effective purification and analytical methods. Common impurities may include:
-
Starting Materials: Unreacted starting materials.
-
Isomers: Other dihydroxyanthracene isomers (e.g., 1,5-dihydroxyanthracene) depending on the synthetic route.
-
Over-oxidation Products: Anthraquinones are common byproducts of anthracene oxidation[12].
-
Dehalogenation/Incomplete Halogenation Products: If the synthesis involves halogenated intermediates.
Conclusion
Validating the purity of synthesized this compound requires a multi-pronged analytical approach. HPLC is the method of choice for quantitative purity assessment, while NMR and MS are essential for structural confirmation and impurity identification. FT-IR and melting point analysis provide valuable complementary information. By employing this comprehensive suite of techniques, researchers can be confident in the purity and identity of their synthesized compound, ensuring the reliability and reproducibility of their downstream experiments.
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The formation of dihydrodiols by the chemical or enzymic oxidation of benz[a] anthracene and 7,12-dimethylbenz[a] anthracene - PubMed. (URL: [Link])
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Bridging the Gap: A Comparative Guide to Computational and Experimental Data for Anthracene-2,6-diol
In the landscape of drug development and materials science, a molecule's utility is intrinsically linked to its structural and electronic properties. Anthracene-2,6-diol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), presents a compelling case for the synergistic application of computational modeling and experimental validation. The strategic placement of hydroxyl groups on the anthracene core is predicted to significantly alter its photophysical and chemical characteristics compared to the parent molecule, anthracene. This guide provides an in-depth comparison of the available computational data for this compound with established experimental data for related anthracene compounds, offering a framework for its comprehensive characterization.
The Rationale: Why Compare Computational and Experimental Data?
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful lens to predict molecular properties in silico.[1][2][3][4][5][6] This approach can accelerate research by prioritizing candidates and predicting spectral behavior before embarking on lengthy synthetic and analytical procedures. However, these theoretical models are approximations of complex quantum mechanical realities. Experimental data provides the essential ground truth, validating and refining our computational understanding. The convergence of these two approaches provides a robust and validated understanding of a molecule's behavior.
Physicochemical Properties: A Tale of Two Datasets
A foundational aspect of any new chemical entity is its basic physicochemical profile. For this compound, we can draw a direct comparison between supplier-provided experimental data and computationally derived properties.
| Property | Experimental Data | Computational Data | Source (Experimental) | Source (Computational) |
| Molecular Formula | C₁₄H₁₀O₂ | C₁₄H₁₀O₂ | [7] | [8] |
| Molecular Weight | 210.23 g/mol | 210.23 g/mol | [7][9] | [8] |
| Melting Point | >300 °C | Not available | [10] | - |
| Physical Form | Solid | - | [9], [7] | - |
| Purity | 95% (GC), 97% | - | [9], [7] | - |
| XLogP3-AA | Not available | 3.7 | - | [8] |
| Hydrogen Bond Donor Count | Not available | 2 | - | [8] |
| Hydrogen Bond Acceptor Count | Not available | 2 | - | [8] |
As the table illustrates, basic identifiers like molecular formula and weight show perfect agreement. The experimental melting point is noted, a property not typically calculated by standard quantum chemical packages. Conversely, computational methods provide valuable descriptors like the partition coefficient (XLogP3-AA) and hydrogen bonding potential, which are crucial for predicting solubility and biological interactions.
Spectroscopic Characterization: The Interplay of Theory and Experiment
The true power of this comparative approach becomes evident when examining the spectroscopic properties that govern a molecule's interaction with light and its potential applications in imaging and sensing.
Computational Predictions: A Glimpse into the Electronic Landscape
Quantum chemical calculations, specifically TD-DFT, can predict the electronic absorption and emission spectra of molecules.[5][6][11] These calculations provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the nature of electronic transitions (e.g., π-π*), and the expected wavelengths of maximum absorption (λmax) and emission.
For anthracene, TD-DFT calculations have been shown to reasonably predict its absorption spectrum.[5] The introduction of electron-donating hydroxyl groups at the 2 and 6 positions of this compound is expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and fluorescence spectra compared to the parent anthracene molecule.
Figure 2. A step-by-step experimental workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While computational methods can predict NMR chemical shifts, experimental ¹H and ¹³C NMR are indispensable for confirming the molecular structure. [11][12][13][14][15]For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The symmetry of the molecule would lead to a simplified spectrum compared to an asymmetrically substituted anthracene. ¹³C NMR would confirm the number of unique carbon environments.
Conclusion: A Path Forward
The comprehensive characterization of this compound hinges on the integration of computational and experimental approaches. While computational data provides a valuable predictive framework, experimental validation of its physicochemical and spectroscopic properties is paramount. The protocols outlined in this guide provide a clear path for researchers to obtain the necessary experimental data to either confirm or refine the theoretical models. This dual approach not only ensures the scientific integrity of the findings but also accelerates the exploration of this compound's potential in various scientific and technological domains.
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A Senior Application Scientist's Guide to Benchmarking ANTHRACENE-2,6-DIOL Against Commercial Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that profoundly impacts experimental outcomes. While a vast array of commercial dyes exists, novel fluorophores continue to emerge with the potential for unique advantages. This guide provides an in-depth technical comparison of ANTHRACENE-2,6-DIOL, a lesser-known fluorescent scaffold, against established commercial dyes. Our objective is to equip you with the foundational knowledge and practical protocols to objectively evaluate and select the optimal fluorescent tool for your research needs.
Introduction: The Imperative of Fluorophore Benchmarking
The efficacy of fluorescence-based techniques, from cellular imaging to quantitative assays, is fundamentally dependent on the photophysical properties of the chosen fluorophore. Key performance indicators such as molar extinction coefficient (ε), quantum yield (Φ), Stokes shift, and photostability dictate the sensitivity, specificity, and robustness of an experiment. Commercial dyes from families like fluoresceins, rhodamines, and coumarins are well-characterized and widely used.[1][2] However, the unique chemical architecture of novel compounds like this compound may offer distinct spectral or chemical properties beneficial for specific applications.
This guide will navigate the essential photophysical parameters, present a comparative analysis, and provide detailed, self-validating experimental protocols for benchmarking this compound against a selection of popular commercial fluorescent dyes.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of this compound alongside a selection of commonly used commercial fluorescent dyes.
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |
| This compound (estimated) | ~9,700 at 356 nm[3] | ~0.27 in ethanol[3] | ~356[3] | ~402[5] | ~46 |
| Fluorescein (FITC) | ~73,000 at 494 nm[6] | ~0.92[6][7] | 494[6] | 520[6] | 26 |
| Rhodamine B | ~106,000 at 543 nm[8] | ~0.70 in ethanol[8] | 543[8] | 565[5] | 22 |
| Coumarin 1 | ~23,500 at 373 nm[9] | ~0.73 in ethanol[9] | 373[9] | 450[10] | 77 |
| Nile Red | ~38,000 at 519 nm[11] | ~0.70 in dioxane[11] | 552 in methanol | 636 in methanol | 84 |
| BODIPY FL | Not specified | Not specified | 505[12] | 513[12] | 8 |
Experimental Protocols for Fluorophore Benchmarking
To ensure scientific integrity, every protocol described is designed as a self-validating system. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher value indicates that the dye can be used at a lower concentration to achieve a certain level of absorbance.
Protocol:
-
Stock Solution Preparation: Accurately weigh a known mass of the fluorescent dye and dissolve it in a spectroscopic grade solvent (e.g., ethanol or DMSO) to prepare a stock solution of known concentration (typically in the range of 1-10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax. Use the same solvent as a blank reference.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).
Caption: Workflow for determining the molar extinction coefficient.
Measurement of Fluorescence Quantum Yield (Φ) (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, which compares the sample to a standard with a known quantum yield, is a widely used and reliable technique.[13]
Protocol:
-
Standard Selection: Choose a quantum yield standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the sample. For this compound, a suitable standard would be quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
Solution Preparation: Prepare dilute solutions of both the standard and the sample in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[13]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Caption: Workflow for relative quantum yield measurement.
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as live-cell imaging.[14]
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent dye in a relevant solvent or cellular medium at a concentration suitable for fluorescence microscopy.
-
Microscopy Setup: Mount the sample on a fluorescence microscope. Use a consistent and defined illumination power and filter set for all experiments.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds) under continuous illumination.
-
Data Analysis:
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer half-life indicates greater photostability.[14]
-
Caption: Workflow for assessing photostability.
Conclusion: An Evidence-Based Approach to Fluorophore Selection
This guide provides a framework for the systematic evaluation of this compound against established commercial fluorescent dyes. While the estimated photophysical properties of this compound, based on its parent compound, suggest a fluorophore with a potentially large Stokes shift, its lower estimated quantum yield and molar extinction coefficient compared to dyes like fluorescein and rhodamine B underscore the necessity of empirical validation.
The provided protocols for measuring molar extinction coefficient, quantum yield, and photostability offer a robust methodology for generating the critical data needed for an informed comparison. By adhering to these standardized procedures, researchers can confidently benchmark novel fluorophores, understand their performance characteristics, and ultimately select the most appropriate tool to advance their scientific inquiries.
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MDPI. (2023). Photophysical Properties of Anthracene Derivatives. [Link]
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University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
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Semantic Scholar. Fluorescence Quantum Yields: Methods of Determination and Standards. [Link]
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National Center for Biotechnology Information. (2018). Photochemical Properties and Stability of BODIPY Dyes. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of ANTHRACENE-2,6-DIOL
As researchers and scientists, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of ANTHRACENE-2,6-DIOL, grounded in established safety principles and regulatory compliance.
Hazard Assessment: Understanding the Risk Profile
While some safety data sheets (SDS) for this compound may not list specific hazard classifications under GHS/CLP regulations, it is critical to evaluate the compound based on its chemical family.[1] this compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). The parent compound, anthracene, presents a significant environmental hazard, being classified as very toxic to aquatic life with long-lasting effects .[2][3][4] Furthermore, anthracene has been identified as a PBT (persistent, bioaccumulative, and toxic) substance.[4]
Causality: The core aromatic structure of anthracene is the primary driver of its environmental toxicity and persistence. Therefore, as a matter of scientific prudence and adherence to the precautionary principle, its derivatives, including this compound, must be handled and disposed of with the same level of caution. Discharge into the environment must be strictly avoided.[3][5]
Key Hazards to Consider:
-
Environmental: High aquatic toxicity. Avoid release to sewers and public waters.[2][3][6]
-
Human Health: While specific data for the diol is limited, related compounds can cause skin, eye, and respiratory irritation upon contact with the dust or powder form.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal preparation—ensure the appropriate PPE is worn. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | Prevents direct skin contact.[1][5] Contaminated gloves should be disposed of as hazardous waste. |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be required for larger quantities. | Protects eyes from splashes or airborne dust particles.[1][6] |
| Respiratory Protection | NIOSH-approved dust respirator or approved mask if handling outside of a fume hood or if dust is generated. | Prevents inhalation of fine particles.[1][6] |
| Body Protection | Laboratory coat. Consider protective clothing for larger-scale operations. | Prevents contamination of personal clothing.[1][6] Contaminated clothing should be decontaminated or disposed of as hazardous waste.[7] |
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is critical to mitigating risk.
Experimental Protocol: Solid this compound Spill Cleanup
-
Evacuate & Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[5]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Don PPE: Wear the complete set of PPE as detailed in the table above.
-
Contain Dust: Gently cover the spill with a damp paper towel or use a wet method to prevent dust from becoming airborne. DO NOT DRY SWEEP .[7]
-
Collect Material: Carefully sweep or shovel the dampened material into a suitable, sealable container clearly marked for hazardous waste.[1][6]
-
Final Decontamination: Use absorbent paper dampened with a suitable solvent (e.g., acetone) to wipe the spill area clean.[8] Place all contaminated cleaning materials (gloves, paper towels, etc.) into the same hazardous waste container.
-
Seal & Label: Securely seal the container. Label it as "HAZARDOUS WASTE" and list the contents, including "this compound" and any solvents used for cleanup.
-
Wash: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
The Disposal Pathway: A Step-by-Step Guide
The disposal of this compound is governed by local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] The generator of the waste is legally responsible for it from "cradle to grave."[9]
Step 1: Waste Characterization & Segregation
-
Pure Chemical: Unused or expired this compound.
-
Contaminated Labware: Pipette tips, vials, gloves, and other disposable items contaminated with the chemical. These should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Solutions: Solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office. Halogenated and non-halogenated solvent wastes should generally be kept separate.[9]
Step 2: Containerization and Labeling
-
Select a Container: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[10] For solid waste, the original product container is often suitable. For liquid waste, use a designated chemical waste carboy.
-
Label Correctly: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[10][11]
-
List Contents: List all chemical constituents, including this compound and any solvents, with their approximate percentages.
-
Date Accumulation: Mark the date when the first amount of waste was added to the container.
Step 3: Storage and Disposal
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area, under the control of the generator.[10] Ensure it is stored away from incompatible materials like strong oxidizing agents.[7]
-
Consult EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department. They will provide specific guidance and arrange for a pickup.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste transporter and taken to a permitted treatment, storage, and disposal facility (TSDF).[11][12] Common disposal methods for this type of waste include chemical incineration at high temperatures with appropriate scrubbers.[1]
Disposal Workflow for this compound
Caption: Decision workflow for proper this compound disposal.
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Anthracene | (C6H4CH)2 | CID 8418 . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Materials Safety Data Sheet - Anthracene-2,6-diamine . Kamulin Biotech Co., Ltd. Available from: [Link]
-
MATERIAL SAFETY DATA SHEET ANTHRACENE . Oxford Lab Chem. Available from: [Link]
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HAZARD SUMMARY - ANTHRACENE . New Jersey Department of Health. Available from: [Link]
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Anthracene - Safety Data Sheet . Carl ROTH. Available from: [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. Available from: [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). Available from: [Link]
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- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. nj.gov [nj.gov]
- 8. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Anthracene-2,6-diol: Essential Safety and Operational Protocols
This guide provides comprehensive safety protocols and operational directives for the handling of Anthracene-2,6-diol (CAS No. 101488-73-7). As a compound with largely uninvestigated toxicological properties beyond initial hazard classifications, a cautious and rigorous approach is paramount.[1] The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing exposure risk and ensuring operational integrity. This is not merely a list of rules, but a framework grounded in the chemical's known characteristics and established principles of laboratory safety.
Hazard Identification: Understanding the Risks
This compound is classified with specific hazard statements that dictate our handling procedures. The primary risks are associated with irritation upon contact and harm if ingested or inhaled as a dust.[2][3] Skin contact with anthracene compounds can also lead to irritation that is significantly aggravated by sunlight.[4]
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Code | Description | Causality for Handling Precautions |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Prohibits eating/drinking in the lab; dictates immediate medical attention upon ingestion. |
| Skin Irritation | H315 | Causes skin irritation | Mandates the use of chemical-resistant gloves and protective clothing to prevent direct contact.[3][5] |
| Eye Irritation | H319 | Causes serious eye irritation | Requires wearing safety glasses with side shields or goggles to prevent contact with dust particles.[3][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation | Necessitates handling in a well-ventilated area, preferably within a fume hood, and using respiratory protection to avoid inhaling dust.[3][5] |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential. The selection of specific PPE is directly correlated with the hazards identified above.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Safety glasses with side shields (ANSI Z87.1 or EN 166 compliant) or safety goggles. A face shield may be required for larger quantities or when there is a significant risk of dust generation.[6] | Protects against airborne dust particles causing serious eye irritation (H319).[1][6] |
| Skin & Body Protection | Chemical-resistant lab coat. For large-scale operations, consider protective clothing or coveralls.[6] | Prevents incidental skin contact with the solid compound, mitigating skin irritation (H315).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[7] | Provides a direct barrier against skin irritation (H315). Gloves should be inspected before use and changed immediately if contaminated.[6][7] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if handling outside of a local exhaust ventilation system or when dust generation is unavoidable.[6][8] | Prevents inhalation of dust particles that can cause respiratory tract irritation (H335).[4][6] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical for minimizing exposure.
Step 1: Preparation & Engineering Controls
-
Ventilation is Key: All handling of solid this compound must be performed in a well-ventilated area.[3] A certified chemical fume hood or an enclosure with local exhaust ventilation is the preferred engineering control to minimize inhalation risk.[6][8]
-
Surface Preparation: Before beginning work, decontaminate the work surface. A disposable bench cover can also be used to simplify cleanup.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers), PPE, and waste containers are within reach to avoid unnecessary movement and potential contamination of the lab space.
Step 2: Aliquoting & Handling
-
Avoid Dust Formation: Handle the compound gently to prevent it from becoming airborne.[2][3] Do not crush or grind the material outside of a contained system. When transferring, use spatulas to carefully move the solid.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6][8] Avoid touching your face, eyes, or other exposed skin with potentially contaminated gloves.
Step 3: Storage
-
Container Integrity: Store this compound in a tightly closed, properly labeled container.[3][6]
-
Location: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Emergency Response Plan
A. Spill Management
In the event of a spill, a calm and methodical response is crucial. The primary objectives are to contain the spill, protect personnel, and decontaminate the area without creating additional hazards.
Caption: Workflow for managing a solid chemical spill.
B. First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[2][9]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][9] Consult a doctor if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Disposal Plan
Chemical waste disposal is governed by strict regulations that vary by location.
-
Containment: All waste material, including contaminated PPE and cleaning materials, must be collected in a suitable, sealed, and properly labeled container.
-
Consult Regulations: Do not dispose of this compound down the drain.[2] Discharge into the environment must be avoided.[3] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
